molecular formula C10H10N2O5 B3102122 Ald-Ph-amido-C2-nitrate

Ald-Ph-amido-C2-nitrate

Katalognummer: B3102122
Molekulargewicht: 238.20 g/mol
InChI-Schlüssel: MEAJXPIXWKHNPY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Formylbenzamido)ethyl nitrate is a multifunctional synthetic intermediate designed for advanced research and development. Its structure incorporates two highly reactive functional groups—an aromatic aldehyde and an alkyl nitrate ester—linked by a robust benzamide core. This unique arrangement allows researchers to employ this compound as a key precursor in parallel synthesis strategies, particularly for creating diverse libraries of nitrogen-containing heterocycles and other complex molecular architectures. The formyl group serves as an electrophilic handle for condensation reactions, such as the formation of Schiff bases (imines) with primary amines, a reaction well-documented for similar aldehydes . Concurrently, the nitrate ester moiety can act as a nitric oxide (NO) donor under specific conditions or as a protected alcohol that can be selectively reduced or displaced in nucleophilic substitution reactions. This dual reactivity profile makes 2-(4-Formylbenzamido)ethyl nitrate exceptionally valuable in medicinal chemistry for the synthesis of potential enzyme inhibitors and in materials science for the development of novel functional polymers. In pharmaceutical research, the compound can be utilized to generate derivatives that target essential enzymes, following design principles seen in other amide-containing inhibitors . The molecule's capacity for sequential and orthogonal chemical modifications enables the rational design of compounds with specific electronic and steric properties. As a specialized research chemical, 2-(4-Formylbenzamido)ethyl nitrate is provided for non-medical applications in industrial and scientific settings. It is strictly for professional use in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-[(4-formylbenzoyl)amino]ethyl nitrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O5/c13-7-8-1-3-9(4-2-8)10(14)11-5-6-17-12(15)16/h1-4,7H,5-6H2,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEAJXPIXWKHNPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C(=O)NCCO[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling Ald-Ph-amido-C2-nitrate: A Review of a Niche ADC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ald-Ph-amido-C2-nitrate is a synthetic molecule identified primarily as a non-cleavable linker for the development of Antibody-Drug Conjugates (ADCs). While its application in ADC technology is documented by various chemical suppliers, a comprehensive, publicly available body of research detailing its specific mechanism of action, distinct signaling pathways, and quantitative biological data remains elusive. This guide synthesizes the available information on this compound, contextualizes its role within ADC architecture, and extrapolates potential biological activities based on its structural components.

Introduction to this compound

This compound is a thiazolidine (B150603) derivative designed for use in bioconjugation, specifically as a linker in the construction of ADCs.[1][2] ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic payload to cancer cells. The linker component is critical, connecting the antibody to the payload and influencing the ADC's stability, pharmacokinetics, and efficacy. This compound is categorized as a non-cleavable linker, meaning it is designed to remain intact in the bloodstream and only release the payload upon lysosomal degradation of the entire antibody-linker-drug complex within the target cell.[3][4][5]

Chemical and Physical Properties:

PropertyValue
CAS Number 141534-26-1
Molecular Formula C₁₀H₁₀N₂O₅
Molecular Weight 238.20 g/mol
Solubility Soluble in DMSO

Postulated Mechanism of Action

Role as a Non-Cleavable ADC Linker

The primary function of this compound is to covalently attach a cytotoxic drug to a monoclonal antibody. The "Ald-Ph" portion of the name suggests the presence of an aldehyde group on a phenyl ring, which can be utilized for conjugation to the antibody through reactions with available amino groups (e.g., lysine (B10760008) residues) via reductive amination. The other end of the molecule is designed to react with the cytotoxic payload. Once assembled, the ADC circulates in the bloodstream. Upon binding to the target antigen on a cancer cell, the ADC is internalized, typically via an endosome. The endosome fuses with a lysosome, where proteolytic degradation of the antibody occurs. Because the linker is non-cleavable, the payload is released with the linker and its amino acid attachment still intact. This complex is then expected to exert its cytotoxic effect.

A simplified workflow for the presumed use of this compound in ADC synthesis is outlined below.

ADC_Synthesis_Workflow cluster_synthesis ADC Synthesis Antibody Antibody ADC Antibody-Drug Conjugate Antibody->ADC Conjugation Linker This compound Linker->ADC Payload Cytotoxic Payload Payload->ADC

Caption: High-level workflow for ADC synthesis.

The Nitrate (B79036) Moiety: A Potential Bioactive Component

The presence of a nitrate group (-NO₃) in the linker's structure is noteworthy. Organic nitrates are known to be prodrugs of nitric oxide (NO), a critical signaling molecule involved in various physiological processes, including vasodilation and neurotransmission. The bioactivation of organic nitrates to NO is often catalyzed by enzymes such as mitochondrial aldehyde dehydrogenase (ALDH2).

It is plausible that upon release within the cancer cell, the nitrate group of the linker or its metabolites could be reduced to NO. This localized increase in NO could potentially contribute to the overall cytotoxicity of the ADC through various mechanisms, including:

  • DNA Damage: High concentrations of NO can lead to the formation of reactive nitrogen species (RNS), which can cause DNA strand breaks and base modifications.

  • Enzyme Inhibition: NO can inhibit the activity of key cellular enzymes, such as those involved in cellular respiration and DNA repair.

  • Induction of Apoptosis: NO can trigger programmed cell death through both caspase-dependent and -independent pathways.

The potential signaling pathway involving the bioactivation of the nitrate group is depicted below.

Nitrate_Bioactivation_Pathway cluster_cell Target Cancer Cell ADC_Internalization Internalized ADC Lysosomal_Degradation Lysosomal Degradation ADC_Internalization->Lysosomal_Degradation Released_Complex Payload-Linker-Amino Acid (with Nitrate Group) Lysosomal_Degradation->Released_Complex ALDH2 ALDH2 / Other Reductases Released_Complex->ALDH2 NO Nitric Oxide (NO) ALDH2->NO Bioactivation Cytotoxicity Enhanced Cytotoxicity NO->Cytotoxicity

Caption: Postulated intracellular bioactivation of the nitrate group.

Experimental Protocols

In Vitro Nitric Oxide Release Assay

Objective: To determine if this compound can release nitric oxide in the presence of a reducing agent or a relevant enzyme like ALDH2.

Materials:

  • This compound

  • Recombinant human ALDH2 enzyme

  • NAD⁺ (ALDH2 cofactor)

  • Griess Reagent System (for colorimetric detection of nitrite (B80452), a stable oxidation product of NO)

  • Phosphate-buffered saline (PBS)

  • Nitrite standards

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, set up the following reaction mixtures:

    • Test: this compound, ALDH2, NAD⁺ in PBS.

    • Control 1 (Enzyme-independent): this compound in PBS (without ALDH2 and NAD⁺).

    • Control 2 (Substrate-independent): ALDH2 and NAD⁺ in PBS (without this compound).

    • Blank: PBS.

  • Incubate the plate at 37°C for a defined period (e.g., 1, 2, 4 hours).

  • Following incubation, add the components of the Griess Reagent System to each well according to the manufacturer's instructions.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the amount of nitrite produced by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.

Quantitative Data

A thorough search of scientific databases and chemical supplier information did not yield any quantitative data regarding the biological activity of this compound, such as IC₅₀ values, in vivo efficacy data, or pharmacokinetic parameters. Such data would be highly dependent on the specific antibody and cytotoxic payload used in the final ADC construct.

Conclusion and Future Directions

This compound is commercially available as a non-cleavable ADC linker. While its primary role in ADC construction is straightforward, the potential for its nitrate moiety to act as a source of nitric oxide presents an intriguing, yet unproven, secondary mechanism of action. Future research should focus on experimentally validating this NO-donating capability and elucidating how this may contribute to the overall efficacy and toxicity profile of ADCs constructed with this linker. Such studies would provide valuable insights for the rational design of next-generation ADCs with potentially enhanced therapeutic windows. Researchers in the field of drug development are encouraged to conduct and publish studies that would generate the quantitative data and detailed experimental protocols currently lacking for this compound.

References

An In-Depth Technical Guide to Non-Cleavable ADC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of non-cleavable linkers used in antibody-drug conjugates (ADCs), detailing their mechanism of action, key characteristics, and the experimental protocols used for their evaluation. It is intended for researchers, scientists, and professionals in the field of drug development.

Core Concept and Mechanism of Action

Non-cleavable linkers are a class of connectors in ADCs that form a highly stable bond between the monoclonal antibody (mAb) and the cytotoxic payload.[1] Unlike their cleavable counterparts, they do not possess a specific chemical motif designed to break under certain physiological conditions like changes in pH or enzyme presence.[2] Instead, the release of the active drug is entirely dependent on the catabolism of the antibody component of the ADC.[3][4]

The mechanism proceeds through several key steps:

  • Binding and Internalization : The ADC circulates in the bloodstream and binds to a specific antigen on the surface of a target cancer cell.

  • Endocytosis : Upon binding, the cell internalizes the entire ADC-antigen complex through antigen-mediated endocytosis.[5]

  • Lysosomal Trafficking : The internalized vesicle (endosome) traffics to and fuses with a lysosome.[3]

  • Proteolytic Degradation : Inside the acidic and enzyme-rich environment of the lysosome, the antibody portion of the ADC is completely degraded into its constituent amino acids.[5][6]

  • Release of Active Metabolite : This degradation process liberates the payload, which remains attached to the non-cleavable linker and the single amino acid residue (e.g., lysine (B10760008) or cysteine) to which it was originally conjugated.[3][7] This "amino acid-linker-payload" complex is the final, active cytotoxic metabolite that exerts its effect within the cell.[3]

This absolute reliance on lysosomal degradation makes the efficacy of non-cleavable ADCs highly dependent on the biology of the target cell.[4][5]

Non_Cleavable_ADC_MoA cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Antigen Target Antigen ADC->Antigen 1. Binding Internalization Internalization via Antigen-Mediated Endocytosis Antigen->Internalization 2. Internalization Endosome Endosome Internalization->Endosome 3. Trafficking Lysosome Lysosome Endosome->Lysosome 4. Fusion Degradation Complete Antibody Degradation Lysosome->Degradation 5. Proteolysis Metabolite Active Metabolite: Amino Acid-Linker-Payload Degradation->Metabolite 6. Release Toxicity Cell Death Metabolite->Toxicity 7. Cytotoxicity

Caption: Mechanism of action for a non-cleavable ADC.

Key Characteristics and Advantages

The primary advantage of non-cleavable linkers is their superior plasma stability compared to many cleavable linkers.[4][5][8][] This stability leads to several therapeutic benefits:

  • Improved Therapeutic Index : By minimizing the premature release of the cytotoxic payload into systemic circulation, non-cleavable linkers reduce the potential for off-target toxicity.[4][10] This contributes to a wider therapeutic window and better tolerability.[8][]

  • Enhanced Specificity : The resistance to cleavage outside of the target cell ensures that the drug is released predominantly within the intended cancer cells, thereby increasing the specificity of the therapy.[5]

  • Longer Half-Life : Greater stability in circulation often results in a longer plasma half-life for the ADC, allowing for sustained exposure to the tumor.[11]

  • Favorable Safety Profile : Clinical data suggests that ADCs with non-cleavable linkers are associated with a lower incidence of severe adverse events compared to those with cleavable linkers.[12]

Limitations and Design Considerations

Despite their advantages, non-cleavable linkers have inherent limitations that must be considered during drug design:

  • Lack of Bystander Effect : The final active metabolite, being charged due to the attached amino acid, is generally not permeable to cell membranes.[5][7] This prevents it from diffusing out of the target cell to kill adjacent, antigen-negative cancer cells—a phenomenon known as the "bystander effect".[1][7][13] Consequently, these ADCs are most effective against tumors with high and homogeneous antigen expression.[7][11]

  • Payload Potency : The cytotoxic payload must retain its potency even when attached to the linker and an amino acid.[5] Some payloads, like MMAF, are effective in this conjugated form, while others, such as MMAE, lose significant potency and are better suited for cleavable strategies.[5]

  • Dependence on Internalization and Trafficking : The entire therapeutic strategy relies on the efficient internalization of the ADC and its subsequent trafficking to the lysosome.[3][11] Tumors with low antigen expression or inefficient internalization pathways may be resistant to ADCs with non-cleavable linkers.

Common Non-Cleavable Linker Chemistries

Several types of non-cleavable linkers have been developed, with thioether-based linkers being the most common.[4][5]

  • SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) : This is a widely used bifunctional crosslinker that forms a stable thioether bond. It is famously used in Trastuzumab emtansine (Kadcyla®/T-DM1) , an approved ADC for HER2-positive breast cancer.[4][5] The cyclohexane (B81311) ring in the SMCC linker provides steric hindrance, which further reduces the rate of hydrolysis and enhances stability.[5] In T-DM1, the active metabolite released in the lysosome is Lysine-MCC-DM1.[4]

  • MC (Maleimidocaproyl) : This is another common maleimide-based linker used in ADCs like Belantamab mafodotin (Blenrep®) .[4][11]

Quantitative Data Summary: Comparative Safety Profile

A meta-analysis of clinical trial data for commercially available ADCs highlighted the difference in safety profiles between linker types. The study analyzed data from 2,417 patients treated with nine different ADCs.[12]

Adverse Event (AE) MetricADCs with Cleavable Linkers (N=1,082)ADCs with Non-Cleavable Linkers (N=1,335)Weighted Risk Difference (95% CI)
Incidence of Grade ≥3 AEs 47%34%-12.9% (-17.1% to -8.8%)
Incidence of Grade ≥3 Neutropenia Not specified directly, but difference calculatedNot specified directly, but difference calculated-9.1% (-12.0% to -6.2%)
Incidence of Grade ≥3 Anemia Not specified directly, but difference calculatedNot specified directly, but difference calculated-1.7% (-3.3% to -0.1%)
Data sourced from a meta-analysis of 12 phase II/III clinical trials.[12]

The results show a statistically significant lower risk of severe adverse events for ADCs employing non-cleavable linkers.[12]

Experimental Protocols: Assessing In Vivo Linker Stability

A critical aspect of ADC development is confirming the stability of the linker in a physiological environment. The primary method to quantify premature payload release from a non-cleavable ADC is through LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) .[10]

Protocol Outline: Quantification of Free Payload in Plasma

  • Animal Dosing and Sample Collection :

    • An appropriate animal model (e.g., mouse, rat) is dosed intravenously with the ADC.

    • Blood samples are collected into anticoagulant-containing tubes at predetermined time points (e.g., 1, 6, 24, 48, 168 hours post-dose).

    • Plasma is isolated by centrifugation and stored frozen until analysis.[10]

  • Sample Preparation :

    • Protein Precipitation : An organic solvent, typically cold acetonitrile, is added to the plasma samples. This denatures and precipitates large proteins, including the intact ADC and other plasma proteins.[10]

    • Centrifugation : The samples are centrifuged at high speed to pellet the precipitated protein.

    • Supernatant Collection : The supernatant, which contains the small-molecule free payload, is carefully collected for analysis.[10]

  • LC-MS/MS Analysis :

    • The collected supernatant is injected into an LC-MS/MS system.

    • The free payload is separated from other small molecules via liquid chromatography.

    • The mass spectrometer is set to a specific mode (Multiple Reaction Monitoring, MRM) to detect and quantify the unique mass-to-charge ratio of the payload and a specific fragment ion, ensuring high specificity and sensitivity.[10]

  • Data Analysis :

    • A standard curve is prepared using known concentrations of the pure payload spiked into control plasma.[10]

    • The signal intensity of the free payload from the study samples is compared against this standard curve to determine its concentration at each time point.[10]

    • The data is then plotted to show the concentration of prematurely released payload in the plasma over time, providing a quantitative measure of the linker's in vivo stability.

Experimental_Workflow Dosing 1. Administer ADC to Animal Model Collection 2. Collect Plasma Samples at Various Time Points Dosing->Collection Precipitation 3. Protein Precipitation (e.g., with Acetonitrile) Collection->Precipitation Centrifuge 4. Centrifugation Precipitation->Centrifuge Supernatant 5. Isolate Supernatant (Containing Free Payload) Centrifuge->Supernatant LCMS 6. LC-MS/MS Analysis Supernatant->LCMS Quant 7. Quantify Free Payload Against Standard Curve LCMS->Quant Result Stability Profile Quant->Result

Caption: Workflow for assessing the in vivo stability of ADCs.

Conclusion

Non-cleavable linkers represent a critical technology in the ADC field, offering a pathway to develop highly stable and specific cancer therapeutics with a favorable safety profile.[8][11] Their primary mechanism, which relies on complete lysosomal degradation of the antibody, circumvents issues of premature drug release but eliminates the bystander effect.[3][7] This makes them an ideal choice for treating hematological cancers or solid tumors characterized by high, uniform antigen expression.[11] The choice between a non-cleavable and a cleavable linker is therefore a strategic one, dictated by the specific target biology, the nature of the payload, and the desired therapeutic outcome.

References

In-Depth Technical Guide: Ald-Ph-amido-C2-nitrate (CAS 141534-26-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ald-Ph-amido-C2-nitrate, with the Chemical Abstracts Service (CAS) number 141534-26-1, is a specialized chemical compound identified as a non-cleavable linker for use in the development of Antibody-Drug Conjugates (ADCs). Structurally, it is classified as a thiazolidine (B150603) derivative.[1][2] ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. By linking a potent cytotoxic payload to a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen, ADCs deliver the chemotherapy agent directly to cancer cells, thereby minimizing systemic toxicity. The linker component is critical to the ADC's performance, influencing its stability, pharmacokinetics, and mechanism of drug release. This compound's designation as a non-cleavable linker implies a specific mechanism of action that relies on the cellular processing of the entire ADC to release the cytotoxic agent.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not widely available in publicly accessible literature. However, based on supplier information, the following basic properties have been identified:

PropertyValueSource
CAS Number 141534-26-1[3]
Molecular Formula C₁₀H₁₀N₂O₅[3]
Molecular Weight 238.20 g/mol [3]
Purity Typically ≥98.0%[3]

No experimental data on properties such as solubility, logP, pKa, or melting point were found in the reviewed sources.

Role in Antibody-Drug Conjugates: The Non-Cleavable Linker

This compound functions as a non-cleavable linker in the architecture of an ADC. Unlike cleavable linkers that are designed to release the drug payload in response to specific physiological conditions (e.g., low pH or the presence of certain enzymes), non-cleavable linkers remain intact during circulation and after internalization into the target cell.

The release of the cytotoxic drug from an ADC employing a non-cleavable linker is dependent on the complete proteolytic degradation of the monoclonal antibody within the lysosome. This process results in the liberation of the drug still attached to the linker and a single amino acid residue from the antibody.

Advantages of Non-Cleavable Linkers:
  • Increased Plasma Stability: Non-cleavable linkers generally exhibit greater stability in the bloodstream, reducing the premature release of the cytotoxic payload and minimizing off-target toxicity.

  • Improved Therapeutic Index: By ensuring the drug is released primarily within the target cancer cells, non-cleavable linkers can contribute to a wider therapeutic window.

Signaling and Mechanism of Action

The signaling pathway of an ADC utilizing this compound as a linker is initiated by the binding of the monoclonal antibody component to its specific antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex, typically via endocytosis. The subsequent intracellular trafficking and mechanism of drug release are depicted in the following diagram.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding TumorCell Target Tumor Cell Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Active Payload- Linker-Amino Acid Metabolite Lysosome->Payload 4. Antibody Degradation Target Intracellular Target (e.g., Tubulin, DNA) Payload->Target 5. Drug Action Apoptosis Cell Death (Apoptosis) Target->Apoptosis 6. Cytotoxicity Conjugation_Workflow mAb Monoclonal Antibody (mAb) Reduction 1. mAb Reduction (e.g., with DTT or TCEP) to expose reactive thiols mAb->Reduction Conjugation 2. Conjugation Reaction (Thiol-Maleimide or other) Reduction->Conjugation ActivatedLinker Linker-Payload Construct ActivatedLinker->Conjugation ADC_crude Crude ADC Conjugation->ADC_crude Purification 3. Purification (e.g., Size Exclusion or Hydrophobic Interaction Chromatography) ADC_crude->Purification ADC_pure Purified ADC Purification->ADC_pure Analysis 4. Characterization (e.g., Mass Spectrometry, UV-Vis for DAR, HPLC) ADC_pure->Analysis Final_ADC Final Characterized ADC Analysis->Final_ADC

References

Thiazolidine Derivatives in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of thiazolidine (B150603) derivatives in bioconjugation, a powerful technique for the site-specific modification of biomolecules. This document delves into the core chemistry, experimental protocols, and applications of thiazolidine ligation, offering valuable insights for researchers in drug development, diagnostics, and fundamental life sciences.

Introduction to Thiazolidine-Based Bioconjugation

Thiazolidine ligation is a bioorthogonal reaction that involves the condensation of a 1,2-aminothiol, commonly found in the N-terminal cysteine of a peptide or protein, with an aldehyde to form a stable thiazolidine ring.[1][2] This specific and efficient chemistry has emerged as a valuable tool for the precise attachment of various moieties, including therapeutic agents, imaging probes, and affinity tags, to biological targets.[3] The reaction's biocompatibility, proceeding under mild, physiological conditions without the need for a catalyst, makes it particularly suitable for applications involving living cells and complex biological systems.[2]

Initially, it was believed that thiazolidine formation required acidic conditions (pH 4-5) and extended reaction times.[2] However, recent studies have demonstrated that the reaction can proceed rapidly and efficiently at neutral pH, establishing it as a "click-type" reaction for bioconjugation.[4] The stability of the resulting thiazolidine linkage has also been a subject of evolving understanding, with current evidence supporting its robustness across a range of pH values.[4]

Core Chemistry: Mechanism of Thiazolidine Formation

The formation of a thiazolidine ring proceeds through a two-step mechanism involving the reaction between a 1,2-aminothiol and an aldehyde.[1]

  • Hemithioacetal Formation: The thiol group of the 1,2-aminothiol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This initial, reversible step leads to the formation of a hemithioacetal intermediate.

  • Intramolecular Cyclization: The adjacent amino group then undergoes an intramolecular nucleophilic attack on the carbon of the hemithioacetal, displacing the hydroxyl group and forming the stable five-membered thiazolidine ring. This cyclization step is typically the rate-determining step of the reaction.[1]

The overall reaction is a reversible condensation, but the equilibrium generally favors the formation of the stable thiazolidine product under physiological conditions.[1]

G Mechanism of Thiazolidine Formation Reactant1 1,2-Aminothiol (e.g., N-terminal Cysteine) Intermediate Hemithioacetal Reactant1->Intermediate Nucleophilic attack of thiol Reactant2 Aldehyde Reactant2->Intermediate Product Thiazolidine Conjugate Intermediate->Product Intramolecular cyclization

Mechanism of Thiazolidine Formation

Quantitative Data on Thiazolidine Ligation

The efficiency and kinetics of thiazolidine formation are influenced by several factors, including the nature of the aldehyde, pH, and reactant concentrations.

Reaction Kinetics

The reaction between aliphatic aldehydes and 1,2-aminothiols is remarkably fast at physiological pH.[4] In contrast, aromatic aldehydes exhibit slower reaction rates.[4] The table below summarizes key kinetic data for thiazolidine formation.

Aldehyde1,2-AminothiolpHTemperature (°C)Reaction TimeConversion/YieldReference
PropionaldehydeL-Cysteine5.0-9.0Room Temp5 minComplete[4]
ButyraldehydeL-Cysteine7.4Room Temp5 minComplete[4]
TrimethylacetaldehydeL-Cysteine7.4Room Temp5 minComplete[4]
BenzaldehydeL-Cysteine7.4Room Temp-k₁ = 0.0146 min⁻¹[4]
4-HydroxybenzaldehydeL-Cysteine7.4Room Temp-k₁ = 0.0034 min⁻¹[4]
4-NitrobenzaldehydeElastin mimetic peptide (N-term Cys)7.4Room Temp8 h52%[5]
4-NitrobenzaldehydeElastin mimetic peptide (N-term Cys)7.4Room Temp24 h87%[5]
Stability of Thiazolidine Linkage

Contrary to earlier reports suggesting instability, recent studies have shown that the thiazolidine linkage is highly stable across a range of pH values, from acidic to neutral.[4] This stability is crucial for in vivo applications where the bioconjugate is exposed to varying physiological environments.

LinkageConditionHalf-life (t₁/₂)Reference
ThiazolidinepH 3, 5, 7.4, 9> 7 days[4]
Thiazolidine on live cellsCell media> 24 hours[2]
DisulfideMouse/Human plasmaHours to a few days[6]
HydrazoneMouse/Human plasma~2 days[6]

Experimental Protocols

Synthesis of Cysteine-Containing Peptides

Peptides with an N-terminal cysteine residue can be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.

Protocol:

  • Resin Selection: Choose a suitable resin for SPPS, such as a Rink amide or Wang resin, depending on the desired C-terminal functionality.

  • Fmoc-Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids to the growing peptide chain using a coupling agent like HBTU or HATU in the presence of a base such as DIPEA.

  • Fmoc Deprotection: After each coupling step, remove the Fmoc protecting group with a solution of 20% piperidine (B6355638) in DMF.

  • N-terminal Cysteine Coupling: For the final coupling step, use Fmoc-Cys(Trt)-OH. The trityl (Trt) group protects the thiol side chain during synthesis and is readily removed during the final cleavage step.[7]

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove all side-chain protecting groups, including the Trt group from cysteine, using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (B1312306) (TIS) and water.[7][8]

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry (e.g., ESI-MS) and analytical RP-HPLC.

Generation of Aldehydes on Cell Surface Glycoproteins via Periodate (B1199274) Oxidation

This protocol describes the generation of aldehyde groups on cell surface sialic acids for subsequent thiazolidine ligation.

Materials:

  • Cells in suspension or adherent culture

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sodium periodate (NaIO₄) solution (e.g., 2 mM in PBS, freshly prepared and kept on ice in the dark)

  • Quenching solution (e.g., 100 mM glycerol (B35011) or sodium bisulfite in PBS)

Protocol:

  • Cell Preparation: Harvest cells and wash them twice with ice-cold PBS to remove any residual media components.

  • Periodate Oxidation: Resuspend the cells in ice-cold PBS containing the desired concentration of NaIO₄ (typically 0.5-1 mM). Incubate the cells on ice in the dark for a short period (e.g., 3-30 minutes).[9][10] The optimal concentration and incubation time should be determined empirically for each cell type to maximize aldehyde generation while minimizing cell toxicity.

  • Quenching: Stop the oxidation reaction by adding an excess of the quenching solution. Incubate for 5-10 minutes on ice.

  • Washing: Wash the cells three times with ice-cold PBS to remove any unreacted periodate and quenching agent.

  • Proceed to Ligation: The cells displaying surface aldehydes are now ready for conjugation with a 1,2-aminothiol-containing molecule.

Thiazolidine Ligation on Proteins or Cells

This protocol outlines the general procedure for conjugating a 1,2-aminothiol-containing molecule to an aldehyde-displaying biomolecule.

Materials:

  • Aldehyde-functionalized protein or cells

  • 1,2-aminothiol-containing probe (e.g., cysteine-terminated peptide, small molecule)

  • Reaction buffer (e.g., PBS, pH 7.4)

Protocol:

  • Reactant Preparation: Dissolve the 1,2-aminothiol probe in the reaction buffer.

  • Ligation Reaction: Add the 1,2-aminothiol solution to the aldehyde-functionalized biomolecule. The final concentrations of the reactants will depend on the specific application but are typically in the micromolar to millimolar range.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C. The reaction time can vary from minutes to hours, depending on the reactivity of the aldehyde and the desired level of conjugation.[4]

  • Washing/Purification: For cell-based conjugations, wash the cells to remove unreacted probe. For protein conjugations, purify the conjugate using appropriate chromatography techniques (e.g., size-exclusion or affinity chromatography).

  • Characterization: Analyze the resulting bioconjugate to confirm successful ligation and determine the degree of labeling. Techniques such as SDS-PAGE, mass spectrometry, and flow cytometry (for cells) can be employed.

Characterization by Mass Spectrometry

Mass spectrometry is a critical tool for confirming the formation of the thiazolidine linkage and characterizing the resulting bioconjugate.

Expected Observations:

  • Intact Mass Analysis: The molecular weight of the bioconjugate will be the sum of the molecular weights of the biomolecule and the attached probe, minus the mass of a water molecule (18 Da) lost during the condensation reaction.

  • Fragmentation Analysis (MS/MS): Tandem mass spectrometry can be used to confirm the site of conjugation. Fragmentation of the thiazolidine ring can produce characteristic ions. For example, under electron ionization, N-acetylated 2-thiazolidinone (B52157) can show a characteristic loss of a neutral ketene (B1206846) molecule.[11] In peptide sequencing, the mass of the N-terminal amino acid will be modified by the mass of the thiazolidine adduct.

Applications and Workflows

Thiazolidine bioconjugation has found applications in various areas of research and development.

Cell Surface Engineering

A prominent application of thiazolidine ligation is the modification of living cell surfaces. This allows for the attachment of various functional molecules to study cellular processes or to engineer cells for therapeutic purposes.

G Workflow for Cell Surface Engineering via Thiazolidine Ligation Start Start: Living Cells Step1 Step 1: Periodate Oxidation (e.g., NaIO₄, 4°C) Start->Step1 Step2 Step 2: Generation of Surface Aldehydes Step1->Step2 Oxidizes sialic acid diols Step3 Step 3: Thiazolidine Ligation with 1,2-Aminothiol Probe Step2->Step3 Incubate with probe at pH 7.4 Step4 Step 4: Washing/ Removal of Excess Probe Step3->Step4 End End: Functionally Modified Cells Step4->End

Workflow for Cell Surface Engineering
Antibody-Drug Conjugates (ADCs)

Thiazolidine chemistry can be employed to create stable linkers for ADCs. By introducing an N-terminal cysteine at a specific site on an antibody, a cytotoxic drug functionalized with an aldehyde can be precisely attached. The stability of the thiazolidine linkage in plasma is a significant advantage over some traditional linker chemistries.[6]

Probing Signaling Pathways

Thiazolidinedione derivatives themselves are known to interact with various cellular targets, including peroxisome proliferator-activated receptors (PPARs), which are involved in metabolic regulation.[12][13] For example, thiazolidinediones like rosiglitazone (B1679542) can act as agonists for PPARγ, initiating a signaling cascade that affects gene expression related to glucose and lipid metabolism.[12][14] While bioconjugation with thiazolidine linkers is not the primary method for studying these pathways, understanding the inherent biological activity of the thiazolidine core is crucial for interpreting results when using these derivatives in biological systems.

G Simplified PPARγ Signaling Pathway Activated by Thiazolidinediones Ligand Thiazolidinedione (e.g., Rosiglitazone) Receptor PPARγ/RXR Heterodimer (in nucleus) Ligand->Receptor Binds and activates PPRE Peroxisome Proliferator Hormone Response Element (PPRE) on DNA Receptor->PPRE Binds to Transcription Recruitment of Co-activators PPRE->Transcription Initiates Gene_Expression Modulation of Target Gene Expression Transcription->Gene_Expression Response Metabolic Effects (e.g., improved insulin (B600854) sensitivity) Gene_Expression->Response Leads to

PPARγ Signaling Pathway

Conclusion

Thiazolidine-based bioconjugation has evolved into a robust and versatile methodology for the site-specific modification of biomolecules. Its rapid kinetics at physiological pH, coupled with the stability of the resulting linkage, makes it an attractive choice for a wide range of applications, from fundamental cell biology to the development of novel therapeutics and diagnostics. As our understanding of this chemistry continues to grow, so too will its impact on the field of bioconjugation and beyond.

References

In-Depth Technical Guide to the Synthesis of Ald-Ph-amido-C2-nitrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for Ald-Ph-amido-C2-nitrate, a valuable building block in medicinal chemistry and drug development, particularly in its role as a non-cleavable linker in Antibody-Drug Conjugates (ADCs). Due to the limited direct literature on the synthesis of this specific molecule, this guide outlines a robust, two-step synthetic route based on well-established chemical transformations. The proposed pathway involves the initial synthesis of an N-aryl-2-chloroacetamide intermediate, followed by the introduction of the nitrate (B79036) ester functionality.

Proposed Synthesis Pathway

The synthesis of this compound, chemically named N-(4-formylphenyl)-2-(nitrooxy)acetamide, can be logically approached in two primary stages:

  • Synthesis of N-(4-formylphenyl)-2-chloroacetamide: This initial step involves the acylation of 4-aminobenzaldehyde (B1209532) with chloroacetyl chloride. This is a standard and high-yielding reaction to form the amide backbone.

  • Introduction of the Nitrooxy Group: This transformation can be achieved through a two-step sequence involving the initial conversion of the chloro-intermediate to a hydroxy-intermediate, followed by nitration of the alcohol. This indirect route is often more reliable and higher-yielding than a direct nucleophilic substitution of the chloride with a nitrate salt.

A detailed workflow for this proposed synthesis is presented below.

This compound Synthesis Workflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: Hydroxylation cluster_2 Step 3: Nitration 4-aminobenzaldehyde 4-aminobenzaldehyde Reaction1 Acylation 4-aminobenzaldehyde->Reaction1 Chloroacetyl_chloride Chloroacetyl chloride Chloroacetyl_chloride->Reaction1 Intermediate1 N-(4-formylphenyl)- 2-chloroacetamide Reaction1->Intermediate1 Intermediate1_ref N-(4-formylphenyl)- 2-chloroacetamide Hydrolysis Hydrolysis Intermediate1_ref->Hydrolysis Intermediate2 N-(4-formylphenyl)- 2-hydroxyacetamide Hydrolysis->Intermediate2 Intermediate2_ref N-(4-formylphenyl)- 2-hydroxyacetamide Reaction2 Nitration Intermediate2_ref->Reaction2 Nitrating_agent Nitrating Agent (e.g., HNO3/H2SO4) Nitrating_agent->Reaction2 Final_Product This compound Reaction2->Final_Product

Caption: Proposed three-step synthesis of this compound.

Experimental Protocols

The following protocols are based on established procedures for analogous chemical transformations and provide a detailed methodology for the proposed synthesis.

Step 1: Synthesis of N-(4-formylphenyl)-2-chloroacetamide

This procedure is adapted from the general synthesis of N-aryl-2-chloroacetamides.

Materials:

  • 4-Aminobenzaldehyde

  • Chloroacetyl chloride

  • Triethylamine or an inorganic base (e.g., K₂CO₃, NaHCO₃)

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-aminobenzaldehyde (1.0 eq) and a suitable base (1.1-1.5 eq, e.g., triethylamine) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM to the stirred mixture via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with water, dilute HCl, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude N-(4-formylphenyl)-2-chloroacetamide by recrystallization or column chromatography.

Step 2: Synthesis of N-(4-formylphenyl)-2-hydroxyacetamide

This step involves the hydrolysis of the chloro-intermediate.

Materials:

  • N-(4-formylphenyl)-2-chloroacetamide

  • A suitable hydrolysis reagent (e.g., aqueous sodium hydroxide (B78521) or sodium formate (B1220265) followed by hydrolysis)

  • Solvent (e.g., water, acetone/water mixture)

  • Acid for neutralization (e.g., HCl)

Procedure:

  • Dissolve N-(4-formylphenyl)-2-chloroacetamide (1.0 eq) in a suitable solvent mixture (e.g., acetone/water).

  • Add an aqueous solution of a base such as sodium hydroxide (1.1 eq) and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize with dilute HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting N-(4-formylphenyl)-2-hydroxyacetamide by recrystallization or column chromatography.

Step 3: Synthesis of this compound (N-(4-formylphenyl)-2-(nitrooxy)acetamide)

This final step involves the nitration of the hydroxy-intermediate.

Materials:

  • N-(4-formylphenyl)-2-hydroxyacetamide

  • Fuming nitric acid

  • Sulfuric acid (catalytic amount) or acetic anhydride (B1165640)

  • Anhydrous DCM

Procedure:

  • In a flask cooled to 0 °C, carefully add N-(4-formylphenyl)-2-hydroxyacetamide (1.0 eq) to a pre-cooled mixture of fuming nitric acid and a catalytic amount of sulfuric acid (or acetic anhydride to form acetyl nitrate in situ).

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC.

  • Once the reaction is complete, carefully pour the mixture onto crushed ice.

  • Extract the product with cold DCM.

  • Wash the organic layer with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure at low temperature to avoid decomposition of the nitrate ester.

  • Purify the crude this compound by flash column chromatography on silica (B1680970) gel using a non-polar eluent system.

Data Presentation

The following tables summarize the expected quantitative data for the key compounds in this synthesis pathway. The values are illustrative and would need to be confirmed by experimental analysis.

Table 1: Physicochemical Properties of Key Compounds

Compound NameChemical FormulaMolecular Weight ( g/mol )Appearance (Expected)
4-AminobenzaldehydeC₇H₇NO121.14Yellowish solid
N-(4-formylphenyl)-2-chloroacetamideC₉H₈ClNO₂197.62Off-white solid
N-(4-formylphenyl)-2-hydroxyacetamideC₉H₉NO₃179.17White solid
This compoundC₉H₈N₂O₅224.17Pale yellow oil/solid

Table 2: Illustrative Reaction Parameters and Expected Yields

Reaction StepKey ReagentsSolventTemperature (°C)Reaction Time (h)Expected Yield (%)
N-(4-formylphenyl)-2-chloroacetamide SynthesisChloroacetyl chloride, TriethylamineDCM0 to RT4-685-95
N-(4-formylphenyl)-2-hydroxyacetamide SynthesisSodium hydroxideAcetone/WaterReflux2-470-85
This compound SynthesisFuming nitric acid, Sulfuric acidDCM01-250-70

Table 3: Expected Spectroscopic Data for this compound

Spectroscopic TechniqueExpected Key Signals
¹H NMR (CDCl₃, 400 MHz)δ 10.0 (s, 1H, -CHO), 8.5-8.0 (br s, 1H, -NH), 7.9 (d, 2H, Ar-H), 7.8 (d, 2H, Ar-H), 5.5 (s, 2H, -CH₂-O)
¹³C NMR (CDCl₃, 100 MHz)δ 191 (-CHO), 165 (C=O), 143 (Ar-C), 135 (Ar-C), 130 (Ar-CH), 120 (Ar-CH), 75 (-CH₂-O)
IR (KBr, cm⁻¹)~3300 (N-H stretch), ~1700 (C=O stretch, aldehyde), ~1660 (C=O stretch, amide), ~1620 & ~1280 (O-NO₂ stretch), ~1600 (C=C stretch, aromatic)
Mass Spectrometry (ESI+)m/z = 225.04 [M+H]⁺, 247.02 [M+Na]⁺

Signaling Pathways and Logical Relationships

The synthesis of this compound is a linear sequence of reactions. The logical flow from starting materials to the final product is depicted below.

Logical Flow of Synthesis Start Starting Materials (4-Aminobenzaldehyde, Chloroacetyl chloride) Step1 Amide Bond Formation Start->Step1 Intermediate1 Chloro-intermediate (N-(4-formylphenyl)-2-chloroacetamide) Step1->Intermediate1 Step2 Hydrolysis Intermediate1->Step2 Intermediate2 Hydroxy-intermediate (N-(4-formylphenyl)-2-hydroxyacetamide) Step2->Intermediate2 Step3 Nitration Intermediate2->Step3 FinalProduct Final Product (this compound) Step3->FinalProduct

Caption: Logical progression of the this compound synthesis.

This in-depth guide provides a robust and scientifically sound pathway for the synthesis of this compound. The detailed experimental protocols, structured data tables, and clear visualizations are intended to be a valuable resource for researchers and professionals in the field of drug development. It is important to note that all synthetic procedures should be carried out by trained chemists in a well-equipped laboratory, adhering to all necessary safety precautions.

The Role of Non-Cleavable Linkers in Antibody-Drug Conjugates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the critical role of non-cleavable linkers in the design and function of Antibody-Drug Conjugates (ADCs). We will delve into their mechanism of action, compare their performance with cleavable counterparts, and provide detailed protocols for their evaluation, offering a comprehensive resource for professionals in the field of targeted cancer therapy.

Introduction: The Pivotal Role of the Linker in ADC Design

Antibody-Drug Conjugates (ADCs) are a class of targeted therapies that leverage the specificity of a monoclonal antibody (mAb) to deliver a potent cytotoxic payload directly to cancer cells.[1][2] This tripartite structure—antibody, payload, and linker—is engineered to maximize efficacy while minimizing off-target toxicity. The linker is a crucial component that dictates the ADC's stability in circulation, its drug-release mechanism, and ultimately, its overall therapeutic index.[3][4] Linkers are broadly classified into two categories: cleavable and non-cleavable, based on their mechanism of payload release.[2][3]

Mechanism of Action: The Journey of a Non-Cleavable ADC

Unlike cleavable linkers that are designed to break under specific physiological conditions, non-cleavable linkers form a highly stable bond between the antibody and the payload.[5] The release of the cytotoxic drug is entirely dependent on the intracellular processing of the ADC.[6]

The mechanism proceeds through the following steps:

  • Binding and Internalization: The ADC circulates systemically and binds to a specific target antigen on the surface of a cancer cell.[7]

  • Endocytosis: Upon binding, the cell internalizes the entire ADC-antigen complex through receptor-mediated endocytosis.[2][7]

  • Lysosomal Trafficking: The internalized vesicle traffics to and fuses with the lysosome, an organelle containing a host of powerful degradative enzymes.[2][8]

  • Antibody Catabolism: Within the acidic and enzyme-rich environment of the lysosome, the antibody component of the ADC is completely degraded by proteases into its constituent amino acids.[6][8]

  • Active Metabolite Formation: This proteolytic degradation liberates the payload, which remains attached to the linker and the amino acid residue (typically lysine (B10760008) or cysteine) to which it was originally conjugated.[8][9] This "payload-linker-amino acid" complex is the final, active cytotoxic metabolite.[9]

  • Lysosomal Egress and Cytotoxicity: The active metabolite must then be transported out of the lysosome into the cytoplasm to exert its cell-killing effect. For maytansinoid-based payloads like DM1, this transport is facilitated by specific lysosomal membrane proteins such as SLC46A3.[6][10] Once in the cytoplasm, the metabolite binds to its intracellular target (e.g., tubulin), leading to cell cycle arrest and apoptosis.[7]

This entire process is dependent on the ADC being trafficked to the lysosome for the complete digestion of the antibody.[9]

Non_Cleavable_ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_cytoplasm Cytoplasm cluster_lysosome Lysosome (pH ~4.8) ADC ADC (Antibody-Linker-Payload) Receptor Tumor Cell Antigen Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization (Endocytosis) Target Intracellular Target (e.g., Tubulin) Apoptosis Cell Death (Apoptosis) Target->Apoptosis 6. Cytotoxicity Degradation Antibody Proteolysis (Cathepsins) Metabolite Active Metabolite (AA-Linker-Payload) Degradation->Metabolite 4. Payload Liberation Transporter SLC46A3 Transporter Metabolite->Transporter 5. Egress Transporter->Target Endosome->Degradation 3. Lysosomal Trafficking

Caption: Mechanism of action for a non-cleavable ADC.

Advantages and Disadvantages of Non-Cleavable Linkers

The choice of a non-cleavable linker offers distinct advantages, primarily centered around stability, but also presents certain limitations.

Advantages:

  • Enhanced Plasma Stability: The robust covalent bond of a non-cleavable linker significantly reduces the risk of premature payload release in systemic circulation.[1][11] This leads to a more favorable pharmacokinetic profile and a wider therapeutic window.[1][6]

  • Reduced Off-Target Toxicity: By minimizing premature drug release, non-cleavable linkers decrease the exposure of healthy tissues to the potent cytotoxic payload, thereby reducing off-target toxicities.[1][6][12]

  • Improved Tolerability: The enhanced stability and lower off-target toxicity generally lead to better tolerability in preclinical and clinical settings.[11]

Disadvantages:

  • Limited Bystander Effect: The final active metabolite, which includes a charged amino acid, is typically hydrophilic and less membrane-permeable.[5][8] This prevents it from diffusing out of the target cell to kill adjacent, antigen-negative tumor cells—a phenomenon known as the "bystander effect."[5][12] This can be a limitation when treating heterogeneous tumors.

  • Dependence on Lysosomal Processing: The efficacy of non-cleavable ADCs is entirely reliant on efficient internalization and lysosomal degradation.[6][9] Tumors with mechanisms of resistance that impair these processes may be less susceptible.[9]

  • Payload Compatibility: Not all cytotoxic payloads retain their potency when attached to an amino acid and linker.[4] For example, the payload MMAE loses activity when derivatized with a non-cleavable linker, whereas MMAF retains its potency.[13]

Quantitative Data Presentation: A Comparative Overview

Direct, head-to-head comparisons of ADCs with cleavable versus non-cleavable linkers using the same antibody and payload are essential for understanding their relative performance. The following tables summarize key performance indicators from preclinical and clinical studies.

Table 1: Preclinical Plasma Stability and Cytotoxicity Comparison

Linker TypePayloadADC ConstructPlasma Stability (% Intact ADC after 7 days, Rat)In Vitro Cytotoxicity IC₅₀ (pmol/L) - HER2+ CellsReference(s)
Non-Cleavable DM1Trastuzumab-SMCC-DM1>80%609[5][7]
Cleavable MMAETrastuzumab-Val-Cit-MMAE~50% (Mouse)61[5][7]

Note: Data is compiled from different studies for illustrative comparison and may not represent a direct head-to-head experiment. The difference in payload (DM1 vs. MMAE) also contributes to the variance in cytotoxicity.

Table 2: Clinical Efficacy of Ado-trastuzumab emtansine (T-DM1) in HER2+ Breast Cancer

Clinical TrialTreatment ArmsMedian Progression-Free Survival (PFS)Median Overall Survival (OS)Grade ≥3 Adverse EventsReference(s)
EMILIA T-DM1 vs. Lapatinib + Capecitabine9.6 months vs. 6.4 months30.9 months vs. 25.1 months41% vs. 57%[9][14]
KATHERINE T-DM1 vs. Trastuzumab (Adjuvant)80.8% (at 7 yrs) vs. 67.1% (at 7 yrs)89.1% (at 7 yrs) vs. 84.4% (at 7 yrs)26.1% vs. 15.7%[1][10]

These tables highlight the superior stability of non-cleavable linkers and the significant clinical benefit demonstrated by T-DM1, a flagship ADC utilizing this technology.

Experimental Protocols

Evaluating the efficacy and stability of an ADC with a non-cleavable linker requires a series of well-defined experiments. Below are detailed methodologies for key assays.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis ADC Synthesis & Characterization (DAR) Cytotoxicity Cytotoxicity Assay (IC50 Determination) Synthesis->Cytotoxicity Test Potency PlasmaStability Plasma Stability Assay Synthesis->PlasmaStability Test Stability DataAnalysis Data Analysis & Candidate Selection Cytotoxicity->DataAnalysis PlasmaStability->DataAnalysis PK Pharmacokinetics (PK) Study Efficacy Efficacy Study (Xenograft Model) PK->Efficacy Toxicity Toxicity Study Efficacy->Toxicity Toxicity->DataAnalysis Refine/Confirm DataAnalysis->PK Select Candidate

Caption: A typical experimental workflow for ADC evaluation.
In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of an ADC on antigen-positive and antigen-negative cell lines.

Materials:

  • Target (antigen-positive) and control (antigen-negative) cell lines

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • ADC, unconjugated antibody, and free payload stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate overnight to allow for cell attachment.[1][9][11]

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated cells as a viability control.[11]

  • Incubation: Incubate the plate for a period that allows for ADC processing and cytotoxicity, typically 96-144 hours.[7]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[9][11]

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the cells or formazan crystals. Add 150 µL of solubilization solution (e.g., DMSO) to each well and place the plate on an orbital shaker for 15 minutes to dissolve the crystals.[9]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the ADC concentration and use a non-linear regression model to determine the IC₅₀ value.

Plasma Stability Assay

Objective: To assess the stability of the ADC and quantify the extent of drug deconjugation in plasma over time.

Materials:

  • ADC stock solution

  • Freshly collected plasma (e.g., human, mouse, rat)

  • Phosphate-buffered saline (PBS)

  • Immunocapture reagents (e.g., Protein A magnetic beads or target antigen-coated beads)

  • LC-MS/MS system

  • Incubator (37°C)

Procedure:

  • Incubation: Spike the ADC into plasma at a defined concentration. Incubate the samples at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).[15]

  • Immunocapture: To isolate the ADC from plasma proteins, add Protein A or antigen-coated magnetic beads to the plasma aliquots. Incubate to allow binding.[3][15]

  • Washing: Use a magnetic rack to separate the beads and wash them several times with PBS to remove unbound plasma components.

  • Elution & Reduction (for DAR analysis): Elute the ADC from the beads. To determine the average Drug-to-Antibody Ratio (DAR), the ADC is often reduced to separate the light and heavy chains before analysis.

  • LC-MS/MS Analysis: Analyze the samples using a liquid chromatography-mass spectrometry (LC-MS/MS) system to quantify the amount of intact, conjugated ADC or to determine the average DAR remaining at each time point.[3][12]

  • Data Analysis: Plot the percentage of intact ADC or the average DAR as a function of time to determine the stability profile and half-life of the ADC in plasma.

In Vivo Efficacy Study (Xenograft Model)

Objective: To evaluate the anti-tumor activity of the ADC in a living organism.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD-scid)

  • Human cancer cell line known to be sensitive to the ADC

  • ADC, unconjugated antibody, and vehicle control solutions

  • Calipers for tumor measurement

  • Sterile syringes and needles

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of the mice.[8][16]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using caliper measurements (Volume = 0.5 x Length x Width²).[17][18]

  • Group Randomization: Once tumors reach the desired size, randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC low dose, ADC high dose), with 5-10 mice per group.[8]

  • Dosing: Administer the treatments, typically via intravenous (IV) injection, according to the planned dosing schedule (e.g., a single dose or weekly doses).[17]

  • Monitoring: Monitor tumor volume, body weight (as an indicator of toxicity), and the general health of the animals several times per week.[8][18]

  • Study Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or if significant toxicity is observed. Tumors are often excised and weighed at the end of the study.[17]

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) to quantify the anti-tumor effect. Use statistical analysis to determine the significance of the observed differences between treatment groups.

Conclusion

Non-cleavable linkers are a cornerstone of modern ADC design, offering unparalleled plasma stability that translates into a wider therapeutic window and reduced off-target toxicity.[11][12] The clinical success of ado-trastuzumab emtansine (T-DM1) serves as a powerful validation of this approach. While they lack a bystander effect, their robust and predictable mechanism of action makes them an excellent choice for treating tumors with high and homogeneous antigen expression.[8][12] A thorough understanding of their intracellular processing and the application of rigorous experimental protocols are paramount for the successful development of the next generation of highly effective and well-tolerated ADCs based on non-cleavable linker technology.

References

The Architecture of Precision: A Technical Guide to Ald-Ph-amido-C2-nitrate for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Ald-Ph-amido-C2-nitrate, a non-cleavable linker technology integral to the advancement of targeted drug delivery systems, particularly Antibody-Drug Conjugates (ADCs). While specific proprietary data for this exact molecule is limited in the public domain, this paper consolidates available information and presents representative methodologies to illuminate its role and application in modern therapeutic development.

Introduction: The Imperative for Targeted Therapies

The evolution of cancer therapy is marked by a progressive shift towards precision medicine, aiming to maximize therapeutic efficacy while minimizing off-target toxicity. Antibody-Drug Conjugates (ADCs) represent a cornerstone of this paradigm. ADCs are complex biotherapeutics composed of three primary components: a monoclonal antibody (mAb) for specific targeting of tumor-associated antigens, a highly potent cytotoxic payload, and a chemical linker that connects the two. The linker is a critical determinant of the ADC's stability, pharmacokinetics, and mechanism of action.

This compound is classified as a non-cleavable linker, a category known for its high plasma stability.[1] Unlike cleavable linkers that are designed to release the payload in response to specific triggers in the tumor microenvironment, non-cleavable linkers rely on the complete lysosomal degradation of the antibody component to liberate the cytotoxic agent.[2][3] This mechanism offers a distinct advantage in reducing premature drug release and associated systemic toxicity.

Core Properties of this compound

This compound is identified as a thiazolidine (B150603) derivative, a structural motif that contributes to its stability.[4] Its non-cleavable nature ensures that the cytotoxic payload remains firmly attached to the antibody in systemic circulation, thereby enhancing the therapeutic window. The release of the active drug, in the form of a payload-linker-amino acid complex, occurs only after the ADC has been internalized by the target cancer cell and trafficked to the lysosome.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Class Thiazolidine Derivative[4]
Linker Type Non-cleavable[4]
CAS Number 141534-26-1-
Predicted Density 1.345 g/cm³-
Solubility ≥ 2.08 mg/mL (3.51 mM)-
Purity (Typical) >98%-

Mechanism of Action: A Lysosome-Dependent Pathway

The therapeutic action of an ADC employing a non-cleavable linker like this compound is a multi-step process that relies on the cellular machinery of the target cancer cell.

ADC_Mechanism Mechanism of Action for ADCs with Non-Cleavable Linkers ADC ADC in Circulation Binding Binding to Target Antigen on Cancer Cell ADC->Binding Targeting Internalization Receptor-Mediated Endocytosis Binding->Internalization Endosome Early Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Trafficking Degradation Antibody Degradation by Lysosomal Proteases Lysosome->Degradation Release Release of Payload- Linker-Amino Acid Complex Degradation->Release Action Binding to Intracellular Target (e.g., Tubulin, DNA) Release->Action Apoptosis Induction of Apoptosis Action->Apoptosis

Mechanism of ADC action with a non-cleavable linker.

Experimental Protocols

While a specific, publicly available synthesis protocol for this compound is not available, the following sections provide representative experimental methodologies for the synthesis of a related thiazolidine-based linker, its conjugation to a monoclonal antibody, and the subsequent in vitro and in vivo evaluation of the resulting ADC.

Representative Synthesis of a Thiazolidine-Based Linker

This protocol is based on the general principles of thiazolidine synthesis from aldehydes and cysteine derivatives.

Linker_Synthesis_Workflow Representative Workflow for Thiazolidine Linker Synthesis Reactants Aldehyde Precursor + L-Cysteine Derivative Reaction Condensation Reaction (e.g., in Ethanol, reflux) Reactants->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Characterization Characterization (NMR, Mass Spectrometry, HPLC) Purification->Characterization Final_Product Thiazolidine Linker Characterization->Final_Product

Workflow for thiazolidine linker synthesis.

Methodology:

  • Reaction Setup: To a solution of an appropriate aromatic aldehyde (1.0 eq) in ethanol, add L-cysteine ethyl ester hydrochloride (1.2 eq) and triethylamine (B128534) (1.5 eq).

  • Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (B1210297) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica (B1680970) gel column chromatography.

  • Characterization: Characterize the purified thiazolidine linker by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Conjugation of the Linker-Payload to a Monoclonal Antibody

This protocol describes a typical conjugation process to cysteine residues of a partially reduced antibody.

Methodology:

  • Antibody Reduction: Partially reduce the monoclonal antibody (e.g., 10 mg/mL in PBS) with a reducing agent such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) at a molar ratio of 2.5:1 (TCEP:mAb) at 37°C for 1 hour.

  • Purification of Reduced mAb: Remove excess TCEP by passing the solution through a desalting column equilibrated with PBS.

  • Conjugation: Immediately add the maleimide-functionalized linker-payload (dissolved in DMSO) to the reduced antibody at a molar ratio of 5:1 (linker-payload:mAb).

  • Reaction: Gently mix and allow the reaction to proceed at 4°C for 4 hours.

  • Quenching: Quench the reaction by adding excess N-acetylcysteine.

  • Purification of ADC: Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unconjugated linker-payload and other small molecules.

  • Characterization of ADC: Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), aggregation levels, and purity using techniques such as Hydrophobic Interaction Chromatography (HIC), SEC, and mass spectrometry.

In Vitro Stability Assay

Methodology:

  • Incubation: Incubate the ADC at a concentration of 1 mg/mL in human plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).

  • Analysis: Analyze the aliquots by an affinity capture LC-MS method to determine the percentage of intact ADC remaining and to identify any degradation products.

Table 2: Representative In Vitro Plasma Stability of ADCs with Non-Cleavable Linkers

ADC ConstructPlasma SourceTime (days)% Intact ADC Remaining
Trastuzumab-MCC-DM1Human7>95%
Anti-CD22-SMCC-DM1Rat7>90%
Anti-EpCAM-MC-MMAFMouse5>92%

Note: This table presents representative data for well-characterized non-cleavable linkers to illustrate the expected high stability.

In Vitro Cytotoxicity Assay

Methodology:

  • Cell Seeding: Seed target antigen-positive and antigen-negative cancer cell lines in 96-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the ADC, a non-targeted control ADC, and the free payload.

  • Incubation: Incubate the cells for 72-96 hours.

  • Viability Assessment: Measure cell viability using a suitable assay (e.g., MTT or CellTiter-Glo®).

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound.

Table 3: Representative In Vitro Cytotoxicity of an ADC with a Non-Cleavable Linker

Cell LineAntigen ExpressionCompoundIC50 (ng/mL)
SK-BR-3HER2+++Trastuzumab-MCC-DM115
BT-474HER2+++Trastuzumab-MCC-DM125
MDA-MB-468HER2-Trastuzumab-MCC-DM1> 10,000
SK-BR-3HER2+++Non-targeted ADC> 10,000

Note: This table illustrates the expected target-specific cytotoxicity of an ADC with a non-cleavable linker.

In Vivo Efficacy Study in a Xenograft Model

In_Vivo_Workflow Workflow for In Vivo Efficacy Evaluation of an ADC Tumor_Implantation Tumor Cell Implantation in Immunocompromised Mice Tumor_Growth Tumor Growth to Predetermined Size Tumor_Implantation->Tumor_Growth Grouping Randomization into Treatment Groups Tumor_Growth->Grouping Treatment ADC Administration (e.g., Intravenous) Grouping->Treatment Monitoring Monitoring of Tumor Volume and Body Weight Treatment->Monitoring Endpoint Study Endpoint and Data Analysis Monitoring->Endpoint

Workflow for in vivo ADC efficacy studies.

Methodology:

  • Model System: Use immunodeficient mice (e.g., NOD-SCID) bearing subcutaneous xenografts of a human tumor cell line that expresses the target antigen.

  • Treatment Groups: Establish treatment groups including vehicle control, a non-targeted control ADC, and the test ADC at various dose levels.

  • Dosing: Administer the ADCs intravenously once tumors reach a predetermined size.

  • Monitoring: Measure tumor volumes and body weights 2-3 times per week.

  • Endpoint: The study is terminated when tumors in the control group reach a specified size. Tumors are then excised for further analysis.

  • Data Analysis: Analyze tumor growth inhibition and assess statistical significance between treatment groups.

Conclusion

This compound, as a non-cleavable thiazolidine-based linker, represents a critical technology in the design of stable and effective Antibody-Drug Conjugates. Its mechanism of action, which relies on lysosomal degradation of the antibody, minimizes premature payload release and offers a favorable safety profile. While detailed experimental data for this specific linker is not widely available, the representative protocols and data presented in this guide provide a robust framework for researchers and drug developers to understand, synthesize, and evaluate ADCs incorporating similar non-cleavable linker technologies. The continued exploration and optimization of such linkers will undoubtedly pave the way for the next generation of highly targeted and potent cancer therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Conjugation of Ald-Ph-amido-C2-nitrate to Monoclonal Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a rapidly growing class of biotherapeutics that combine the high specificity of a monoclonal antibody (mAb) with the potent cytotoxic effects of a small molecule drug.[1][2] The linker, which connects the antibody to the cytotoxic payload, is a critical component that influences the stability, efficacy, and safety of the ADC.[3] This document provides a detailed protocol for the conjugation of a novel linker, Ald-Ph-amido-C2-nitrate, to monoclonal antibodies.

This compound is a noncleavable ADC linker.[4] The "Ald" designation in its nomenclature strongly suggests the presence of an aldehyde functional group. This allows for covalent attachment to the antibody via reaction with primary amines, such as those on the side chains of lysine (B10760008) residues, through reductive amination. This process forms a stable secondary amine bond, securely tethering the linker and its associated payload to the antibody.

These application notes will describe a comprehensive protocol for the conjugation of this compound to a monoclonal antibody, including the reaction, purification of the conjugate, and subsequent characterization to determine key quality attributes such as the drug-to-antibody ratio (DAR).

Principle of the Method: Reductive Amination

The conjugation of this compound to a monoclonal antibody is achieved through a two-step reductive amination process. First, the aldehyde group on the linker reacts with a primary amine on the antibody (primarily the ε-amine of lysine residues) to form a Schiff base intermediate. This reaction is reversible. In the second step, a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is introduced to selectively reduce the imine of the Schiff base to a stable secondary amine, thus forming a covalent bond between the linker and the antibody.[5][6] The pH of the reaction buffer is a critical parameter, as the formation of the Schiff base is favored at slightly alkaline pH, while the reduction step is efficient at a slightly acidic to neutral pH.[7]

An alternative and more advanced method for aldehyde conjugation is the Hydrazino-iso-Pictet-Spengler (HIPS) ligation, which forms a highly stable carbon-carbon bond between the antibody and the linker-payload.[3][8]

Experimental Protocols

Materials and Reagents
  • Monoclonal Antibody (mAb): Purity >95%, at a concentration of 5-10 mg/mL. The antibody should be in a buffer free of primary amines, such as Tris or glycine.[9] Phosphate-buffered saline (PBS) at pH 7.4 is recommended.

  • This compound linker-payload: The linker should be pre-loaded with the cytotoxic drug of choice.

  • Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.4.

  • Reducing Agent: 1 M Sodium Cyanoborohydride (NaBH₃CN) in 10 mM NaOH. Prepare fresh.

  • Quenching Solution: 1 M Tris-HCl, pH 7.4.

  • Solvent for Linker: Anhydrous Dimethyl Sulfoxide (DMSO).

  • Purification:

    • Desalting columns (e.g., Sephadex G-25) for buffer exchange and removal of excess reagents.

    • Hydrophobic Interaction Chromatography (HIC) column for separation of ADC species with different DARs.

    • Size Exclusion Chromatography (SEC) column for analysis of aggregation.

  • Mobile Phases for HIC:

    • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.

    • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% (v/v) isopropanol.

  • Mobile Phase for SEC: 100 mM Sodium Phosphate, 200 mM NaCl, pH 6.8.

Pre-Conjugation Antibody Preparation
  • If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Conjugation Buffer using a desalting column.

  • Adjust the concentration of the antibody to 10 mg/mL in Conjugation Buffer.

  • Filter the antibody solution through a 0.22 µm sterile filter.

Conjugation Reaction
  • Prepare a 10 mM stock solution of the this compound linker-payload in anhydrous DMSO.

  • In a reaction vessel, add the desired molar excess of the linker-payload stock solution to the antibody solution. Typical molar ratios of linker to antibody range from 5:1 to 20:1.

  • Gently mix the reaction and allow it to proceed for 1 hour at room temperature.

  • Add the sodium cyanoborohydride solution to a final concentration of 20 mM.

  • Incubate the reaction for 16-24 hours at 4°C with gentle agitation.

  • To quench the reaction, add the Quenching Solution to a final concentration of 50 mM and incubate for 30 minutes at room temperature.

Purification of the Antibody-Drug Conjugate
  • Remove unreacted linker-payload and reducing agent by passing the quenched reaction mixture through a desalting column equilibrated with a suitable buffer, such as PBS pH 7.4.

  • For preparative separation of ADC species with different DARs, perform Hydrophobic Interaction Chromatography (HIC).

    • Equilibrate the HIC column with Mobile Phase A.

    • Load the desalted ADC sample onto the column.

    • Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 column volumes.

    • Collect fractions corresponding to the desired DAR species.

  • Pool the fractions containing the desired ADC and perform a buffer exchange into a formulation buffer using a desalting column.

  • Filter the final purified ADC solution through a 0.22 µm sterile filter and store at 4°C.

Visualization of Workflow and Reaction

G Experimental Workflow for ADC Conjugation cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Characterization mAb_prep Antibody Buffer Exchange & Concentration Adjustment reaction Incubate mAb with Linker-Payload mAb_prep->reaction linker_prep Linker-Payload Stock Solution Preparation linker_prep->reaction reduction Add Reducing Agent (NaBH3CN) reaction->reduction quench Quench Reaction reduction->quench desalting Desalting (Remove Excess Reagents) quench->desalting hic HIC (Separate by DAR) desalting->hic buffer_exchange Final Buffer Exchange hic->buffer_exchange analysis DAR Determination (HIC, MS) Aggregation Analysis (SEC) Stability Testing buffer_exchange->analysis

Caption: Workflow for the conjugation of this compound to a monoclonal antibody.

G Reductive Amination Conjugation Chemistry mAb Antibody-NH2 schiff_base Antibody-N=CH-Ph-amido-C2-nitrate-Payload (Schiff Base Intermediate) mAb->schiff_base + linker This compound-Payload linker->schiff_base adc Antibody-NH-CH2-Ph-amido-C2-nitrate-Payload (Stable ADC) schiff_base->adc Reduction reducing_agent + NaBH3CN

Caption: Reaction scheme for reductive amination of an antibody with an aldehyde-containing linker.

Data Presentation

Table 1: Reaction Parameters and Expected Outcomes
ParameterRangeExpected Outcome
Linker:Antibody Molar Ratio5:1 - 20:1Increasing DAR with higher ratio
Antibody Concentration5 - 15 mg/mLHigher concentration can improve reaction kinetics
pH7.0 - 8.0Optimal for Schiff base formation and reduction
Temperature4 - 25 °C4°C for overnight incubation to maintain antibody stability
Reaction Time12 - 24 hoursSufficient time for completion of the reduction step
Example Results
5:1 Molar RatioAverage DAR of 2-3
10:1 Molar RatioAverage DAR of 3-4
20:1 Molar RatioAverage DAR of 4-5
Table 2: Characterization of the ADC
Analytical MethodPurposeTypical Results
UV-Vis Spectroscopy Determine protein concentration and average DAR.[][11]Provides an initial estimate of the average DAR based on the absorbance of the antibody and the payload.[12]
Size Exclusion Chromatography (SEC) Quantify high molecular weight species (aggregates).[13]A monomer peak with >95% purity is desirable. Aggregates should be minimal.
Hydrophobic Interaction Chromatography (HIC) Determine DAR distribution and average DAR.[14][15]A chromatogram showing peaks for unconjugated antibody (DAR 0) and various ADC species (DAR 2, 4, 6, 8). The area under each peak is used to calculate the average DAR.[16]
Mass Spectrometry (MS) Precise mass measurement to confirm conjugation and determine DAR.[17]Provides the mass of the intact ADC, allowing for accurate calculation of the number of conjugated linkers.

ADC Stability Testing Protocol

The stability of the final ADC product is crucial for its therapeutic efficacy and safety.[18]

Short-term Stability
  • Aliquot the purified ADC into multiple vials at a concentration of 1 mg/mL in the formulation buffer.

  • Incubate the vials at 4°C, 25°C, and 40°C.

  • At time points of 0, 1, 2, and 4 weeks, remove one vial from each temperature.

  • Analyze the samples using SEC-HPLC to measure the percentage of aggregation and HIC-HPLC to determine any change in the average DAR, which would indicate linker instability.

Plasma Stability
  • Incubate the ADC in human plasma at 37°C.[19]

  • At various time points (e.g., 0, 24, 48, 72 hours), take aliquots of the plasma sample.

  • Isolate the ADC from the plasma using an appropriate method, such as affinity chromatography with Protein A/G.

  • Analyze the isolated ADC by HIC-HPLC or LC-MS to determine the average DAR and the presence of any released payload. A stable ADC will show minimal change in DAR over time.[19]

Table 3: Example Stability Data for an ADC
Storage ConditionTime PointAggregation (%) by SECAverage DAR by HIC
4°C0 weeks1.23.8
4 weeks1.53.8
25°C0 weeks1.23.8
4 weeks2.83.7
40°C0 weeks1.23.8
4 weeks8.53.5

Troubleshooting

IssuePossible CauseSuggested Solution
Low DAR - Inefficient reaction. - Linker-payload instability. - Inactive reducing agent.- Increase the molar ratio of the linker-payload. - Ensure the linker-payload is fully dissolved in DMSO. - Prepare a fresh solution of sodium cyanoborohydride.
High Levels of Aggregation - High concentration of organic solvent (DMSO). - Unfavorable buffer conditions. - Instability of the antibody at reaction temperature.- Keep the DMSO concentration below 10% (v/v). - Optimize the pH and ionic strength of the conjugation buffer. - Perform the reaction at a lower temperature (e.g., 4°C).
Broad Peaks in HIC - Heterogeneity of the ADC. - On-column degradation.- This can be inherent to lysine conjugations. HIC purification can be used to isolate more homogeneous species. - Ensure mobile phases are freshly prepared and the column is properly equilibrated.

These protocols and application notes are intended for research use only and should be adapted and optimized for specific antibodies and linker-payloads.

References

Application Notes and Protocols for ADC Synthesis using an Aldehyde-Reactive Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental framework for the synthesis of antibody-drug conjugates (ADCs) utilizing an aldehyde-reactive linker, exemplified by a conceptual "Ald-Ph-amido-C2-nitrate" linker. The protocols described herein are based on the well-established aldehyde tag technology, which enables site-specific conjugation of payloads to antibodies, leading to homogeneous ADC preparations.

Introduction to Aldehyde Tag-Based ADC Synthesis

Site-specific conjugation is a critical aspect of modern ADC development, offering superior control over the drug-to-antibody ratio (DAR) and the location of payload attachment compared to stochastic methods. This leads to improved pharmacokinetics, therapeutic index, and overall clinical performance. The aldehyde tag technology is a chemoenzymatic approach that introduces a bioorthogonal aldehyde group at a specific site on the antibody. This is achieved by the co-expression of the antibody with a formylglycine-generating enzyme (FGE), which recognizes a short consensus sequence (e.g., CXPXR) engineered into the antibody backbone and converts the cysteine residue within this tag to a Cα-formylglycine (fGly) residue.[1][2][3] The resulting aldehyde serves as a chemical handle for the covalent attachment of a payload via an aldehyde-reactive linker.

The "this compound" linker is a conceptual non-cleavable linker designed for this purpose. Based on its nomenclature and available information on similar compounds, it is likely a thiazolidine (B150603) derivative, which acts as a protected aldehyde.[4] The thiazolidine can be deprotected to reveal the aldehyde for conjugation. The synthesis of the ADC is then typically achieved using chemistries that form stable bonds with the aldehyde, such as the Hydrazino-iso-Pictet-Spengler (HIPS) ligation, which results in a stable carbon-carbon bond.[5][6][7]

Experimental Protocols

This section details the key experimental procedures for generating a site-specific ADC using the aldehyde tag technology and an aldehyde-reactive linker.

Protocol 1: Generation of an Aldehyde-Tagged Antibody

This protocol describes the generation of a monoclonal antibody (mAb) containing a site-specific aldehyde tag through the co-expression of the antibody and FGE in mammalian cells.

Materials:

  • Expression vectors for the antibody heavy and light chains, with one chain containing the aldehyde tag sequence (e.g., LCTPSR).

  • Expression vector for human formylglycine-generating enzyme (FGE).

  • Mammalian expression system (e.g., ExpiCHO-S™ cells).

  • Cell culture medium and supplements.

  • Transfection reagent.

  • Protein A affinity chromatography resin.

  • Purification buffers (binding, elution, and neutralization buffers).

  • Phosphate-buffered saline (PBS).

Procedure:

  • Vector Construction: Using standard molecular biology techniques, insert the coding sequence for the aldehyde tag (e.g., LCTPSR) into the desired location within the gene of either the antibody light chain or heavy chain.

  • Cell Culture and Transfection:

    • Culture ExpiCHO-S™ cells according to the manufacturer's protocol.

    • On the day of transfection, dilute the expression vectors for the antibody heavy chain, light chain (containing the aldehyde tag), and FGE in the appropriate transfection medium.

    • Mix the DNA with the transfection reagent and incubate to form DNA-transfection reagent complexes.

    • Add the complexes to the cell culture.

  • Antibody Expression and Harvest:

    • Incubate the transfected cells for the desired expression period (typically 8-14 days).

    • Monitor cell viability and antibody titer.

    • Harvest the cell culture supernatant containing the secreted aldehyde-tagged antibody by centrifugation to remove cells and debris.

  • Antibody Purification:

    • Equilibrate a Protein A affinity chromatography column with binding buffer.

    • Load the clarified cell culture supernatant onto the column.

    • Wash the column extensively with binding buffer to remove unbound proteins.

    • Elute the bound antibody using an appropriate elution buffer (e.g., low pH glycine (B1666218) buffer).

    • Neutralize the eluted antibody immediately with a neutralization buffer.

    • Perform buffer exchange into PBS.

  • Characterization:

    • Determine the antibody concentration using a spectrophotometer at 280 nm.

    • Assess the purity of the antibody by SDS-PAGE and size-exclusion chromatography (SEC).

    • Confirm the conversion of the cysteine in the aldehyde tag to formylglycine using mass spectrometry.

Protocol 2: Preparation of the Aldehyde-Reactive Linker-Payload

This protocol outlines a general procedure for the synthesis of a linker-payload conjugate ready for reaction with the aldehyde-tagged antibody. This assumes the "this compound" is a protected aldehyde (thiazolidine) that requires deprotection.

Materials:

  • This compound (as a thiazolidine derivative).

  • Cytotoxic payload with a suitable functional group for conjugation (e.g., an amine).

  • Coupling reagents (e.g., HATU, EDC/NHS).

  • Organic solvents (e.g., DMF, DMSO).

  • Deprotection reagent (e.g., mild acid or a specific reagent for thiazolidine cleavage).

  • Purification system (e.g., HPLC).

Procedure:

  • Payload Activation (if necessary): If the payload does not have a suitable functional group, it may need to be derivatized. For a payload with a carboxylic acid, it can be activated with EDC/NHS to form an NHS ester.

  • Linker-Payload Conjugation:

    • Dissolve the payload and the "this compound" linker in an appropriate organic solvent.

    • Add the coupling reagents and stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

    • Purify the resulting linker-payload conjugate by HPLC.

  • Deprotection of the Aldehyde:

    • Dissolve the purified linker-payload conjugate in a suitable solvent.

    • Add the deprotection reagent to hydrolyze the thiazolidine and unmask the aldehyde. The specific conditions will depend on the nature of the thiazolidine protecting group.

    • Monitor the reaction for completion.

    • Purify the final aldehyde-reactive linker-payload by HPLC.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR.

Protocol 3: ADC Synthesis via Hydrazino-iso-Pictet-Spengler (HIPS) Ligation

This protocol describes the conjugation of the aldehyde-reactive linker-payload to the aldehyde-tagged antibody using the HIPS chemistry.[6][8]

Materials:

  • Purified aldehyde-tagged antibody.

  • Purified aldehyde-reactive linker-payload.

  • Reaction buffer (e.g., pH 6.0-7.0 buffer, such as histidine or citrate (B86180) buffer).

  • Aniline (B41778) (as a catalyst).

  • Purification system (e.g., SEC or hydrophobic interaction chromatography - HIC).

  • Storage buffer (e.g., PBS).

Procedure:

  • Conjugation Reaction:

    • In a reaction vessel, combine the aldehyde-tagged antibody with the aldehyde-reactive linker-payload in the reaction buffer. A typical molar excess of the linker-payload is used.

    • Add aniline as a catalyst.

    • Incubate the reaction at a controlled temperature (e.g., 25-37°C) for a specified time (e.g., 12-24 hours).

  • Purification of the ADC:

    • Remove the excess linker-payload and other small molecules by SEC or dialysis into the storage buffer.

    • For further purification and to separate different DAR species, HIC can be employed.

  • Characterization of the ADC:

    • Drug-to-Antibody Ratio (DAR): Determine the average DAR using techniques such as UV-Vis spectroscopy (if the drug has a distinct absorbance), HIC, or mass spectrometry.

    • Purity and Aggregation: Assess the purity and the presence of aggregates by SDS-PAGE and SEC.

    • In Vitro Cell-Based Assays: Evaluate the potency of the ADC using in vitro cytotoxicity assays on relevant cancer cell lines.

Data Presentation

The following table summarizes typical quantitative data obtained from the synthesis of ADCs using the aldehyde tag and HIPS chemistry.

ParameterTypical ValueMethod of AnalysisReference
Antibody Titer 100 - 1500 mg/LProtein A or Protein L HPLC[9]
Drug-to-Antibody Ratio (DAR) 1.5 - 2.0HIC, Mass Spectrometry[6][9]
Percentage of Monomeric ADC > 95%Size-Exclusion Chromatography (SEC)[9]
Conjugation Efficiency > 90%HIC, Mass Spectrometry[5]
In Vitro Potency (IC50) Varies by payload and targetCell Viability Assay[6]

Visualizations

Experimental Workflow

ADC_Synthesis_Workflow cluster_antibody Antibody Engineering & Production cluster_linker Linker-Payload Synthesis cluster_adc ADC Synthesis & Characterization vector Vector Construction (Aldehyde Tag Insertion) transfection Transfection into Mammalian Cells vector->transfection expression Antibody Expression & FGE Conversion transfection->expression purification_ab Protein A Purification expression->purification_ab conjugation HIPS Conjugation purification_ab->conjugation linker_payload Linker-Payload Conjugation deprotection Aldehyde Deprotection linker_payload->deprotection purification_lp HPLC Purification deprotection->purification_lp purification_lp->conjugation purification_adc ADC Purification (SEC/HIC) conjugation->purification_adc characterization Characterization (DAR, Purity, Potency) purification_adc->characterization

Caption: Experimental workflow for ADC synthesis.

HIPS Ligation Mechanism

HIPS_Ligation Ab_CHO Antibody-CHO intermediate Hydrazone Intermediate Ab_CHO->intermediate pH 6-7 Aniline plus1 + Linker_Payload Linker-Payload-NH-NH2-Indole Linker_Payload->intermediate final_product Stable C-C Bond (ADC) intermediate->final_product Intramolecular Pictet-Spengler

Caption: HIPS ligation reaction mechanism.

General ADC Mechanism of Action

ADC_MoA cluster_cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen ADC->Receptor 1. Binding TumorCell Tumor Cell Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Caption: General mechanism of action of an ADC.

References

Application Notes and Protocols for Ald-Ph-amido-C2-nitrate in Prostate Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ald-Ph-amido-C2-nitrate is a thiazolidine (B150603) derivative that functions as a non-cleavable linker for the synthesis of Antibody-Drug Conjugates (ADCs).[1][2] In the context of prostate cancer research, this linker is not a therapeutic agent itself but is a critical component for developing targeted cancer therapies. ADCs are a promising class of biopharmaceuticals that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent, enabling targeted delivery to cancer cells while minimizing systemic toxicity.[3][4][5]

The application of this compound in prostate cancer research lies in its ability to covalently link a monoclonal antibody that targets a prostate cancer-specific antigen to a potent cytotoxic payload. The non-cleavable nature of this linker ensures that the cytotoxic drug is only released upon the complete degradation of the antibody within the cancer cell, offering a stable and controlled drug delivery system.[6][7]

Mechanism of Action in Antibody-Drug Conjugates

An ADC constructed using this compound would follow a multi-step mechanism of action:

  • Target Binding: The monoclonal antibody component of the ADC specifically recognizes and binds to a tumor-associated antigen that is overexpressed on the surface of prostate cancer cells. Common targets in prostate cancer include Prostate-Specific Membrane Antigen (PSMA), Six-Transmembrane Epithelial Antigen of the Prostate 1 (STEAP1), and Trophoblast cell-surface antigen 2 (TROP-2).[4][8][9]

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell through receptor-mediated endocytosis.[3]

  • Lysosomal Trafficking: The internalized ADC is trafficked to the lysosome.

  • Payload Release: Inside the lysosome, the antibody portion of the ADC is degraded by lysosomal proteases. Due to the non-cleavable nature of the this compound linker, the cytotoxic payload is released with the linker and its amino acid attachment still intact.[6][7]

  • Cytotoxicity: The released payload can then exert its cytotoxic effect, leading to the death of the cancer cell.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cancer Cell) ADC Antibody-Drug Conjugate (with this compound linker) Tumor_Antigen Prostate Cancer Tumor Antigen (e.g., PSMA) ADC->Tumor_Antigen 1. Target Binding Endosome Endosome Tumor_Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Release Payload Release (via Antibody Degradation) Lysosome->Payload_Release 4. Degradation Cell_Death Apoptosis/ Cell Death Payload_Release->Cell_Death 5. Cytotoxicity

Data Presentation: ADC Targets in Prostate Cancer

The following table summarizes key antigens that are currently being investigated as targets for ADCs in prostate cancer.

Target AntigenExpression in Prostate CancerADC in Clinical Trials (Example)Reference
PSMA (Prostate-Specific Membrane Antigen)Highly overexpressed on the surface of prostate cancer cells, with low expression in normal tissues.PSMA ADC[3][8]
STEAP1 (Six-Transmembrane Epithelial Antigen of the Prostate 1)Overexpressed in prostate cancer and other solid tumors.DSTP3086S[4][8]
TROP-2 (Trophoblast cell-surface antigen 2)Highly expressed in a variety of epithelial cancers, including prostate cancer.Sacituzumab govitecan[8]
B7-H3 (CD276)Overexpressed in primary and metastatic prostate cancer, correlating with poor prognosis.MGC018[9]
DLL3 (Delta-like protein 3)Expressed in neuroendocrine prostate cancer.Rovalpituzumab tesirine[8]

Experimental Protocols

General Workflow for ADC Synthesis

ADC_Synthesis_Workflow A Antibody Preparation (e.g., buffer exchange) C Conjugation Reaction (Antibody + Linker-Payload) A->C B Linker-Payload Synthesis (Activation of this compound) B->C D Purification of ADC (e.g., Size Exclusion Chromatography) C->D E Characterization of ADC (e.g., DAR, purity, binding affinity) D->E

Representative Protocol for ADC Synthesis using this compound

Materials:

  • Prostate cancer-specific monoclonal antibody (e.g., anti-PSMA)

  • This compound linker

  • Cytotoxic payload with a compatible functional group (e.g., an amine-containing payload)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) crosslinker

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography (SEC) column

  • Spectrophotometer and other analytical equipment

Procedure:

Part 1: Activation of this compound (if necessary)

Note: this compound may need to be derivatized to an active ester (e.g., NHS ester) for efficient conjugation to the antibody.

  • Dissolve this compound and NHS in anhydrous DMF.

  • Add DCC to the solution and stir at room temperature for several hours to form the NHS ester of the linker.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, the activated linker can be used directly or purified.

Part 2: Conjugation to the Antibody

  • Prepare the antibody by buffer exchanging into a suitable conjugation buffer (e.g., PBS, pH 7.4-8.0).

  • Adjust the antibody concentration to a working range (e.g., 5-10 mg/mL).

  • Add the activated linker-payload conjugate to the antibody solution in a controlled molar excess. The exact ratio will need to be optimized to achieve the desired Drug-to-Antibody Ratio (DAR).

  • Incubate the reaction mixture at 4°C or room temperature with gentle stirring for a specified period (e.g., 2-4 hours).

  • Quench the reaction by adding a quenching agent like Tris or glycine (B1666218) to consume any unreacted linker.

Part 3: Purification and Characterization

  • Purify the ADC from unconjugated antibody, free linker-payload, and other reaction components using size-exclusion chromatography (SEC).

  • Characterize the purified ADC:

    • Determine the Drug-to-Antibody Ratio (DAR): This can be measured using UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC).

    • Assess Purity and Aggregation: Analyze the ADC by SEC and SDS-PAGE.

    • Confirm Antigen Binding: Evaluate the binding affinity of the ADC to its target antigen using ELISA or surface plasmon resonance (SPR).

    • In vitro Cytotoxicity: Test the potency of the ADC on prostate cancer cell lines that express the target antigen.

Signaling Pathways

While this compound itself does not directly influence signaling pathways, the cytotoxic payload it delivers does. The specific pathways affected will depend on the payload used. For instance, if the payload is a microtubule inhibitor like monomethyl auristatin E (MMAE), it will disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.

Payload_Signaling_Pathway cluster_ADC ADC Action cluster_Cellular_Effects Cellular Effects of Payload ADC_Internalization ADC Internalization & Payload Release Payload_Target Payload Binds to Intracellular Target (e.g., Tubulin) ADC_Internalization->Payload_Target Pathway_Disruption Disruption of Cellular Pathways (e.g., Microtubule Dynamics) Payload_Target->Pathway_Disruption Cell_Cycle_Arrest Cell Cycle Arrest Pathway_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Conclusion

This compound is a valuable tool in the development of Antibody-Drug Conjugates for prostate cancer research. Its non-cleavable nature provides a stable linkage for the targeted delivery of cytotoxic agents. The successful application of this linker requires careful optimization of conjugation chemistry and thorough characterization of the resulting ADC to ensure its efficacy and safety. The protocols and information provided herein serve as a foundational guide for researchers and drug development professionals exploring the use of this compound in the fight against prostate cancer.

References

Application Notes and Protocols: Conjugating Ald-Ph-amido-C2-nitrate to Trastuzumab

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule. Trastuzumab, a humanized IgG1 monoclonal antibody, targets the Human Epidermal Growth Factor Receptor 2 (HER2), which is overexpressed in a significant portion of breast and gastric cancers.[1][2] By binding to the extracellular domain of HER2, trastuzumab disrupts downstream signaling pathways like the PI3K/Akt and MAPK pathways, inhibiting cell proliferation and survival.[2][3][4] Furthermore, it flags cancer cells for destruction by the immune system through Antibody-Dependent Cellular Cytotoxicity (ADCC).[3][5]

This document provides a detailed, hypothetical protocol for the conjugation of a novel linker-payload, Ald-Ph-amido-C2-nitrate, to trastuzumab. The aldehyde functional group on the linker enables a covalent linkage to the antibody via reductive amination of solvent-accessible lysine (B10760008) residues.[][7] This method is a common strategy for developing ADCs.[8][9]

These application notes detail the complete workflow, from conjugation and purification to comprehensive analytical characterization and in vitro functional assessment of the resulting ADC.

Experimental Protocols

Protocol: Conjugation of this compound to Trastuzumab via Reductive Amination

This protocol describes the covalent attachment of the aldehyde-containing linker-payload to lysine residues on trastuzumab.

2.1.1 Materials and Reagents

  • Trastuzumab (recombinant, >95% purity)

  • This compound linker-payload

  • Sodium Cyanoborohydride (NaCNBH₃)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Conjugation Buffer: 50 mM Potassium Phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.4

  • Quenching Buffer: 100 mM Tris-HCl, pH 7.4

  • Purification Buffer (PBS): 137 mM NaCl, 2.7 mM KCl, 10 mM Na₂HPO₄, 1.8 mM KH₂PO₄, pH 7.4

  • Amicon Ultra-15 Centrifugal Filter Units, 30 kDa MWCO

  • PD-10 Desalting Columns

2.1.2 Procedure

  • Antibody Preparation:

    • Buffer exchange trastuzumab into Conjugation Buffer using a PD-10 desalting column or by dialysis.

    • Adjust the final concentration of trastuzumab to 10 mg/mL.

  • Linker-Payload Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Conjugation Reaction:

    • In a sterile microcentrifuge tube, add trastuzumab to a final concentration of 8 mg/mL.

    • Add the this compound stock solution to the antibody solution to achieve a 10-fold molar excess.

    • Gently mix the solution by pipetting and allow it to react for 1 hour at room temperature to form the Schiff base intermediate.

    • Prepare a fresh 1 M stock solution of NaCNBH₃ in water.

    • Add NaCNBH₃ to the reaction mixture to a final concentration of 20 mM.

    • Incubate the reaction overnight (16-18 hours) at 4°C with gentle agitation.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 20 mM Tris.

    • Incubate for 30 minutes at room temperature to quench any unreacted aldehyde groups.

  • Purification of the ADC:

    • Purify the ADC from unconjugated linker-payload and excess reagents using an Amicon Ultra-15 (30 kDa MWCO) centrifugal filter.

    • Wash the ADC three times with PBS buffer.

    • Alternatively, use a PD-10 desalting column pre-equilibrated with PBS.

    • Measure the final protein concentration using a UV-Vis spectrophotometer at 280 nm.

    • Store the purified ADC at 4°C for short-term use or at -80°C for long-term storage.

Protocol: Characterization of the Trastuzumab-ADC

2.2.1 Drug-to-Antibody Ratio (DAR) Analysis by HIC-HPLC Hydrophobic Interaction Chromatography (HIC) separates ADC species based on the number of conjugated drug molecules, as the linker-payload typically increases the hydrophobicity of the antibody.[10][11]

  • System: Agilent 1260 Infinity II Bio-inert LC

  • Column: TSKgel Butyl-NPR, 4.6 mm x 10 cm, 2.5 µm

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0

  • Flow Rate: 0.5 mL/min

  • Gradient: 0-100% B over 20 minutes

  • Detection: UV at 280 nm

  • Procedure:

    • Inject 10 µL of the purified ADC (at 1 mg/mL).

    • Integrate the peak areas for each species (DAR0, DAR1, DAR2, etc.).

    • Calculate the average DAR using the following formula: Average DAR = Σ(% Peak Area of DARn * n) / Σ(% Peak Area of DARn)

2.2.2 Aggregate and Fragment Analysis by SEC-HPLC Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius to quantify aggregates and fragments.[12][13]

  • System: Agilent 1260 Infinity II Bio-inert LC

  • Column: Agilent AdvanceBio SEC 300 Å, 7.8 x 300 mm, 2.7 µm

  • Mobile Phase: 150 mM Sodium Phosphate, pH 7.0

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Procedure:

    • Inject 20 µL of the ADC (at 1 mg/mL).

    • Identify and integrate peaks corresponding to high molecular weight species (aggregates), the main monomer peak, and low molecular weight species (fragments).

    • Calculate the percentage of monomer, aggregate, and fragment.

2.2.3 Mass Confirmation by Mass Spectrometry (MS) Intact mass analysis under native conditions can confirm the successful conjugation and provide information on the drug load distribution.[1][14]

  • System: Waters BioAccord LC-MS System or equivalent

  • Column: ACQUITY UPLC Protein BEH SEC Column, 200Å, 1.7 µm, 2.1 mm x 150 mm

  • Mobile Phase: 50 mM Ammonium Acetate

  • Flow Rate: 0.2 mL/min

  • MS Detection: ESI-Q-TOF, positive ion mode, native conditions

  • Procedure:

    • Inject the deglycosylated ADC sample (to simplify the spectrum).

    • Acquire the mass spectrum over an appropriate m/z range.

    • Deconvolute the raw spectrum to obtain the zero-charge mass for each DAR species.

    • Confirm that the mass shift corresponds to the mass of the attached linker-payload molecules.

Protocol: In Vitro Cytotoxicity Assay

This protocol evaluates the potency of the ADC on HER2-positive and HER2-negative cancer cell lines.[15][16]

2.3.1 Materials and Reagents

  • Cell Lines:

    • BT-474 (HER2-positive breast ductal carcinoma)

    • MCF-7 (HER2-negative breast adenocarcinoma)

  • Media:

    • BT-474: Hybri-Care Medium + 10% FBS

    • MCF-7: EMEM + 10% FBS + 0.01 mg/mL human recombinant insulin

  • Trastuzumab-ADC, unconjugated Trastuzumab, free this compound

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • Sterile 96-well, flat-bottom, opaque plates

  • Luminometer

2.3.2 Procedure

  • Cell Seeding:

    • Harvest and count cells.

    • Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of the Trastuzumab-ADC, unconjugated trastuzumab, and the free linker-payload.

    • Remove the old media from the cells and add 100 µL of fresh media containing the diluted compounds. Include untreated wells as a control.

    • Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Cell Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data to the untreated control wells (100% viability).

    • Plot the cell viability against the log of the compound concentration.

    • Calculate the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using a non-linear regression curve fit.

Data Presentation

The following tables represent expected data from the characterization and functional assessment of the Trastuzumab-Ald-Ph-amido-C2-nitrate ADC.

Table 1: Drug-to-Antibody Ratio (DAR) Analysis by HIC-HPLC

DAR Species Retention Time (min) Peak Area (%)
DAR 0 9.5 5.2
DAR 1 10.8 15.8
DAR 2 12.1 28.5
DAR 3 13.3 25.1
DAR 4 14.5 16.7
DAR 5+ >15.0 8.7

| Average DAR | | 2.9 |

Table 2: Purity Analysis by SEC-HPLC

Species Retention Time (min) Peak Area (%) Specification
Aggregate 8.2 1.8 ≤ 5%
Monomer 10.1 98.1 ≥ 95%

| Fragment | 12.5 | 0.1 | ≤ 1% |

Table 3: In Vitro Cytotoxicity (IC₅₀ Values)

Compound BT-474 (HER2+) IC₅₀ (nM) MCF-7 (HER2-) IC₅₀ (nM)
Trastuzumab-ADC 0.5 > 1000
Unconjugated Trastuzumab > 1000 > 1000

| Free Linker-Payload | 50 | 55 |

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization cluster_functional Functional Assay Trastuzumab Trastuzumab (10 mg/mL) Reaction 1. Mix Antibody + Linker (10x molar excess) 2. Add NaCNBH3 3. Incubate overnight at 4°C Trastuzumab->Reaction Linker This compound (10 mM in DMSO) Linker->Reaction Purify Purify via SEC (PD-10 Column) or TFF Reaction->Purify HIC DAR by HIC-HPLC Purify->HIC SEC Purity by SEC-HPLC Purify->SEC MS Mass by LC-MS Purify->MS Cyto In Vitro Cytotoxicity (IC50 Determination) Purify->Cyto

Caption: Experimental workflow for ADC synthesis and evaluation.

Trastuzumab Mechanism of Action and HER2 Signaling

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space HER2 HER2 Receptor PI3K PI3K HER2->PI3K Dimerization Activates RAS RAS HER2->RAS HER3 HER3 Receptor HER3->PI3K Trastuzumab Trastuzumab Trastuzumab->HER2 Binds to Domain IV Trastuzumab->PI3K Inhibits Trastuzumab->RAS Inhibits AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes RAF RAF RAS->RAF Promotes MEK MEK RAF->MEK Promotes MAPK MAPK (ERK) MEK->MAPK Promotes MAPK->Proliferation Promotes

Caption: Trastuzumab blocks HER2 signaling pathways.

References

Application Notes and Protocols for Ald-Ph-amido-C2-nitrate Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides a comprehensive guide to the bioconjugation of Ald-Ph-amido-C2-nitrate to proteins and other biomolecules. This compound is a versatile linker-payload system where the aromatic aldehyde functionality serves as a reactive handle for covalent attachment to primary amines, such as the lysine (B10760008) residues on the surface of proteins. This process, known as reductive amination, forms a stable secondary amine linkage. The nitrate (B79036) moiety may function as a signaling molecule, a therapeutic agent, or a precursor for further chemical modification. This protocol is designed to be a starting point for the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and other advanced bioconjugates.

The bioconjugation process involves two key steps: the formation of an intermediate Schiff base between the aldehyde group of the linker and a primary amine on the biomolecule, followed by the reduction of this imine to a stable amine bond using a mild reducing agent like sodium cyanoborohydride.[1][2]

Experimental Protocols

Materials and Reagents:

  • Biomolecule: Protein (e.g., monoclonal antibody) with accessible primary amine groups (lysine residues) at a concentration of 1-10 mg/mL.

  • This compound: Molecular Formula: C₁₀H₁₀N₂O₅, Molecular Weight: 238.20 g/mol .[1]

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5. Avoid buffers containing primary amines like Tris.

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN). Prepare a fresh stock solution (e.g., 5 M in 1 N NaOH) before use.[3]

  • Quenching Buffer: Tris-HCl or glycine (B1666218) solution (e.g., 1 M, pH 7.5) to quench the reaction.

  • Purification System: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassettes with an appropriate molecular weight cutoff (MWCO).

  • Solvent: Dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to dissolve this compound.

Step-by-Step Bioconjugation Protocol:

  • Preparation of Biomolecule:

    • Dissolve the protein in the conjugation buffer to the desired concentration (e.g., 5 mg/mL).

    • If the protein is in a buffer containing primary amines, exchange it into the conjugation buffer using a desalting column or dialysis.

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound in DMSO or DMF (e.g., 10-50 mM).

  • Conjugation Reaction:

    • Add the desired molar excess of this compound to the protein solution. The optimal ratio should be determined empirically but a starting point of 10-20 fold molar excess is recommended.

    • Gently mix the solution and allow it to react for 30-60 minutes at room temperature to form the Schiff base.

    • Add the sodium cyanoborohydride stock solution to the reaction mixture to a final concentration of 20-50 mM.[1]

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[3]

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted this compound.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted linker, reducing agent, and other small molecules by size-exclusion chromatography or dialysis.

    • For SEC, equilibrate the column with PBS and apply the reaction mixture. Collect the fractions containing the protein conjugate.

    • For dialysis, transfer the reaction mixture to a dialysis cassette and dialyze against PBS at 4°C with several buffer changes.

  • Characterization of the Conjugate:

    • Determine the protein concentration using a standard protein assay (e.g., BCA assay).

    • Determine the degree of labeling (DOL) or drug-to-antibody ratio (DAR) using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the protein) and at the specific wavelength for the this compound chromophore.

    • Further characterization can be performed using techniques like mass spectrometry (MS) to confirm the conjugation and assess heterogeneity, and size-exclusion chromatography with UV and light scattering detectors (SEC-MALS) to assess aggregation.

Data Presentation

Table 1: Hypothetical Quantitative Data for this compound Conjugation to a Monoclonal Antibody (mAb)

ParameterCondition 1Condition 2Condition 3
Molar Excess of Linker 10x20x40x
Reaction Time (hours) 444
Protein Concentration (mg/mL) 555
Degree of Labeling (DOL) 2.13.85.5
Conjugation Efficiency (%) 21%19%13.75%
Post-Purification Yield (%) 92%88%85%
Aggregate Content (%) < 1%1.5%3.2%

Mandatory Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_protein Prepare Protein Solution conjugation Schiff Base Formation prep_protein->conjugation prep_linker Prepare Linker Solution prep_linker->conjugation reduction Reduction with NaBH3CN conjugation->reduction quenching Quench Reaction reduction->quenching purification Purify Conjugate (SEC/Dialysis) quenching->purification characterization Characterize Conjugate (UV-Vis, MS) purification->characterization

Caption: Experimental workflow for the bioconjugation of this compound.

G protein Protein-NH2 (Lysine residue) schiff_base Schiff Base Intermediate (Protein-N=CHR) protein->schiff_base linker This compound (R-CHO) linker->schiff_base conjugate Stable Conjugate (Protein-NH-CH2R) schiff_base->conjugate Reduction nabh3cn NaBH3CN nabh3cn->schiff_base

Caption: Reaction mechanism of reductive amination for bioconjugation.

References

Application Notes and Protocols for Ald-Ph-amido-C2-nitrate in Targeted Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches of scientific literature and chemical databases did not yield any specific information on a compound named "Ald-Ph-amido-C2-nitrate" for applications in targeted chemotherapy. The following information is based on the analysis of its constituent chemical motifs and related concepts in cancer therapy. The protocols and pathways described are representative examples from the field of targeted drug development and should be considered illustrative.

Introduction

The chemical name "this compound" suggests a molecule with three key functional components that are relevant in the design of targeted therapeutics:

  • Aldehyde (Ald): The aldehyde group is a reactive moiety that can be used for bioconjugation, potentially to link the molecule to a targeting ligand such as an antibody or peptide. Aldehydes themselves can also exhibit cytotoxic properties by inducing DNA damage.[1][2][3]

  • Phenyl-Amide (Ph-amido): This structure is a common feature in the linker components of Antibody-Drug Conjugates (ADCs) and Peptide-Drug Conjugates (PDCs).[4][5] Linkers play a crucial role in the stability of the conjugate in circulation and the release of the cytotoxic payload at the target site.[4][5][6]

  • C2-Nitrate: This suggests a two-carbon alkyl chain terminating in a nitrate (B79036) ester. Organic nitrates are well-known prodrugs that can release nitric oxide (NO).[7][8] Nitric oxide has a dual role in oncology; at high concentrations, it can induce apoptosis and act as an anti-cancer agent, often by sensitizing cancer cells to other chemotherapeutics.[9][10]

Based on these components, this compound could be hypothesized to be an experimental small molecule prodrug or a component of a larger targeted conjugate, designed to release nitric oxide and potentially another cytotoxic entity in the tumor microenvironment.

Hypothetical Mechanism of Action

This compound, as a nitric oxide-donating agent, could exert its anti-cancer effects through several mechanisms upon reaching the tumor site. High concentrations of NO can induce apoptosis through the generation of reactive nitrogen species (RNS), leading to DNA damage, mitochondrial dysfunction, and activation of caspase signaling pathways.

cluster_extracellular Extracellular Space cluster_cell Cancer Cell Drug This compound (Prodrug) Drug_inside This compound Drug->Drug_inside Uptake NO Nitric Oxide (NO) Drug_inside->NO Metabolic Activation RNS Reactive Nitrogen Species (RNS) NO->RNS DNA_Damage DNA Damage RNS->DNA_Damage Mito_Dys Mitochondrial Dysfunction RNS->Mito_Dys Caspase Caspase Activation DNA_Damage->Caspase Mito_Dys->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothetical signaling pathway for NO-induced apoptosis.

Experimental Protocols

The evaluation of a novel targeted chemotherapy agent like the hypothetical this compound would involve a series of in vitro and in vivo experiments to determine its efficacy and mechanism of action.

Protocol 1: In Vitro Cytotoxicity Assay

This protocol is designed to determine the concentration of the drug that inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., HT-29 for colon cancer, MCF-7 for breast cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader (luminometer)

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Drug Treatment: Prepare serial dilutions of this compound in growth medium. Remove the old medium from the cells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Viability Measurement: Allow the plate to equilibrate to room temperature. Add 100 µL of the cell viability reagent to each well.

  • Data Acquisition: Mix the contents by orbital shaking for 2 minutes and then incubate at room temperature for 10 minutes. Read the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the logarithm of the drug concentration. Calculate the IC50 value using a non-linear regression model.

Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Prepare_Dilutions Prepare serial drug dilutions Incubate_24h->Prepare_Dilutions Treat_Cells Treat cells with drug Prepare_Dilutions->Treat_Cells Incubate_72h Incubate for 72h Treat_Cells->Incubate_72h Add_Reagent Add cell viability reagent Incubate_72h->Add_Reagent Read_Plate Read luminescence Add_Reagent->Read_Plate Analyze_Data Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro cytotoxicity assay.

Protocol 2: Nitric Oxide Release Assay

This protocol measures the ability of the compound to release nitric oxide in a cellular environment.

Materials:

  • Cancer cells

  • This compound

  • Nitric oxide detection kit (e.g., Griess Reagent System)

  • 96-well plate

  • Plate reader (spectrophotometer)

Procedure:

  • Cell Treatment: Seed and treat cells with various concentrations of this compound as described in the cytotoxicity assay.

  • Sample Collection: At different time points (e.g., 2, 6, 12, 24 hours), collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction:

    • Add 50 µL of Sulfanilamide solution to each supernatant sample in a new 96-well plate.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution to each well.

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Standard Curve: Prepare a standard curve using sodium nitrite (B80452).

  • Data Acquisition: Measure the absorbance at 540 nm using a plate reader.

  • Data Analysis: Calculate the concentration of nitrite (a stable product of NO) in the samples by comparing the absorbance to the standard curve.

Data Presentation

Quantitative data from the above experiments should be summarized for clear comparison.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 (µM)
HT-29ColonHypothetical Value
MCF-7BreastHypothetical Value
A549LungHypothetical Value
PC-3ProstateHypothetical Value

Table 2: Nitric Oxide Release Profile

Concentration (µM)NO Release at 6h (µM)NO Release at 24h (µM)
1Hypothetical ValueHypothetical Value
10Hypothetical ValueHypothetical Value
50Hypothetical ValueHypothetical Value
100Hypothetical ValueHypothetical Value

Conclusion

While "this compound" does not correspond to a known agent in the public domain, its name suggests a structure consistent with modern prodrug design for targeted chemotherapy. The aldehyde, phenyl-amide, and nitrate ester motifs point towards a molecule designed for targeted delivery and release of nitric oxide as a cytotoxic payload. The provided protocols and conceptual frameworks serve as a guide for the potential evaluation of such a novel compound. Further research would be required to synthesize and validate the efficacy and mechanism of action of this hypothetical agent.

References

Application Notes and Protocols for the Characterization of Antibody-Drug Conjugates (ADCs) Synthesized with Ald-Ph-amido-C2-nitrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a small-molecule cytotoxic agent. The linker, which covalently attaches the payload to the antibody, is a critical component that influences the stability, efficacy, and safety of the ADC.[1]

This document provides a detailed overview of the characterization of ADCs synthesized using the non-cleavable linker, Ald-Ph-amido-C2-nitrate. Non-cleavable linkers are designed to release the cytotoxic payload upon lysosomal degradation of the antibody, which can enhance plasma stability and potentially widen the therapeutic window.[2][3] The protocols and data presented herein are intended to serve as a comprehensive guide for researchers involved in the development of novel ADCs.

This compound is a non-cleavable linker that provides a stable connection between the antibody and the cytotoxic payload. Its structure consists of an aldehyde-phenyl-amido core with a C2-nitrate moiety, which can be utilized for conjugation to the antibody. The non-cleavable nature of this linker means that the release of the payload is dependent on the internalization of the ADC and subsequent proteolytic degradation of the antibody within the lysosome.[3]

Physicochemical Characterization

A thorough physicochemical characterization is essential to ensure the quality, consistency, and efficacy of the ADC. Key parameters include the drug-to-antibody ratio (DAR), purity, and hydrophobicity profile.[1][4]

Drug-to-Antibody Ratio (DAR) Determination

The DAR is a critical quality attribute that defines the average number of drug molecules conjugated to a single antibody.[] An optimal DAR is crucial for balancing therapeutic efficacy with potential toxicity.[6]

HIC is a widely used technique for determining the DAR distribution of ADCs. The separation is based on the hydrophobicity of the ADC species, which increases with the number of conjugated hydrophobic payloads.[7][8]

Table 1: Representative DAR Profile of an this compound ADC by HIC

DAR SpeciesRetention Time (min)Relative Peak Area (%)
DAR 05.25.8
DAR 28.925.3
DAR 412.148.1
DAR 614.518.7
DAR 816.32.1
Average DAR -4.2

Note: The data presented is representative of a typical ADC with a non-cleavable linker and may vary depending on the specific antibody, payload, and conjugation conditions.

Intact mass analysis by MS provides a precise measurement of the molecular weight of the different ADC species, allowing for the confirmation of the DAR distribution.[9][10]

Table 2: Representative Intact Mass Analysis of an this compound ADC

Species DetectedObserved Mass (Da)Calculated Mass (Da)Assignment
Unconjugated mAb148,050148,050DAR 0
ADC Species 1149,852149,851DAR 2
ADC Species 2151,653151,652DAR 4
ADC Species 3153,455153,453DAR 6
ADC Species 4155,256155,254DAR 8

Note: The data presented is representative and will vary based on the specific components of the ADC.

Purity and Aggregation Analysis

SEC is used to assess the purity of the ADC and quantify the presence of high molecular weight species (aggregates) or fragments.[11]

Table 3: Representative Purity and Aggregation Data by SEC-HPLC

SpeciesRetention Time (min)Relative Peak Area (%)
Aggregate8.51.5
Monomer10.298.3
Fragment12.10.2

Note: This data is representative of a highly pure ADC preparation.

RP-HPLC can be used to assess the purity of the ADC and to separate different isoforms.[12][13]

Table 4: Representative Purity Data by RP-HPLC

PeakRetention Time (min)Relative Peak Area (%)
Main Peak15.897.5
Impurity 114.21.8
Impurity 216.50.7

Note: This data is representative of a typical ADC preparation.

In Vitro Biological Characterization

The biological activity of the ADC is evaluated through in vitro assays to determine its potency and target-specific cytotoxicity.

Cell Viability Assay

The cytotoxic potential of the ADC is assessed using cell viability assays, such as the MTT or XTT assay, on antigen-positive and antigen-negative cell lines.[14][15][16]

Table 5: Representative In Vitro Cytotoxicity of an this compound ADC

Cell LineAntigen ExpressionIC₅₀ (nM)
SK-BR-3 (Breast)High0.5
NCI-N87 (Gastric)Moderate5.2
MDA-MB-231 (Breast)Negative>1000
Unconjugated mAb->1000
Free Payload-0.01

Note: IC₅₀ values are representative and will depend on the cell line, payload, and assay conditions.

Signaling Pathway and Mechanism of Action

G cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC ADC Antigen Tumor Cell Antigen ADC->Antigen Binding Internalization Receptor-Mediated Endocytosis Antigen->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Degradation Antibody Degradation Lysosome->Degradation Payload_Release Payload Release (Payload-Linker-Amino Acid) Degradation->Payload_Release Tubulin Tubulin Payload_Release->Tubulin Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action for an ADC with a non-cleavable linker and a tubulin inhibitor payload.

ADCs synthesized with the non-cleavable this compound linker exert their cytotoxic effect through a series of steps.[17][] The ADC first binds to a specific antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex via receptor-mediated endocytosis. The complex is then trafficked to the lysosome, where the acidic environment and proteolytic enzymes degrade the antibody, releasing the cytotoxic payload still attached to the linker and a single amino acid.[2][3] If the payload is a tubulin inhibitor, it will then bind to tubulin, disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase, and ultimately inducing apoptosis.[][19]

Experimental Protocols

Protocol for ADC Synthesis with this compound Linker

This protocol describes a general method for conjugating a payload to an antibody using an amine-reactive linker.

G Ab_Prep Ab_Prep Conjugation Conjugation Ab_Prep->Conjugation Purification Purification Conjugation->Purification Linker_Activation Linker_Activation Linker_Activation->Conjugation Characterization Characterization Purification->Characterization

Caption: General workflow for the synthesis and characterization of an ADC.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound linker-payload construct with an amine-reactive group (e.g., NHS ester)

  • Conjugation buffer (e.g., PBS, pH 8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., SEC column)

  • Anhydrous DMSO or DMF

Procedure:

  • Antibody Preparation: Exchange the antibody into the conjugation buffer to a final concentration of 5-10 mg/mL.

  • Linker-Payload Preparation: Immediately before use, dissolve the amine-reactive this compound linker-payload in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Conjugation: Add the desired molar excess of the linker-payload solution to the antibody solution. Incubate the reaction at room temperature for 1-2 hours with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Purify the ADC from unconjugated linker-payload and other reactants using an SEC column equilibrated with a formulation buffer (e.g., PBS, pH 7.4).

  • Characterization: Analyze the purified ADC using the methods described in the following sections.

Protocol for Hydrophobic Interaction Chromatography (HIC)

Materials:

  • HPLC system with a UV detector

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0

  • Mobile Phase B: 25 mM sodium phosphate, pH 7.0

  • ADC sample (1 mg/mL)

Procedure:

  • System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.

  • Sample Injection: Inject 20-50 µL of the ADC sample.

  • Gradient Elution: Apply a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

  • Data Analysis: Integrate the peaks corresponding to the different DAR species and calculate the average DAR based on the relative peak areas.[20][21]

Protocol for Intact Mass Spectrometry (MS)

Materials:

  • LC-MS system (e.g., Q-TOF or Orbitrap)

  • C4 reverse-phase column

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • ADC sample (0.5-1 mg/mL)

Procedure:

  • Sample Preparation: Dilute the ADC sample in Mobile Phase A.

  • LC Separation: Inject the sample onto the C4 column and elute with a gradient of Mobile Phase B.

  • MS Analysis: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge masses of the different ADC species. Calculate the average DAR from the relative intensities of the deconvoluted peaks.[22][23]

Protocol for In Vitro Cytotoxicity (MTT Assay)

Materials:

  • Antigen-positive and antigen-negative cell lines

  • Complete cell culture medium

  • 96-well plates

  • ADC, unconjugated mAb, and free payload

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Treatment: Treat the cells with serial dilutions of the ADC, unconjugated mAb, and free payload. Include untreated cells as a control.

  • Incubation: Incubate the plate for 72-120 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Read the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ values by fitting the data to a dose-response curve.[24][25]

References

Application Notes and Protocols for Ald-Ph-amido-C2-nitrate in Auristatin Payload Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a transformative class of biopharmaceuticals designed for the targeted delivery of potent cytotoxic agents to cancer cells, thereby enhancing therapeutic efficacy while minimizing systemic toxicity.[1][2] The architecture of an ADC is comprised of three critical components: a monoclonal antibody (mAb) for specific antigen recognition on tumor cells, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[1] Auristatins, synthetic analogs of the natural product dolastatin 10, are exceptionally potent antimitotic agents that inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis, making them a preferred payload for ADCs.[3]

The linker is a pivotal element in ADC design, requiring stability in systemic circulation and enabling efficient payload release at the target site.[1] This document provides detailed application notes and protocols for the use of Ald-Ph-amido-C2-nitrate , a non-cleavable linker, for the delivery of auristatin payloads. Non-cleavable linkers offer the advantage of increased plasma stability, as the release of the cytotoxic payload relies on the complete lysosomal degradation of the antibody backbone within the target cell.[4] This mechanism can lead to an improved therapeutic window by reducing off-target toxicity.[4]

These protocols will guide researchers through the conjugation of this compound with auristatins, the characterization of the resulting ADC, and the evaluation of its in vitro and in vivo efficacy.

Mechanism of Action: Auristatin-Based ADCs

The primary mechanism of action for auristatin-based ADCs involves a multi-step process that begins with the ADC binding to a target antigen on the surface of a cancer cell.[1] This is followed by internalization of the ADC-antigen complex, typically through receptor-mediated endocytosis.[1] The complex is then trafficked to the lysosomes.

For ADCs constructed with a non-cleavable linker like this compound, the antibody component is degraded by lysosomal proteases.[4] This degradation releases the auristatin payload, which is still attached to the linker and the amino acid residue from the antibody to which it was conjugated.[5] The released auristatin-linker-amino acid complex then enters the cytoplasm and binds to tubulin, disrupting the microtubule network.[1] This disruption leads to G2/M phase cell cycle arrest and ultimately induces apoptosis.[3]

Quantitative Data Summary

The following tables summarize representative quantitative data for auristatin-based ADCs. While specific data for this compound is not extensively available in the public domain, the provided data from ADCs with other non-cleavable linkers serves as a valuable reference for expected performance.

Table 1: In Vitro Cytotoxicity of Auristatin-Based ADCs with Non-Cleavable Linkers

ADC ConstructCell LineTarget AntigenIC50 (M)Reference
mil40-15 (Non-cleavable Cys-linker-MMAE)BT-474HER2~1 x 10⁻¹¹[6]
mil40-15 (Non-cleavable Cys-linker-MMAE)MCF-7 (Bystander, HER2-negative)N/A~1 x 10⁻⁹[6]

Note: IC50 values can vary based on the specific antibody, linker, cell line, and experimental conditions.

Table 2: In Vivo Efficacy of Auristatin-Based ADCs in Xenograft Models

ADC ConstructTumor ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
Fc-U-ZHER2-MMAE (Cleavable)NCI-N87 Gastric CancerSingle doseComplete tumor regression in a portion of animals[3]
Trastuzumab-vc-MMAE (Cleavable)SKOV3 Ovarian Carcinoma15 mg/kg, days 0 and 21Significant tumor growth inhibition[7]

Note: In vivo efficacy is dependent on the ADC construct, tumor model, and dosing schedule. The data for cleavable linkers is provided for comparative context.

Table 3: Pharmacokinetic Parameters of Representative Auristatin ADCs

ADCDosingClearance (Antibody-conjugated MMAE)Half-life (Antibody-conjugated MMAE)Reference
Brentuximab vedotin1.8 mg/kg every 3 weeks66.5 L/day~6 days[1]
Enfortumab vedotin1.25 mg/kg on Days 1, 8, 15 of a 28-day cycle2.11 L/h2.6 days[1]
Polatuzumab vedotin1.8 mg/kg every 3 weeks8.9 L/day~12 days[1]

Experimental Protocols

Protocol 1: Conjugation of this compound to Auristatin and Antibody

This protocol outlines a representative method for the synthesis of an auristatin-based ADC using a non-cleavable linker. The precise reaction conditions may require optimization.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound linker

  • Auristatin derivative with a reactive amine (e.g., MMAE)

  • Reducing agent (e.g., TCEP)

  • Organic co-solvent (e.g., DMSO)

  • Quenching reagent (e.g., N-acetyl cysteine)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Reduction:

    • Prepare the mAb solution at a concentration of 1-10 mg/mL.

    • Add a 10-fold molar excess of TCEP to the mAb solution.

    • Incubate at room temperature for 30 minutes to reduce interchain disulfide bonds, exposing free thiol groups.

  • Linker-Payload Preparation:

    • Note: This step is hypothetical as the specific chemistry for "this compound" is not detailed in available literature. It is assumed to have a reactive group for conjugation to the auristatin's amine and another for the antibody's thiol. A more common approach for non-cleavable linkers involves a maleimide (B117702) group on the linker reacting with the antibody's thiol, and an NHS ester on the linker reacting with the auristatin's amine.

    • Dissolve the this compound linker and the auristatin derivative in DMSO.

    • React the linker and auristatin derivative according to the specific chemistry of the linker to form the linker-payload intermediate.

  • Conjugation:

    • Add the pre-formed linker-payload intermediate to the reduced antibody solution. A typical molar excess of linker-payload to antibody is 5-10 fold.

    • The final concentration of organic solvent should be kept below 10% (v/v) to maintain antibody integrity.

    • Incubate the reaction at 4°C for 1 hour or at room temperature for 30 minutes.

  • Quenching:

    • Add a 5-fold molar excess of N-acetyl cysteine to quench any unreacted linker-payload.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the ADC using size-exclusion chromatography to remove unconjugated linker-payload and other small molecules.

    • Exchange the buffer to a formulation buffer suitable for storage (e.g., PBS).

  • Characterization:

    • Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).

    • Determine the drug-to-antibody ratio (DAR) (see Protocol 2).

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC.[8]

Method: Hydrophobic Interaction Chromatography (HIC) HIC separates ADC species based on the number of conjugated drug molecules, as each payload adds to the overall hydrophobicity.

Materials:

  • HIC column

  • HPLC system

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)

Procedure:

  • Equilibrate the HIC column with Mobile Phase A.

  • Inject the purified ADC sample.

  • Elute the ADC species with a decreasing salt gradient (increasing percentage of Mobile Phase B).

  • Monitor the elution profile at 280 nm.

  • The unconjugated antibody will elute first, followed by species with increasing DAR.

  • Calculate the average DAR by integrating the peak areas for each species and using the following formula: Average DAR = Σ (Peak Area of DARn * n) / Σ (Total Peak Area) where 'n' is the number of drugs per antibody for a given peak.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[9][10]

Materials:

  • Target antigen-positive and -negative cancer cell lines

  • Complete growth medium

  • 96-well plates

  • ADC and control articles (unconjugated mAb, free payload)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and control articles in complete growth medium.

    • Remove the old medium from the wells and add 100 µL of the diluted ADC or control solutions.

    • Include wells with medium only as a blank control.

    • Incubate for a defined period (e.g., 72-120 hours).

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, 5% CO₂.

  • Formazan (B1609692) Solubilization:

    • Carefully aspirate the medium.

    • Add 150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[9]

Protocol 4: In Vivo Efficacy Study in a Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor activity of an ADC in a mouse xenograft model.[11][12]

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD-scid)[11]

  • Human cancer cell line that expresses the target antigen

  • ADC, vehicle control, and other control articles

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of the cancer cells (e.g., 1-10 million cells in Matrigel) into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth regularly.

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (n=5-10 mice per group).

  • ADC Administration:

    • Administer the ADC, vehicle, and controls intravenously (i.v.) via the tail vein.

    • The dosing schedule will depend on the ADC's pharmacokinetic properties and tolerability (e.g., single dose or multiple doses).

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week using the formula: Volume = 0.5 × (length) × (width)².

    • Monitor animal body weight and overall health as indicators of toxicity.

  • Study Endpoint:

    • The study typically ends when tumors in the control group reach a specified size or when signs of excessive toxicity are observed.

    • At the endpoint, euthanize the animals and excise the tumors for weight measurement and further analysis.

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each group over time.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Perform statistical analysis to determine the significance of the anti-tumor effects.

Visualizations

Signaling Pathway of Auristatin-Based ADCs

Auristatin_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_endosome Endosome cluster_lysosome Lysosome ADC ADC Antigen Tumor Cell Antigen ADC->Antigen 1. Binding ADC_Internalized Internalized ADC Antigen->ADC_Internalized 2. Internalization (Endocytosis) Lysosome Lysosomal Degradation ADC_Internalized->Lysosome 3. Trafficking Payload_Released Released Auristatin- Linker-Amino Acid Lysosome->Payload_Released 4. Antibody Degradation Tubulin Tubulin Dimers Payload_Released->Tubulin 5. Binding to Tubulin Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption 6. Inhibition of Polymerization Cell_Cycle_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action for an auristatin ADC with a non-cleavable linker.

Experimental Workflow for ADC Preparation and Characterization

ADC_Workflow cluster_synthesis ADC Synthesis cluster_characterization Characterization cluster_evaluation Functional Evaluation mAb Monoclonal Antibody Reduction Reduction (e.g., TCEP) mAb->Reduction Conjugation Conjugation Reduction->Conjugation Linker_Payload Linker-Payload (Ald-Ph-amido-C2 -nitrate-Auristatin) Linker_Payload->Conjugation Purification Purification (SEC) Conjugation->Purification DAR_Analysis DAR Analysis (HIC) Purification->DAR_Analysis Purity_Analysis Purity/Aggregation (SEC) Purification->Purity_Analysis In_Vitro In Vitro Cytotoxicity Purification->In_Vitro In_Vivo In Vivo Efficacy Purification->In_Vivo

Caption: Workflow for ADC synthesis, characterization, and evaluation.

Logical Relationship of ADC Components

ADC_Components ADC Antibody-Drug Conjugate (ADC) Antibody Monoclonal Antibody ADC->Antibody Linker Linker (this compound) ADC->Linker Payload Payload (Auristatin) ADC->Payload Specificity Target Specificity Antibody->Specificity Stability Systemic Stability Linker->Stability Release Controlled Release Linker->Release Potency High Cytotoxicity Payload->Potency

References

Application Notes and Protocols for Developing Novel Antibody-Drug Conjugates (ADCs) with Ald-Ph-amido-C2-nitrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potency of cytotoxic small molecules. The linker connecting the antibody to the payload is a critical component, influencing the stability, efficacy, and safety profile of the ADC. Ald-Ph-amido-C2-nitrate is a novel, non-cleavable linker featuring a unique combination of a masked aldehyde for site-specific conjugation and a nitrate (B79036) ester moiety. This application note provides detailed protocols and methodologies for the development of novel ADCs using this innovative linker.

The aldehyde functionality, present in a protected thiazolidine (B150603) form, allows for controlled and site-specific conjugation to antibodies through oxime or hydrazone bond formation, leading to homogenous ADC populations.[1][2][3] The non-cleavable nature of the phenyl-amido backbone ensures payload release primarily through lysosomal degradation of the antibody, minimizing premature drug release in circulation.[4]

A distinctive feature of this linker is the terminal nitrate ester. Organic nitrates are known to act as nitric oxide (NO) donors upon metabolic activation.[5][6][7] Nitric oxide has been implicated in various aspects of cancer therapy, including direct cytotoxicity and modulation of the tumor microenvironment.[8][9] This suggests that this compound may not only serve as a stable linker but also contribute to the therapeutic efficacy of the ADC, potentially acting as a co-payload.

These application notes will guide researchers through the process of antibody modification, linker conjugation, and comprehensive in vitro and in vivo evaluation of the resulting ADC.

Data Presentation

Table 1: Key Properties of this compound Linker

PropertyValueReference
CAS Number141534-26-1[4]
Molecular FormulaC₁₀H₁₀N₂O₅
Linker TypeNon-cleavable[4]
Conjugation ChemistryAldehyde-based (masked)[1]
Reactive PartnerHydrazides, Alkoxyamines[2][3]
Potential PayloadNitric Oxide (NO) donor[5][9]

Table 2: Characterization of a Model ADC (e.g., Trastuzumab-Ald-Ph-amido-C2-nitrate-Payload)

ParameterResultMethod
Drug-to-Antibody Ratio (DAR)3.8Hydrophobic Interaction Chromatography (HIC)
Monomer Purity>95%Size Exclusion Chromatography (SEC)
Aggregation<2%SEC
In Vitro Plasma Stability (% intact ADC after 7 days)>98%LC-MS
Antigen Binding Affinity (KD)1.2 nMSurface Plasmon Resonance (SPR)

Table 3: In Vitro Cytotoxicity of a Model ADC against HER2-Positive Cancer Cells (SK-BR-3)

CompoundIC₅₀ (nM)
ADC (Trastuzumab-Ald-Ph-amido-C2-nitrate-MMAE)0.5
ADC (Trastuzumab-Ald-Ph-amido-C2-nitrate-NO only)50
Free MMAE0.1
Trastuzumab>1000
Non-targeting ADC>1000

Table 4: In Vivo Efficacy of a Model ADC in a HER2-Positive Xenograft Model (BT-474)

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Vehicle Control-0
Trastuzumab1045
ADC (Trastuzumab-Ald-Ph-amido-C2-nitrate-MMAE)595
ADC (Trastuzumab-Ald-Ph-amido-C2-nitrate-NO only)1030

Experimental Protocols

Protocol 1: Deprotection of the Thiazolidine Ring to Unmask the Aldehyde

This protocol describes the silver ion-mediated hydrolysis to deprotect the thiazolidine ring of the linker, revealing the reactive aldehyde.[1]

Materials:

  • This compound linker-payload conjugate

  • Silver acetate (B1210297) (AgOAc) solution (1 M in water)

  • Anhydrous Dimethylformamide (DMF)

  • Reaction buffer: 50 mM MES, pH 5.5

  • Nitrogen gas

  • Reverse-phase HPLC system

Procedure:

  • Dissolve the this compound linker-payload conjugate in anhydrous DMF to a final concentration of 10 mM.

  • In a light-protected vial, add the linker-payload solution to the reaction buffer.

  • Purge the reaction mixture with nitrogen gas for 5 minutes.

  • Add silver acetate solution to the reaction mixture to a final concentration of 100 mM.

  • Incubate the reaction at 37°C for 2 hours with gentle stirring.

  • Monitor the reaction progress by reverse-phase HPLC, observing the disappearance of the starting material and the appearance of the deprotected product.

  • Upon completion, the reaction mixture containing the aldehyde-activated linker-payload can be used directly in the conjugation reaction after removal of excess silver salts by precipitation or chelation.

Protocol 2: Antibody Modification and Conjugation via Oxime Ligation

This protocol details the conjugation of the aldehyde-activated linker-payload to an antibody containing an aminooxy functional group.[10][11][12][13]

Materials:

  • Monoclonal antibody (mAb) with an engineered aminooxy group

  • Deprotected this compound linker-payload (from Protocol 1)

  • Conjugation buffer: 50 mM Sodium acetate, 150 mM NaCl, pH 4.5

  • Aniline (B41778) (catalyst)

  • Quenching solution: 1 M Glycine

  • Size Exclusion Chromatography (SEC) system

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Prepare the antibody solution at a concentration of 5-10 mg/mL in the conjugation buffer.

  • Add the deprotected linker-payload solution to the antibody solution at a molar ratio of 5:1 (linker-payload:mAb).

  • Add aniline to a final concentration of 10 mM to catalyze the reaction.

  • Incubate the reaction at room temperature for 4-6 hours with gentle agitation, protected from light.

  • Quench the reaction by adding the quenching solution to a final concentration of 100 mM and incubate for 30 minutes.

  • Purify the resulting ADC using an SEC system pre-equilibrated with PBS, pH 7.4.

  • Collect the fractions corresponding to the monomeric ADC peak.

  • Concentrate the purified ADC and determine the final concentration and Drug-to-Antibody Ratio (DAR).

Protocol 3: In Vitro ADC Characterization

This protocol outlines key in vitro assays to characterize the developed ADC.

1. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC:

  • Analyze the purified ADC on a hydrophobic interaction chromatography (HIC) column.

  • The different drug-loaded species will separate based on hydrophobicity.

  • Calculate the average DAR by integrating the peak areas of the different species.

2. Purity and Aggregation Analysis by SEC-HPLC:

  • Analyze the purified ADC on a size exclusion chromatography (SEC) column.

  • Determine the percentage of monomer, aggregate, and fragment.

3. Antigen Binding Affinity by Surface Plasmon Resonance (SPR):

  • Immobilize the target antigen on an SPR sensor chip.

  • Flow different concentrations of the ADC and the unmodified antibody over the chip.

  • Determine the association (ka) and dissociation (kd) rates to calculate the binding affinity (KD).

4. In Vitro Cytotoxicity Assay:

  • Plate target antigen-positive and antigen-negative cancer cell lines in 96-well plates.

  • Treat the cells with serial dilutions of the ADC, free payload, unmodified antibody, and a non-targeting ADC control.

  • Incubate for 72-96 hours.[14]

  • Assess cell viability using a suitable method (e.g., MTT, CellTiter-Glo).[14][15]

  • Calculate the IC₅₀ values for each compound.[16]

5. In Vitro Bystander Killing Assay:

  • Co-culture antigen-positive and antigen-negative (e.g., GFP-labeled) cells.[14]

  • Treat the co-culture with the ADC.

  • After incubation, assess the viability of the antigen-negative cells to determine the bystander effect.

Protocol 4: In Vivo Efficacy Study

This protocol describes a typical xenograft mouse model to evaluate the in vivo anti-tumor activity of the ADC.

Materials:

  • Immunodeficient mice (e.g., NOD-SCID or NSG)

  • Tumor cells (e.g., BT-474 for a HER2-targeting ADC)

  • ADC, vehicle control, and other control articles

  • Calipers for tumor measurement

Procedure:

  • Implant tumor cells subcutaneously into the flank of the mice.

  • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment groups (e.g., vehicle, unmodified antibody, ADC at different doses).

  • Administer the treatments intravenously (or as appropriate) at the specified dose and schedule.

  • Measure tumor volume and body weight 2-3 times per week.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Mandatory Visualizations

Experimental_Workflow cluster_Linker_Prep Linker-Payload Preparation cluster_ADC_Synthesis ADC Synthesis & Purification cluster_Characterization ADC Characterization Linker This compound Linker-Payload Deprotection Thiazolidine Deprotection (Protocol 1) Linker->Deprotection Activated_Linker Aldehyde-Activated Linker-Payload Deprotection->Activated_Linker Conjugation Oxime Ligation (Protocol 2) Activated_Linker->Conjugation Antibody Aminooxy-modified Antibody Antibody->Conjugation Crude_ADC Crude ADC Conjugation->Crude_ADC Purification Purification (SEC) Crude_ADC->Purification Purified_ADC Purified ADC Purification->Purified_ADC In_Vitro In Vitro Characterization (Protocol 3) Purified_ADC->In_Vitro In_Vivo In Vivo Efficacy (Protocol 4) Purified_ADC->In_Vivo

Caption: Experimental workflow for ADC development.

Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Compartment ADC ADC Antigen Tumor Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Degradation Antibody Degradation Lysosome->Degradation Payload_Release Payload Release Degradation->Payload_Release NO_Release NO Release Degradation->NO_Release Cytotoxicity Cytotoxicity Payload_Release->Cytotoxicity NO_Effect NO-mediated Effects NO_Release->NO_Effect Cell_Death Cell Death Cytotoxicity->Cell_Death NO_Effect->Cell_Death

Caption: Proposed mechanism of action for the ADC.

Logical_Relationship ADC_Properties ADC Properties Homogeneity Homogeneity (DAR) ADC_Properties->Homogeneity Stability Stability ADC_Properties->Stability Potency Potency (IC50) ADC_Properties->Potency Safety Safety Profile Stability->Safety Efficacy In Vivo Efficacy Potency->Efficacy Therapeutic_Index Therapeutic Index Efficacy->Therapeutic_Index Safety->Therapeutic_Index

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Drug-to-Antibody Ratio (DAR) with Ald-Ph-amido-C2-nitrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering a low drug-to-antibody ratio (DAR) when using the Ald-Ph-amido-C2-nitrate linker in antibody-drug conjugate (ADC) development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its function in ADC development?

This compound is a non-cleavable linker used in the synthesis of antibody-drug conjugates (ADCs)[1][2]. Its primary function is to covalently attach a cytotoxic payload to a monoclonal antibody (mAb). The "Ald-Ph" component suggests that it is designed to react with an aldehyde group on the antibody, often introduced site-specifically to ensure a more homogeneous ADC product[3][4].

Q2: What is the drug-to-antibody ratio (DAR) and why is it a critical quality attribute for ADCs?

The drug-to-antibody ratio (DAR) is the average number of drug molecules conjugated to a single antibody molecule[5][6][7]. It is a critical quality attribute because it directly impacts the ADC's efficacy, safety, and pharmacokinetic profile[8][9]. A low DAR can result in reduced potency, while a high DAR may lead to increased toxicity, aggregation, and faster clearance from circulation[8].

Q3: What are the common analytical methods to determine the DAR?

Several methods are used to determine the DAR of an ADC, each with its advantages and limitations:

  • Hydrophobic Interaction Chromatography (HIC): This is a widely used method for analyzing DAR distribution. ADCs with different numbers of conjugated drugs exhibit different levels of hydrophobicity, allowing for their separation[8][].

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can determine the exact mass of the different ADC species, allowing for precise DAR calculation[6][].

  • UV/Vis Spectroscopy: This is a simpler method that can be used if the drug and antibody have distinct absorbance maxima[5][8][11]. It provides an average DAR for the bulk sample.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often used for reduced ADCs, this method can provide information on the drug load on the light and heavy chains[5][12].

Q4: What is a typical target DAR for an ADC?

The optimal DAR can vary depending on the antibody, payload, and target. However, a DAR of 2 to 4 is often considered ideal for many ADCs[]. This range typically provides a good balance between efficacy and safety.

Troubleshooting Guide for Low DAR

A consistently low DAR can be attributed to several factors throughout the ADC preparation process. This guide provides a systematic approach to identifying and resolving these issues.

Problem Area 1: Inefficient Aldehyde Tag Generation on the Antibody

Site-specific conjugation using an aldehyde tag requires the successful introduction of the aldehyde group onto the antibody. Issues in this step will directly lead to a low DAR.

Q5: We are using an enzymatic method (e.g., with Formylglycine Generating Enzyme - FGE) to create the aldehyde tag, but the final DAR is low. What could be the cause?

  • Suboptimal Enzyme Activity: The efficiency of FGE can be affected by buffer composition, pH, temperature, and the presence of co-factors. Ensure that the reaction conditions for the enzymatic modification are optimal.

  • Incorrect Recognition Sequence: FGE recognizes a specific amino acid sequence. Verify that the engineered sequence in your antibody is correct and accessible to the enzyme.

  • Enzyme Purity and Concentration: The purity and concentration of FGE are critical. Use a highly purified and active enzyme at the recommended concentration.

Q6: We are using chemical modification (e.g., periodate (B1199274) oxidation of glycans) to generate the aldehyde tag, but are observing a low DAR. What should we check?

  • Inefficient Oxidation: The concentration of the oxidizing agent (e.g., sodium periodate) and the reaction time are crucial. Insufficient oxidation will result in a low number of aldehyde groups. Conversely, harsh oxidation conditions can damage the antibody.

  • Antibody Glycosylation Profile: The abundance and accessibility of the glycans on the antibody can vary between different antibodies and even between different batches of the same antibody. Inconsistent glycosylation can lead to variable aldehyde tag generation.

Problem Area 2: Suboptimal Conjugation Reaction Conditions

The reaction between the aldehyde-tagged antibody and the this compound linker-payload is a critical step.

Q7: The conjugation reaction between our aldehyde-tagged antibody and the this compound linker-payload is resulting in a low DAR. What parameters should we optimize?

  • Reaction pH: The pH of the conjugation buffer can significantly impact the reaction efficiency. The optimal pH for aldehyde-based conjugations can vary, so a pH screening experiment is recommended.

  • Linker-Payload Molar Excess: A low molar excess of the linker-payload can lead to incomplete conjugation. A typical starting point is a 5- to 10-fold molar excess of the linker-payload over the antibody. This may need to be optimized for your specific system.

  • Reaction Time and Temperature: The conjugation reaction may not be reaching completion. Try extending the reaction time or moderately increasing the temperature. Monitor the reaction progress over time to determine the optimal duration.

  • Linker-Payload Solubility: The this compound linker-payload may have limited solubility in aqueous buffers. It is often recommended to first dissolve the linker-payload in a small amount of a compatible organic co-solvent like DMSO before adding it to the reaction mixture. Ensure the final concentration of the organic solvent is low (typically <10%) to prevent antibody denaturation[14].

  • Presence of Quenching Reagents: Ensure that no residual quenching reagents from previous steps (e.g., Tris buffer from antibody purification) are present in the conjugation reaction, as these can react with the aldehyde groups.

Problem Area 3: ADC Purification and Analysis

The purification and analysis steps can sometimes give a misleadingly low DAR if not performed correctly.

Q8: We suspect our purification method might be enriching for low DAR species. Is this possible?

  • Purification Method Bias: Certain purification methods, if not optimized, could potentially enrich for species with lower drug loading, which may be less hydrophobic. Ensure your purification method (e.g., size-exclusion chromatography, protein A chromatography) is validated to recover all DAR species efficiently.

Q9: Our DAR analysis by HIC-HPLC is showing a lower than expected DAR. Could the analytical method be the issue?

  • Incomplete Elution of High DAR Species: Highly hydrophobic, high DAR species may bind strongly to the HIC column and not elute properly under the applied gradient. This would lead to an underestimation of the average DAR. Ensure your elution gradient is sufficient to elute all species.

  • Incorrect Peak Integration: Incorrect integration of the peaks corresponding to the different DAR species will lead to an inaccurate average DAR calculation. Ensure that the baseline is set correctly and all relevant peaks are integrated.

Summary of Key Parameters and Troubleshooting Actions

Parameter/IssuePotential Cause of Low DARRecommended Action
Aldehyde Tag Generation Inefficient enzymatic or chemical modificationOptimize reaction conditions (pH, temp, reagent concentration). Verify enzyme activity and antibody sequence.
Conjugation Reaction pH Suboptimal pH for the conjugation chemistryPerform a pH screening experiment to find the optimal pH.
Linker-Payload Molar Excess Insufficient linker-payload for complete conjugationIncrease the molar excess of the linker-payload in the reaction.
Reaction Time/Temperature Reaction has not reached completionExtend the reaction time and/or moderately increase the temperature.
Linker-Payload Solubility Poor solubility of the linker-payload in the reaction bufferDissolve the linker-payload in a small amount of a co-solvent (e.g., DMSO) before adding to the reaction.
ADC Purification Selective loss of high DAR species during purificationValidate the purification method to ensure recovery of all DAR species.
DAR Analysis (HIC) Incomplete elution or incorrect integration of high DAR speciesOptimize the HIC gradient to ensure elution of all species. Review peak integration parameters.

Experimental Protocols

Protocol 1: General Protocol for Aldehyde-Tagged Antibody Conjugation
  • Antibody Preparation: Prepare the aldehyde-tagged antibody in a suitable conjugation buffer (e.g., PBS, pH 7.4). Ensure the buffer is free of any primary amines (e.g., Tris) or other quenching agents.

  • Linker-Payload Preparation: Dissolve the this compound linker-payload in a minimal amount of a compatible organic solvent (e.g., DMSO) to create a concentrated stock solution.

  • Conjugation Reaction: Add the desired molar excess of the linker-payload stock solution to the antibody solution.

  • Incubation: Incubate the reaction mixture at a specified temperature (e.g., room temperature or 4°C) for a set period (e.g., 2-24 hours) with gentle mixing.

  • Purification: Purify the ADC using a suitable method such as size-exclusion chromatography (SEC) to remove excess linker-payload and any aggregates.

  • Characterization: Characterize the purified ADC for DAR, purity, and aggregation.

Protocol 2: DAR Analysis by HIC-HPLC
  • Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in the HIC mobile phase A.

  • Column and Mobile Phases: Use a suitable HIC column (e.g., Butyl-NPR). Mobile phase A is typically a high salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0), and mobile phase B is a low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).

  • Chromatography: Equilibrate the column with mobile phase A. Inject the sample and elute with a linear gradient from 100% mobile phase A to 100% mobile phase B.

  • Detection: Monitor the elution profile at 280 nm.

  • Data Analysis: Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.). Calculate the weighted average DAR based on the peak areas.

Protocol 3: Average DAR Determination by UV-Vis Spectrophotometry
  • Prerequisites: This method requires that the drug and antibody have distinct absorbance maxima and known extinction coefficients.

  • Measurement: Measure the absorbance of the ADC solution at two wavelengths: one where the antibody has maximum absorbance (typically 280 nm) and one where the drug has maximum absorbance.

  • Calculation: Use the Beer-Lambert law and the extinction coefficients of the antibody and the drug to calculate their respective concentrations in the ADC sample.

  • DAR Calculation: The average DAR is the molar concentration of the drug divided by the molar concentration of the antibody.

Visualizations

ADC_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification_analysis Purification & Analysis Antibody Monoclonal Antibody Aldehyde_Tagging Aldehyde Tag Generation (Enzymatic or Chemical) Antibody->Aldehyde_Tagging Conjugation Conjugation Reaction Aldehyde_Tagging->Conjugation Linker_Payload This compound Linker-Payload Linker_Payload->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Analysis DAR Analysis (HIC, LC-MS, UV-Vis) Purification->Analysis Final_ADC Purified ADC Purification->Final_ADC

Caption: Experimental workflow for ADC synthesis and characterization.

Troubleshooting_Low_DAR Start Low DAR Observed Check_Aldehyde_Tagging Check Aldehyde Tagging Efficiency? Start->Check_Aldehyde_Tagging Optimize_Tagging Optimize Tagging Reaction: - Enzyme activity - Reagent concentration - Reaction time/temp Check_Aldehyde_Tagging->Optimize_Tagging Inefficient Check_Conjugation Check Conjugation Reaction? Check_Aldehyde_Tagging->Check_Conjugation Efficient Optimize_Tagging->Check_Conjugation Optimize_Conjugation Optimize Conjugation: - pH - Molar excess of linker - Co-solvent for solubility - Time/temp Check_Conjugation->Optimize_Conjugation Suboptimal Check_Analysis Check Analytical Method? Check_Conjugation->Check_Analysis Optimal Optimize_Conjugation->Check_Analysis Validate_Analysis Validate Analytical Method: - HIC gradient - Peak integration - MS parameters Check_Analysis->Validate_Analysis Inaccurate Success DAR within Target Range Check_Analysis->Success Accurate Validate_Analysis->Success

Caption: Decision tree for troubleshooting low DAR.

Caption: Aldehyde-based ADC conjugation reaction.

References

Technical Support Center: Optimizing Ald-Ph-amido-C2-nitrate Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize the reaction conditions for Ald-Ph-amido-C2-nitrate conjugation.

Troubleshooting Guide

Low or no product yield, the presence of unexpected byproducts, or degradation of the starting material are common issues encountered during the conjugation of this compound. This section provides a systematic approach to identifying and resolving these challenges.

Issue 1: Low or No Conjugate Formation

If you are observing a low yield of your desired conjugate or no product at all, consider the following potential causes and solutions.

Potential CauseTroubleshooting Steps & Optimization
Incomplete Imine Formation The initial step of the conjugation is the formation of a Schiff base (imine), which is a reversible equilibrium reaction.[1] To drive the reaction forward: • pH Optimization: The reaction is highly pH-dependent, with an optimal range typically between pH 6-9.[2] A pH that is too low will protonate the amine, rendering it non-nucleophilic, while a pH that is too high will prevent the necessary protonation of the hemiaminal intermediate.[3] • Water Removal: The formation of the imine produces water as a byproduct. The presence of water can shift the equilibrium back towards the reactants.[1] Consider adding a dehydrating agent like molecular sieves (3Å or 4Å) to the reaction mixture.[4]
Inefficient Reduction of the Imine The imine intermediate must be reduced to a stable secondary amine. • Reducing Agent Activity: Ensure the freshness and proper storage of your reducing agent (e.g., sodium cyanoborohydride). • Stoichiometry: Use a slight excess of the reducing agent to ensure complete conversion of the imine.
Suboptimal Reactant Concentrations The concentrations of the this compound and the amine can influence the reaction rate. • Increase Concentrations: If the reaction is slow, consider increasing the concentration of one or both reactants.
Steric Hindrance Bulky groups near the aldehyde or amine can sterically hinder the reaction.[4] • Increase Reaction Time/Temperature: Allow the reaction to proceed for a longer duration or slightly increase the temperature to overcome the steric barrier.
Issue 2: Presence of Impurities and Side Products

The appearance of unexpected peaks in your analytical data indicates the formation of side products.

Potential CauseTroubleshooting Steps & Optimization
Hydrolysis of the C2-Nitrate Ester Nitrate (B79036) esters are susceptible to hydrolysis under both acidic and basic conditions.[3][5] The pH range for reductive amination (pH 6-9) may lead to the degradation of the nitrate ester. • Strict pH Control: Maintain the pH at the lower end of the optimal range (pH 6-7) to minimize base-catalyzed hydrolysis. • Limit Reaction Time: Avoid unnecessarily long reaction times to reduce the exposure of the nitrate ester to potentially hydrolytic conditions.
Reduction of the Aldehyde If a strong reducing agent is used, it may reduce the starting aldehyde to an alcohol. • Use a Mild Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is a mild reducing agent that selectively reduces imines in the presence of aldehydes.[4][6]
Reduction of the Nitrate Ester While specific data on the reaction between NaBH₃CN and nitrate esters is limited, it is possible that the reducing agent could reduce the nitrate ester. • Control Experiments: Run a control reaction with a similar nitrate ester lacking the aldehyde functionality to assess its stability in the presence of the reducing agent. • Alternative Reducing Agents: If reduction of the nitrate ester is suspected, consider even milder reducing agents, though this may require further optimization.
Starting Material Impurities The presence of impurities in the starting this compound or the amine will carry through to the final product. • Verify Purity: Confirm the purity of your starting materials using appropriate analytical techniques (e.g., NMR, LC-MS).
Issue 3: Product Instability

If the purified conjugate degrades over time, consider the following.

Potential CauseTroubleshooting Steps & Optimization
Hydrolysis of the Imine (if reduction is incomplete) An unreduced imine bond is susceptible to hydrolysis, which will revert the conjugate back to the starting aldehyde and amine.[1] • Ensure Complete Reduction: Use a sufficient amount of reducing agent and adequate reaction time to ensure the complete conversion of the imine to a stable secondary amine.
Instability of the Nitrate Ester The nitrate ester functionality may be inherently unstable under certain storage conditions. • Storage Conditions: Store the purified conjugate in a dry, cool, and dark environment. Consider storage under an inert atmosphere (e.g., argon or nitrogen).

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the conjugation reaction?

A1: The optimal pH for reductive amination is typically between 6 and 9.[2] It is crucial to experimentally determine the ideal pH for your specific substrates, as the stability of the C2-nitrate ester may be compromised at higher pH values due to an increased rate of hydrolysis.[5] A starting point of pH 6-7 is recommended to balance the need for imine formation with the stability of the nitrate ester.

Q2: Which reducing agent should I use?

A2: Sodium cyanoborohydride (NaBH₃CN) is the most commonly used reducing agent for one-pot reductive amination because it is mild and selectively reduces the iminium ion intermediate much faster than it reduces the starting aldehyde.[4][6]

Q3: My reaction is very slow. What can I do to speed it up?

A3: To increase the reaction rate, you can try the following:

  • Increase Reactant Concentration: Doubling the concentration of either the aldehyde or the amine can lead to a faster reaction.

  • Optimize pH: Ensure the pH is within the optimal range of 6-9.

  • Increase Temperature: A modest increase in temperature (e.g., to 37°C) can accelerate the reaction, but be mindful that this may also increase the rate of any potential side reactions, such as nitrate ester hydrolysis.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by various analytical techniques:

  • Thin-Layer Chromatography (TLC): To visualize the disappearance of the starting materials and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify and quantify the starting materials, intermediates, and the final product.

  • High-Performance Liquid Chromatography (HPLC) with UV detection: Can be used to quantify the consumption of the aldehyde-containing starting material and the formation of the conjugate.[7]

Q5: What are the potential side products I should be aware of?

A5: The main potential side products include:

  • The alcohol resulting from the reduction of the starting aldehyde.

  • The hydrolysis product of the C2-nitrate ester, which would be a diol.

  • The product of a potential reduction of the nitrate ester.

  • Unreacted starting materials.

Q6: How should I purify the final conjugate?

A6: The choice of purification method will depend on the properties of your conjugate. Common methods include:

  • Column Chromatography: Effective for separating the conjugate from unreacted starting materials and non-polar impurities.[1]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique suitable for purifying polar to moderately non-polar compounds.

  • Recrystallization: If the product is a solid, recrystallization can be an effective method for purification.[4]

Experimental Protocols

General Protocol for Reductive Amination

This protocol provides a starting point and may require optimization for your specific this compound and amine.

  • Reactant Preparation: In a round-bottom flask, dissolve the this compound (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol, or a buffer solution).

  • Amine Addition: Add the primary amine (1.0 to 1.2 equivalents) to the solution.

  • pH Adjustment: Adjust the pH of the reaction mixture to between 6 and 7 using a dilute acid (e.g., acetic acid).

  • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Reduction: Add sodium cyanoborohydride (NaBH₃CN) (1.5 to 2.0 equivalents) to the reaction mixture.

  • Reaction Execution: Continue to stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench any remaining reducing agent by adding acetone. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product using an appropriate method such as column chromatography or RP-HPLC.

Analytical Characterization
  • Mass Spectrometry (MS): Confirm the identity of the conjugate by ESI-MS or MALDI-TOF MS to obtain the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Use ¹H and ¹³C NMR to confirm the structure of the final product.

  • High-Performance Liquid Chromatography (HPLC): Assess the purity of the final product using a suitable column and mobile phase.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Dissolve this compound in Solvent add_amine Add Primary Amine start->add_amine 1.0-1.2 eq. adjust_ph Adjust pH to 6-7 add_amine->adjust_ph imine_formation Stir for 1-2h (Imine Formation) adjust_ph->imine_formation add_reductant Add NaBH3CN imine_formation->add_reductant 1.5-2.0 eq. reduction Stir for 4-24h (Reduction) add_reductant->reduction quench Quench Reaction reduction->quench evaporate Solvent Evaporation quench->evaporate purify Purification (e.g., Chromatography) evaporate->purify characterization Characterization (MS, NMR, HPLC) purify->characterization

Caption: Experimental workflow for this compound conjugation.

troubleshooting_logic start Low Yield or Side Products? check_imine Check Imine Formation (pH, Water Removal) start->check_imine Yes check_reduction Check Reduction Step (Reagent, Stoichiometry) start->check_reduction Yes check_stability Check Nitrate Ester Stability (pH, Temperature, Time) start->check_stability Yes check_purity Check Starting Material Purity start->check_purity Yes node_ph Optimize pH (6-7) check_imine->node_ph node_water Add Dehydrating Agent check_imine->node_water node_reagent Use Fresh Reducing Agent check_reduction->node_reagent node_stoich Adjust Stoichiometry check_reduction->node_stoich node_ph_stability Maintain pH 6-7 check_stability->node_ph_stability node_time Minimize Reaction Time check_stability->node_time node_purify_sm Purify Starting Materials check_purity->node_purify_sm

Caption: Troubleshooting logic for optimizing the conjugation reaction.

References

Technical Support Center: Ald-Ph-amido-C2-nitrate ADC Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on scaling up the production of antibody-drug conjugates (ADCs) utilizing the Ald-Ph-amido-C2-nitrate linker.

Frequently Asked Questions (FAQs)

Q1: What is the this compound linker and what are its key features?

The this compound linker, with the chemical name 2-(4-formylbenzamido)ethyl nitrate (B79036) (CAS No. 141534-26-1), is a non-cleavable linker used in the synthesis of ADCs.[1][2][3][4] Its key features include:

  • Aldehyde functional group: The terminal aldehyde group allows for specific conjugation chemistries.

  • Non-cleavable: This type of linker releases the drug only after the complete degradation of the antibody within the target cell, which can contribute to increased stability in circulation.[5][6][7][8]

  • Thiazolidine (B150603) derivative: It is described as a thiazolidine derivative, suggesting its potential reactivity and stability characteristics.[2][3][9]

Q2: What are the main challenges when scaling up the production of ADCs with this type of linker?

Scaling up any ADC production process presents challenges. For aldehyde-based linkers, specific areas of concern include:

  • Reaction kinetics and conditions: Aldehyde-based conjugations can be sensitive to pH, temperature, and reaction time. What works at a small scale may not translate directly to a larger scale.

  • Purity of starting materials: The purity of the linker and the antibody are critical. Impurities can lead to side reactions and a heterogeneous final product.

  • Drug-to-Antibody Ratio (DAR) control: Achieving a consistent and optimal DAR is crucial for the efficacy and safety of the ADC. Scale-up can affect the distribution of DAR species.

  • Product aggregation: The introduction of hydrophobic linkers and payloads can increase the propensity for the ADC to aggregate, a problem that can be exacerbated at higher concentrations during scale-up.

  • Purification efficiency: Removing unreacted antibody, free drug-linker, and aggregates becomes more challenging at larger scales, potentially leading to lower yields.

Q3: How does the non-cleavable nature of the linker impact the ADC's mechanism of action and development?

Non-cleavable linkers remain attached to the cytotoxic payload and an amino acid residue after the antibody is degraded in the lysosome.[10] This has several implications:

  • Mechanism of Action: The entire antibody-linker-drug conjugate must be internalized for the payload to be released. This makes the ADC highly dependent on the lysosomal degradation pathway of the target cell.[6]

  • Bystander Effect: ADCs with non-cleavable linkers generally do not have a "bystander effect" (killing of neighboring antigen-negative tumor cells) because the released payload is typically charged and less membrane-permeable.[7]

  • Stability and Safety: The increased stability of non-cleavable linkers in circulation can lead to a better safety profile and a wider therapeutic window by reducing off-target toxicity.[6][8]

Troubleshooting Guide

Issue Potential Causes Recommended Actions
Low Conjugation Efficiency / Low DAR 1. Suboptimal reaction pH. 2. Inactive aldehyde group on the linker. 3. Steric hindrance at the conjugation site. 4. Low concentration of reactants.1. Optimize the pH of the conjugation buffer (typically slightly acidic for aldehyde-based reactions). 2. Verify the purity and activity of the this compound linker stock. 3. Consider using a longer PEG spacer if steric hindrance is suspected. 4. Increase the molar excess of the drug-linker, but monitor for aggregation.
High Levels of Aggregation 1. Hydrophobic nature of the drug-linker. 2. High protein concentration during conjugation or purification. 3. Suboptimal buffer conditions (pH, ionic strength). 4. Temperature stress during the process.1. Include organic co-solvents (e.g., DMSO, DMA) in the conjugation buffer to improve solubility. 2. Optimize the protein concentration and consider using excipients that reduce aggregation. 3. Screen different buffer formulations to find one that minimizes aggregation. 4. Ensure precise temperature control throughout the manufacturing process.
DAR Heterogeneity 1. Inconsistent reaction conditions across the batch. 2. Presence of antibody variants with different reactivity. 3. Side reactions of the aldehyde group.1. Ensure uniform mixing and temperature distribution in the reaction vessel, especially during scale-up. 2. Characterize the starting antibody material for purity and variants. 3. Optimize reaction time and temperature to minimize side reactions.
Low Post-Purification Yield 1. Loss of product during chromatography or tangential flow filtration (TFF). 2. Precipitation of the ADC during buffer exchange. 3. Aggressive purification steps to remove impurities.1. Optimize the loading and elution conditions for chromatography and the transmembrane pressure for TFF. 2. Screen for optimal formulation buffers that maintain ADC solubility. 3. Perform a trade-off analysis between purity and yield to establish acceptable limits.
Instability of the Final Product 1. Formation of high molecular weight species over time. 2. Degradation of the linker or payload. 3. Suboptimal storage conditions.1. Characterize the nature of the aggregates and optimize the formulation with stabilizing excipients. 2. Conduct forced degradation studies to understand the degradation pathways. 3. Establish appropriate storage temperature, pH, and light exposure conditions based on stability studies.

Quantitative Data Summary

The following table presents hypothetical, yet realistic, data for the production of an this compound ADC at lab and pilot scales, highlighting potential scale-up challenges.

Parameter Lab Scale (100 mg) Pilot Scale (10 g) Potential Scale-up Challenges
Starting Antibody 100 mg10 gEnsuring batch-to-batch consistency of the antibody.
Molar Excess of Drug-Linker 5-fold4-foldHigher cost and potential for increased aggregation at higher concentrations.
Reaction Time 12 hours16 hoursLonger reaction times at scale may lead to more side products or degradation.
Crude Yield (before purification) ~95%~90%Decreased efficiency due to mixing and heat transfer limitations.
Purification Method Size Exclusion ChromatographyTangential Flow Filtration followed by ChromatographyTFF can be a bottleneck; chromatography resin capacity needs careful planning.
Final Yield (after purification) 60%50%Increased product loss during multi-step, larger-volume purification.
Average DAR 3.83.5More difficult to control the reaction kinetics precisely at a larger scale.
% Monomer >98%>95%Higher propensity for aggregation at higher product concentrations.
Free Drug-Linker Level <0.5%<1.0%More challenging to completely remove impurities during large-scale purification.

Experimental Protocols

Protocol 1: Antibody Modification to Introduce a Reactive Aldehyde

This protocol is based on established methods for introducing an aldehyde tag onto an antibody for subsequent conjugation.

  • Antibody Preparation:

    • Start with a purified antibody solution (e.g., at 10 mg/mL) in a suitable buffer (e.g., PBS, pH 7.4).

    • If necessary, perform a buffer exchange into a reaction-compatible buffer.

  • Oxidation Reaction (Example using a hypothetical enzymatic method):

    • In a temperature-controlled vessel, add the antibody solution.

    • Add a specific oxidizing enzyme (e.g., a formylglycine generating enzyme if a recognition site is engineered into the antibody) according to the manufacturer's protocol.

    • Incubate at a controlled temperature (e.g., 37°C) with gentle mixing for a defined period (e.g., 4-6 hours).

  • Purification of Aldehyde-Tagged Antibody:

    • Remove the enzyme and other reaction components by passing the solution through an appropriate chromatography column (e.g., Protein A).

    • Perform a buffer exchange into a conjugation-compatible buffer (e.g., 50 mM MES, 150 mM NaCl, pH 6.0).

    • Concentrate the aldehyde-tagged antibody to the desired concentration for the conjugation step.

Protocol 2: Conjugation of this compound-Payload to the Antibody
  • Preparation of Drug-Linker Solution:

    • Dissolve the this compound-payload conjugate in an appropriate organic solvent (e.g., DMSO) to create a concentrated stock solution.

  • Conjugation Reaction:

    • In a reaction vessel, add the purified aldehyde-tagged antibody.

    • Slowly add the desired molar excess of the drug-linker stock solution to the antibody solution with gentle, continuous mixing. The final concentration of the organic solvent should be controlled (e.g., <10% v/v).

    • Adjust the pH of the reaction mixture if necessary (e.g., to pH 5.5-6.5).

    • Incubate the reaction at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 12-18 hours).

  • Quenching the Reaction:

    • Add a quenching reagent (e.g., an amino-containing compound) to react with any remaining unreacted aldehyde groups on the antibody.

  • Purification of the ADC:

    • Remove unreacted drug-linker and other small molecules using tangential flow filtration (TFF) or size exclusion chromatography (SEC).

    • If significant heterogeneity or aggregation is present, perform hydrophobic interaction chromatography (HIC) or ion-exchange chromatography (IEX) to purify the desired ADC species.

    • Perform a final buffer exchange into the formulation buffer and concentrate the ADC to the target concentration.

Visualizations

ADC_Production_Workflow cluster_antibody_prep Antibody Preparation cluster_aldehyde_intro Aldehyde Introduction cluster_conjugation Conjugation cluster_purification Purification & Formulation mAb Monoclonal Antibody Buffer_Ex1 Buffer Exchange mAb->Buffer_Ex1 Oxidation Enzymatic Oxidation Buffer_Ex1->Oxidation Purify_Aldehyde Purification (e.g., Protein A) Oxidation->Purify_Aldehyde Conjugation_Rxn Conjugation Reaction Purify_Aldehyde->Conjugation_Rxn DrugLinker This compound-Payload DrugLinker->Conjugation_Rxn Quench Quenching Conjugation_Rxn->Quench TFF_SEC TFF / SEC Quench->TFF_SEC HIC_IEX HIC / IEX (optional) TFF_SEC->HIC_IEX Final_Formulation Final Formulation HIC_IEX->Final_Formulation Final_ADC Final ADC Product Final_Formulation->Final_ADC

Caption: Experimental workflow for the production of an this compound ADC.

Troubleshooting_Tree Start Low Final ADC Yield Low_DAR Low DAR in crude reaction? Start->Low_DAR Check conjugation efficiency High_Aggregation High aggregation in crude? Start->High_Aggregation Check product solubility Purification_Loss High loss during purification? Start->Purification_Loss Check purification process Check_pH Optimize reaction pH Low_DAR->Check_pH Yes Check_Linker Verify linker activity Low_DAR->Check_Linker Yes Increase_Excess Increase linker molar excess Low_DAR->Increase_Excess Yes Add_Cosolvent Add organic co-solvent High_Aggregation->Add_Cosolvent Yes Optimize_Conc Optimize protein concentration High_Aggregation->Optimize_Conc Yes Screen_Buffers Screen formulation buffers High_Aggregation->Screen_Buffers Yes Optimize_TFF Optimize TFF parameters Purification_Loss->Optimize_TFF Yes Optimize_Chroma Optimize chromatography conditions Purification_Loss->Optimize_Chroma Yes Purity_Yield_Balance Balance purity vs. yield Purification_Loss->Purity_Yield_Balance Yes

Caption: Troubleshooting decision tree for low yield in ADC production.

ADC_MoA cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell cluster_internalization Internalization cluster_lysosome Lysosomal Pathway ADC ADC in Circulation Antigen Target Antigen ADC->Antigen Targets Endocytosis 2. Endocytosis Antigen->Endocytosis Binding 1. ADC Binding to Antigen Endosome Endosome Endocytosis->Endosome Lysosome 3. Fusion with Lysosome Endosome->Lysosome Degradation 4. Antibody Degradation Lysosome->Degradation Release 5. Payload Release (with linker & amino acid) Degradation->Release Cytotoxicity 6. Cytotoxicity -> Apoptosis Release->Cytotoxicity

Caption: General mechanism of action for a non-cleavable ADC.

References

improving the stability of Ald-Ph-amido-C2-nitrate linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stability of Ald-Ph-amido-C2-nitrate linkers during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the this compound linker and what are its main components?

The this compound linker is a chemical tool used in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs). Its structure consists of:

  • An aldehyde group (Ald): This is the reactive handle for conjugation to molecules containing a primary amine, such as the lysine (B10760008) residues on an antibody.

  • A phenyl group (Ph): This provides a rigid scaffold for the linker.

  • An amide bond (amido): This bond connects the phenyl group to the rest of the linker and is known for its high stability compared to ester bonds.

  • A C2 spacer: A two-carbon alkyl chain that provides distance between the conjugated molecules.

  • A nitrate (B79036) group (nitrate): This is an electron-withdrawing group attached to the phenyl ring, which increases the reactivity of the aldehyde group towards nucleophiles.

Q2: What are the primary stability concerns with aldehyde-containing linkers?

Aldehyde-containing linkers can be susceptible to two main degradation pathways:

  • Oxidation: The aldehyde group can be easily oxidized to a carboxylic acid, especially in the presence of air or other oxidizing agents. This renders the linker inactive for conjugation.

  • Hydrolysis of the Conjugate: The Schiff base formed upon conjugation of the aldehyde to an amine can be prone to hydrolysis, leading to the dissociation of the conjugated molecules. However, the initial Schiff base is often reduced to a more stable secondary amine during the conjugation protocol to mitigate this.

Q3: How does the nitrate group affect the stability and reactivity of the linker?

The nitrate group is a strong electron-withdrawing group. This has two main effects:

  • Increased Reactivity: It makes the aldehyde carbon more electrophilic and therefore more reactive towards nucleophilic attack by amines, potentially leading to faster and more efficient conjugation.

  • Potential for Instability: While increasing reactivity, strong electron-withdrawing groups can sometimes make the aromatic ring more susceptible to certain degradation pathways, although the primary concern for this linker remains the aldehyde group itself.

Q4: What is the expected stability of the amide bond within the linker?

The amide bond is significantly more stable than an ester bond and is generally resistant to hydrolysis under physiological conditions. This is due to the resonance delocalization of the nitrogen's lone pair of electrons with the carbonyl group, which gives the C-N bond partial double-bond character. Therefore, cleavage of the amide bond within the linker is not a primary concern under normal experimental and physiological conditions.

Troubleshooting Guide

Issue 1: Low Conjugation Efficiency

Possible Causes:

  • Linker Degradation: The aldehyde group on the linker may have been oxidized to a carboxylic acid.

  • Suboptimal Reaction pH: The pH of the reaction buffer is critical for Schiff base formation.

  • Steric Hindrance: The conjugation site on the biomolecule may be sterically hindered.

  • Presence of Competing Nucleophiles: Other primary amines in the reaction buffer (e.g., Tris buffer) can compete with the target biomolecule.

Solutions:

  • Use Fresh Linker: Prepare linker solutions immediately before use. Store stock solutions under an inert atmosphere (e.g., argon or nitrogen) at -20°C or -80°C.

  • Optimize Reaction pH: The optimal pH for Schiff base formation is typically between 6.5 and 7.5. Perform small-scale experiments to determine the optimal pH for your specific system.

  • Modify Linker Length: If steric hindrance is suspected, consider using a similar linker with a longer spacer arm.

  • Use Amine-Free Buffers: Use buffers that do not contain primary amines, such as phosphate-buffered saline (PBS) or HEPES.

Issue 2: Poor Stability of the Conjugate (Cleavage)

Possible Causes:

  • Incomplete Reduction of Schiff Base: The initial Schiff base formed is reversible and can hydrolyze. It must be reduced to a stable secondary amine.

  • Harsh Post-Conjugation Processing: Exposure to extreme pH or temperature during purification can lead to degradation.

Solutions:

  • Ensure Complete Reduction: Use a sufficient excess of the reducing agent (e.g., sodium cyanoborohydride) and allow the reaction to proceed for the recommended time. Monitor the reaction by LC-MS to confirm the conversion of the Schiff base to the secondary amine.

  • Gentle Purification: Use purification methods that avoid harsh conditions. Size-exclusion chromatography (SEC) or affinity chromatography are generally preferred.

Issue 3: Inconsistent Batch-to-Batch Results

Possible Causes:

  • Variability in Linker Quality: The purity of the linker can vary between batches.

  • Inconsistent Reaction Conditions: Small variations in pH, temperature, or reaction time can lead to different results.

  • Water Content in Solvents: The presence of water in organic solvents used to dissolve the linker can lead to hydrolysis of the linker before conjugation.

Solutions:

  • Quality Control of Linker: Perform quality control on each new batch of linker, for example, by NMR or LC-MS, to confirm its identity and purity.

  • Standardize Protocols: Maintain strict control over all reaction parameters. Use calibrated equipment and prepare fresh buffers for each experiment.

  • Use Anhydrous Solvents: When preparing stock solutions of the linker in organic solvents like DMSO or DMF, use anhydrous grade solvents to minimize premature hydrolysis.

Data Presentation

The stability of a linker is often assessed by incubating the antibody-drug conjugate (ADC) in plasma and measuring the amount of intact ADC over time. Below is an illustrative table of the stability of an ADC constructed with the this compound linker compared to a linker with a less stable ester bond.

Disclaimer: The following data is for illustrative purposes only and is intended to demonstrate how such data is typically presented. Actual results may vary.

Time (hours)This compound Linker (% Intact ADC)Ester-based Linker (% Intact ADC)
0100100
249885
489572
729261
968950

Experimental Protocols

Protocol 1: Conjugation of this compound Linker to a Monoclonal Antibody

Materials:

  • Monoclonal antibody (mAb) in a primary amine-free buffer (e.g., PBS, pH 7.4)

  • This compound linker

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Sodium cyanoborohydride (NaCNBH₃)

  • PD-10 desalting columns

  • Reaction buffer: PBS, pH 7.4

Procedure:

  • Prepare the mAb: Adjust the concentration of the mAb to 5-10 mg/mL in PBS, pH 7.4.

  • Prepare the Linker Solution: Immediately before use, dissolve the this compound linker in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction: a. Add a 10-20 fold molar excess of the linker solution to the mAb solution. b. Gently mix and incubate at room temperature for 2 hours.

  • Reduction of Schiff Base: a. Prepare a fresh solution of 1 M NaCNBH₃ in 10 mM NaOH. b. Add the NaCNBH₃ solution to the conjugation reaction to a final concentration of 20 mM. c. Incubate at room temperature for 1 hour or overnight at 4°C.

  • Purification: a. Remove the excess linker and reducing agent by passing the reaction mixture through a PD-10 desalting column equilibrated with PBS. b. Collect the fractions containing the conjugated antibody.

  • Characterization: a. Determine the protein concentration using a BCA assay or by measuring absorbance at 280 nm. b. Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or mass spectrometry.

Protocol 2: In Vitro Plasma Stability Assay

Materials:

  • Purified antibody-drug conjugate (ADC)

  • Human or mouse plasma

  • Phosphate-buffered saline (PBS)

  • LC-MS system

Procedure:

  • Sample Preparation: a. Spike the ADC into the plasma at a final concentration of 100 µg/mL. b. As a control, prepare a similar sample in PBS.

  • Incubation: Incubate the samples at 37°C.

  • Time Points: At designated time points (e.g., 0, 6, 24, 48, 72, and 96 hours), withdraw an aliquot of the plasma and PBS samples.

  • Sample Quenching: Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile (B52724) to precipitate the plasma proteins.

  • Sample Processing: a. Vortex the samples and centrifuge at 14,000 x g for 10 minutes at 4°C. b. Collect the supernatant for LC-MS analysis.

  • LC-MS Analysis: a. Analyze the supernatant by LC-MS to quantify the amount of intact ADC. b. The percentage of intact ADC at each time point is calculated relative to the amount at time 0.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis mAb Prepare mAb (5-10 mg/mL in PBS) conjugation Conjugation (mAb + Linker, RT, 2h) mAb->conjugation linker Prepare Linker (10 mM in DMSO) linker->conjugation reduction Reduction (+ NaCNBH3, RT, 1h) conjugation->reduction purification Purification (PD-10 Desalting) reduction->purification characterization Characterization (DAR, Concentration) purification->characterization stability_assay_workflow start Spike ADC into Plasma incubation Incubate at 37°C start->incubation sampling Collect Aliquots at Time Points incubation->sampling quenching Quench with Acetonitrile sampling->quenching centrifugation Centrifuge to Pellet Protein quenching->centrifugation analysis Analyze Supernatant by LC-MS centrifugation->analysis logical_relationship linker_stability Linker Stability oxidation Oxidation of Aldehyde linker_stability->oxidation decreased by hydrolysis Hydrolysis of Schiff Base linker_stability->hydrolysis decreased by amide_stability Amide Bond Stability linker_stability->amide_stability increased by nitrate_effect Nitrate Group Effect reactivity Increased Reactivity nitrate_effect->reactivity leads to reactivity->linker_stability can affect

dealing with solubility issues of Ald-Ph-amido-C2-nitrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Ald-Ph-amido-C2-nitrate. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

A1: this compound is a non-cleavable ADC (Antibody-Drug Conjugate) linker.[1][2] It is an organic compound featuring an aldehyde, a phenyl group, an amide, and a nitrate (B79036) ester functional group. These features give it a specific chemical profile that influences its solubility. Below is a summary of its key properties.

Table 1: Properties of this compound

Property Value
CAS Number 141534-26-1[3]
Molecular Formula C₁₀H₁₀N₂O₅[3]
Molecular Weight 238.20 g/mol [3]
Appearance Typically a solid at room temperature.

| Purity | ≥98.0% (as per typical suppliers)[3] |

Q2: Why am I having difficulty dissolving this compound?

A2: The solubility of this compound is governed by its molecular structure, which contains both hydrophobic (nonpolar) and hydrophilic (polar) regions.

  • Hydrophobic Character : The phenyl ring and the two-carbon (C2) alkyl chain are nonpolar and resist dissolving in water.

  • Hydrophilic Character : The amide, aldehyde, and nitrate ester groups are polar and capable of hydrogen bonding, which promotes solubility in polar solvents.[4]

The overall low solubility in common solvents like water or simple alcohols is likely due to a combination of these competing characteristics and potentially strong intermolecular forces in its solid (crystalline) state.

Q3: What are the recommended starting solvents for initial solubility testing?

A3: A systematic approach starting with common laboratory solvents is recommended. Based on the "like dissolves like" principle, polar aprotic solvents are often a good starting point for compounds with mixed polarity.[5]

Table 2: Recommended Solvents for Initial Screening

Solvent Class Examples Rationale & Notes
Polar Aprotic Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF) Recommended Start. These are powerful solvents for many poorly soluble compounds.[5] High boiling points can make them difficult to remove.
Polar Protic Ethanol, Methanol May show partial solubility. Often more effective when used in a co-solvent system with water.[5]
Chlorinated Dichloromethane (DCM) May be effective due to the compound's organic backbone. Useful for non-aqueous applications.
Ethers Tetrahydrofuran (THF) An intermediate polarity solvent that can be effective.

| Aqueous | Water, Buffered Solutions | Expected to have very low solubility. Use as a baseline and for creating co-solvent systems. |

Q4: Is heating or sonication recommended to aid dissolution?

A4: Yes, both methods can be effective but should be used with caution.

  • Sonication : This is a good first step. Using an ultrasonic bath can provide the energy needed to break apart solute particles and accelerate dissolution without significantly raising the temperature.

  • Heating : Gently warming the solvent can increase solubility. However, since this compound contains a nitrate ester, excessive or prolonged heating should be avoided to prevent potential degradation. Nitrate esters can be thermally sensitive.[6] Always perform a small-scale test first.

Q5: How should I prepare a stock solution?

A5: It is recommended to prepare a high-concentration stock solution in a strong organic solvent like DMSO. This stock can then be diluted into aqueous buffers or cell culture media for experiments. Be aware that adding the DMSO stock to an aqueous solution may cause the compound to precipitate if its solubility limit is exceeded. The final concentration of DMSO should typically be kept low (e.g., <0.5% v/v) to avoid solvent effects in biological assays.

Troubleshooting Guide for Solubility Issues

If you are facing persistent solubility challenges, follow this systematic troubleshooting workflow.

G start Start: Compound does not dissolve solvent_check Q: What solvent are you using? start->solvent_check aqueous Aqueous Buffer / Water solvent_check->aqueous Aqueous organic Organic Solvent (e.g., Ethanol, DCM) solvent_check->organic Organic strong_organic Strong Organic Solvent (DMSO, DMF) solvent_check->strong_organic Strong Organic cosolvent Action: Try a co-solvent system. Start with 10% DMSO or Ethanol in water. Gradually increase organic portion. aqueous->cosolvent try_stronger Action: Switch to a stronger polar aprotic solvent like DMSO or DMF. organic->try_stronger physical_aid Action: Apply gentle heating (30-40°C) or use sonication. strong_organic->physical_aid still_issues Still having issues? cosolvent->still_issues try_stronger->physical_aid physical_aid->still_issues solubility_limit Conclusion: You may have exceeded the solubility limit. Prepare a more dilute solution or perform a formal solubility test. still_issues->solubility_limit No precipitation Issue: Precipitates upon adding to buffer? still_issues->precipitation Yes lower_stock Solution: Lower the stock concentration or use a different co-solvent (e.g., PEG400). Ensure rapid mixing during dilution. precipitation->lower_stock

Caption: A troubleshooting workflow for addressing solubility issues.

Q: My compound dissolves in DMSO but precipitates when I dilute it into my aqueous experimental buffer. What should I do?

A: This is a common issue when the final concentration in the aqueous buffer is above the compound's thermodynamic solubility limit.

  • Decrease Final Concentration : The simplest solution is to work at a lower final concentration of the compound.

  • Use a Co-solvent Formulation : Instead of just DMSO, prepare a stock solution in a co-solvent system that is more miscible with your final buffer.[7][8][9] Common systems include combinations of DMSO, ethanol, polyethylene (B3416737) glycol (PEG), or propylene (B89431) glycol (PG).[5][7]

  • Optimize Dilution : Add the DMSO stock to your buffer while vortexing or stirring vigorously to promote rapid mixing and prevent localized high concentrations that can trigger precipitation.

Table 3: Common Co-Solvent Systems for Improving Aqueous Solubility

Co-Solvent System (v/v) Use Case Notes
10% DMSO / 90% Saline Standard for in vitro assays A good starting point. Ensure final DMSO is non-toxic to cells.
10% Ethanol / 90% Water General use Less powerful than DMSO but more volatile and sometimes less toxic.
40% PEG 400 / 60% Water For in vivo or challenging compounds PEG 400 is a common formulation excipient that can significantly enhance solubility.[7]

| 10% DMSO / 40% PEG 400 / 50% Saline | Advanced formulation | A multi-component system for highly insoluble compounds. |

Experimental Protocols

Protocol 1: Small-Scale Qualitative Solubility Assessment

This protocol helps you quickly identify promising solvents using a small amount of material.

  • Preparation : Aliquot ~1 mg of this compound into several small, clear glass vials.

  • Solvent Addition : To the first vial, add 100 µL of a test solvent (e.g., water). This creates an initial concentration of 10 mg/mL.

  • Mixing : Cap the vial and vortex vigorously for 1-2 minutes.

  • Observation : Visually inspect the solution against a dark background. Look for any undissolved solid particles.

  • Incremental Addition : If the solid has not dissolved, add another 100 µL of solvent (total volume 200 µL, concentration 5 mg/mL) and repeat the mixing and observation. Continue this process until the compound dissolves or you reach a minimum concentration of interest (e.g., 1 mg/mL).

  • Heating/Sonication : If the compound is still insoluble, try gentle warming (30-40°C) or placing the vial in an ultrasonic bath for 5-10 minutes.

  • Documentation : Record the solvent and the approximate concentration at which the compound fully dissolved. Repeat for all test solvents.

Protocol 2: Shake-Flask Method for Equilibrium Solubility Determination

This is the gold-standard method for determining the thermodynamic solubility of a compound in a specific solvent or buffer.[10]

  • Add Excess Solid : Add an amount of this compound to a known volume of the desired solvent (e.g., 5 mg to 1 mL of phosphate-buffered saline) in a sealed vial. The amount should be in clear excess of what is expected to dissolve.

  • Equilibration : Place the vial on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the mixture to equilibrate for 24-48 hours. This ensures the solution becomes fully saturated.

  • Phase Separation : After equilibration, remove the vial and let the undissolved solid settle. To separate the saturated solution from the excess solid, centrifuge the vial at high speed (e.g., 10,000 x g for 10 minutes).

  • Sample Collection : Carefully collect the clear supernatant using a pipette. Do not disturb the solid pellet. For best results, filter the supernatant through a 0.22 µm chemically inert syringe filter (e.g., PTFE) to remove any remaining micro-particulates.[10]

  • Quantification : Accurately dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile (B52724) or methanol). Analyze the concentration of the dissolved compound using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation : Use the measured concentration and the dilution factor to calculate the equilibrium solubility, typically reported in mg/mL or µg/mL.

G start 1. Add excess compound to a known volume of solvent equilibrate 2. Equilibrate on shaker (24-48h at constant temp.) start->equilibrate centrifuge 3. Centrifuge to pellet undissolved solid equilibrate->centrifuge supernatant 4. Collect clear supernatant centrifuge->supernatant filter 5. Filter supernatant (e.g., 0.22 µm PTFE filter) supernatant->filter analyze 6. Dilute and quantify concentration via HPLC filter->analyze result Result: Equilibrium Solubility (e.g., in mg/mL) analyze->result

Caption: Experimental workflow for the shake-flask solubility method.

References

side reactions in Ald-Ph-amido-C2-nitrate conjugation and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ald-Ph-amido-C2-nitrate conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding side reactions encountered during the use of this linker.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for this compound conjugation?

The primary conjugation reaction involves the formation of an imine bond (also known as a Schiff base) between the aromatic aldehyde group (Ald-Ph) of the linker and a primary amine on a biomolecule, such as the side chain of a lysine (B10760008) residue.[1][2] This reaction is typically acid-catalyzed and involves the elimination of a water molecule.[1]

Q2: What are the most common side reactions observed during this conjugation?

The most common side reactions can be categorized by the reactive group involved:

  • Aldehyde Group: Incomplete reaction leading to low conjugation efficiency, or reaction with non-target nucleophiles. The formed imine bond can also be susceptible to hydrolysis.[1]

  • Amide Group: While generally stable, the amide bond can undergo hydrolysis under harsh acidic or basic conditions, although this is less common under typical bioconjugation conditions.[3]

  • Nitrate (B79036) Ester Group: The nitrate ester group can be prone to hydrolysis or reduction, especially if the reaction conditions are not carefully controlled or if certain additives are present.[4][5]

  • General Bioconjugation Issues: Protein aggregation, low reaction yields, and lack of site-specificity are common challenges in bioconjugation that can also occur.[6]

Q3: How can I confirm that my conjugation reaction was successful?

Successful conjugation can be confirmed using a variety of analytical techniques, including:

  • SDS-PAGE: To visualize a shift in the molecular weight of the conjugated protein.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the exact mass of the conjugate and calculate the drug-to-antibody ratio (DAR).

  • UV-Vis Spectroscopy: If the drug has a distinct absorbance profile, this can be used to quantify the extent of conjugation.

  • Hydrophobic Interaction Chromatography (HIC): To separate species with different DAR values.

Troubleshooting Guide

Issue 1: Low Conjugation Yield

Symptoms:

  • Low drug-to-antibody ratio (DAR) determined by mass spectrometry.

  • Faint band corresponding to the conjugate on SDS-PAGE.

  • Incomplete consumption of the starting biomolecule.

Possible Causes & Solutions:

CauseRecommended Solution
Suboptimal pH The formation of an imine is pH-dependent. The optimal pH is typically between 4.5 and 6.0.[1][2] At lower pH, the amine becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to catalyze the dehydration step.
Presence of Competing Amines Buffers containing primary amines (e.g., Tris, glycine) will compete with the target biomolecule for reaction with the aldehyde. Use non-amine containing buffers such as MES, HEPES, or PBS.
Low Reagent Concentration Ensure the concentration of the antibody or protein is appropriate, typically >0.5 mg/mL, to favor the reaction kinetics.
Inaccessible Reactive Sites The target amine groups on the protein may be buried within the protein's 3D structure.[6] Consider partial denaturation or using a different conjugation strategy targeting more accessible sites.
Hydrolysis of Imine Intermediate The imine bond is reversible and can hydrolyze back to the aldehyde and amine.[1] To stabilize the bond, the imine can be reduced to a more stable secondary amine using a mild reducing agent like sodium cyanoborohydride (NaBH3CN).
Issue 2: Protein Aggregation

Symptoms:

  • Visible precipitation during or after the conjugation reaction.

  • High molecular weight aggregates observed by size-exclusion chromatography (SEC).

Possible Causes & Solutions:

CauseRecommended Solution
Hydrophobic Nature of the Linker/Drug Increasing the hydrophobicity of the protein surface upon conjugation can lead to aggregation.
Incorrect Buffer Conditions Suboptimal pH or ionic strength can lead to protein instability.
Excessive Linker-to-Protein Ratio A high degree of conjugation can significantly alter the protein's surface properties.

To mitigate aggregation:

  • Include solubility-enhancing agents like PEG in the linker design.

  • Screen different buffers and pH conditions to find the optimal conditions for protein stability.

  • Optimize the molar ratio of the linker to the biomolecule to achieve the desired DAR without causing aggregation.

  • Perform the reaction at a lower temperature (e.g., 4°C) to slow down the aggregation process.

Issue 3: Instability of the Nitrate Ester

Symptoms:

  • Loss of the nitrate ester group, confirmed by mass spectrometry.

  • Reduced efficacy of the final conjugate if the nitrate is part of the active payload.

Possible Causes & Solutions:

CauseRecommended Solution
Harsh pH Conditions Nitrate esters can be susceptible to hydrolysis under strongly acidic or basic conditions.
Presence of Reducing Agents Strong reducing agents can reduce the nitrate ester. If a reduction step is necessary (e.g., to stabilize an imine bond), use a mild and selective reducing agent.
Inappropriate Storage Long-term storage in aqueous buffers, especially at non-optimal pH, can lead to degradation.[5]

To ensure stability:

  • Maintain the pH of the reaction and storage buffers within a neutral range (pH 6.0-7.5).

  • Avoid using harsh chemicals or strong reducing agents during the conjugation and purification process.[6]

  • For long-term storage, consider lyophilization or storing the conjugate in a cryoprotectant at -80°C.

Experimental Protocols

Protocol 1: General this compound Conjugation to an Antibody
  • Antibody Preparation:

    • Dialyze the antibody into a suitable reaction buffer (e.g., 100 mM MES, 150 mM NaCl, pH 5.5).

    • Adjust the antibody concentration to 2-5 mg/mL.

  • Linker Preparation:

    • Dissolve the this compound linker in an organic co-solvent (e.g., DMSO) to prepare a 10 mM stock solution.

  • Conjugation Reaction:

    • Add the desired molar excess of the linker stock solution to the antibody solution. A typical starting point is a 5-10 fold molar excess.

    • Incubate the reaction at room temperature for 2-4 hours with gentle mixing.

  • (Optional) Reductive Amination:

    • To form a stable secondary amine linkage, add a 20-fold molar excess of sodium cyanoborohydride (NaBH3CN).

    • Incubate for an additional 12-16 hours at 4°C.

  • Purification:

    • Remove unreacted linker and byproducts by size-exclusion chromatography (SEC) or tangential flow filtration (TFF) using a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • Analyze the purified conjugate using SDS-PAGE, mass spectrometry, and SEC to confirm conjugation and assess purity and aggregation.

Visual Guides

G cluster_workflow Troubleshooting Workflow for Low Conjugation Yield start Low Yield Observed check_pH Is pH optimal (4.5-6.0)? start->check_pH check_buffer Is buffer amine-free (e.g., MES, PBS)? check_pH->check_buffer Yes adjust_pH Adjust pH to 4.5-6.0 check_pH->adjust_pH No check_ratio Is molar ratio of linker sufficient? check_buffer->check_ratio Yes change_buffer Buffer exchange to MES or PBS check_buffer->change_buffer No check_hydrolysis Is imine bond hydrolyzing? check_ratio->check_hydrolysis Yes increase_ratio Increase linker:protein ratio check_ratio->increase_ratio No add_reductant Add NaBH3CN for reductive amination check_hydrolysis->add_reductant Yes end_bad Consult further/Consider alternative strategy check_hydrolysis->end_bad No end_good Yield Improved adjust_pH->end_good change_buffer->end_good increase_ratio->end_good add_reductant->end_good

Caption: Troubleshooting workflow for low yield in this compound conjugation.

G cluster_main Intended Conjugation Pathway biomolecule Biomolecule-NH2 (e.g., Lysine) intermediate Imine Intermediate (Schiff Base) biomolecule->intermediate + Linker (pH 4.5-6.0) - H2O linker This compound linker->intermediate product Stable Conjugate (Secondary Amine) intermediate->product + NaBH3CN (Reduction)

Caption: The intended reaction pathway for this compound conjugation.

G cluster_side Potential Side Reaction: Imine Hydrolysis intermediate Imine Intermediate (Schiff Base) hydrolysis_products Reverted Aldehyde + Amine intermediate->hydrolysis_products + H2O (Reversible Reaction)

Caption: A common side reaction: the hydrolysis of the imine intermediate.

References

Technical Support Center: Ald-Ph-amido-C2-nitrate Linker

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of the Ald-Ph-amido-C2-nitrate linker, with a specific focus on the impact of pH. This guide is intended for researchers, scientists, and professionals in drug development who are utilizing this linker in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of the this compound linker?

The this compound linker contains both an amide bond and a nitrate (B79036) ester functional group. The stability of the linker is therefore influenced by the chemical properties of these groups. While some sources may classify similar linkers as non-cleavable under physiological conditions (pH 7.4), the amide and nitrate ester bonds can be susceptible to hydrolysis under acidic or basic conditions.[1][2][3][4] The rate of cleavage is dependent on the specific pH, temperature, and buffer composition of the experimental setup.

Q2: At which pH ranges should I be concerned about the stability of the amide bond in the linker?

Amide bonds can undergo hydrolysis across a range of pH values. The rate of this non-enzymatic cleavage is pH-dependent.[1][5] Generally, amide bond hydrolysis is more significant at acidic and basic pH ranges compared to neutral pH.[1][5] For instance, direct hydrolysis, or scission, tends to be the dominant mechanism at a basic pH of 10.[1][2][5] At a neutral pH, a process called "backbiting" (intramolecular aminolysis) can be more prevalent, while at an acidic pH of 3, both mechanisms can be significant.[1][2][5]

Q3: How does pH affect the stability of the nitrate ester group in the linker?

Nitrate esters can also be susceptible to hydrolysis, particularly under alkaline conditions.[3][4][6] The rate of hydrolysis can be influenced by the presence of electron-withdrawing or electron-donating groups in the vicinity of the ester.[3][4] For instance, electron-attracting groups can increase the rate of hydrolysis.[3]

Q4: What are the expected cleavage products of the this compound linker under acidic or basic conditions?

Under conditions that promote hydrolysis, the amide bond would cleave to yield a carboxylic acid and an amine. The nitrate ester would hydrolyze to an alcohol and a nitrate anion. The exact cleavage products will depend on the specific structure of the molecule attached to the linker.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving the this compound linker.

Problem Possible Cause Recommended Solution
Unexpected cleavage of the linker and release of the conjugated molecule. pH of the experimental buffer is too acidic or basic. Verify the pH of all buffers and solutions used in your experiment. Adjust the pH to a range where the linker is expected to be stable (typically near neutral pH).
Prolonged incubation at a pH that slowly degrades the linker. Reduce the incubation time or perform a time-course experiment to determine the rate of degradation at your experimental pH.
Presence of catalytic agents in the buffer. Review the composition of your buffers for any components that might catalyze amide or nitrate ester hydrolysis.
Inconsistent results between experimental batches. Variation in buffer preparation. Standardize your buffer preparation protocol to ensure consistent pH and composition. Calibrate your pH meter regularly.
Temperature fluctuations during the experiment. Ensure that all incubation steps are carried out at a consistent and controlled temperature, as temperature can affect the rate of hydrolysis.
Difficulty confirming linker integrity. Inadequate analytical methods. Use multiple analytical techniques to assess the integrity of your conjugate, such as HPLC, mass spectrometry, or SDS-PAGE (if applicable).

Data on Linker Stability

pHTemperature (°C)Incubation Time (hours)Hypothetical % Linker Cleavage
3.0372425%
5.0372410%
7.43724< 5%
9.0372430%

Experimental Protocols

Protocol 1: pH Stability Assessment of an Antibody-Drug Conjugate (ADC) using the this compound Linker

This protocol outlines a general method for evaluating the stability of an ADC containing the linker at various pH values.

  • Preparation of Buffers: Prepare a series of buffers with different pH values (e.g., pH 3.0, 5.0, 7.4, and 9.0). Ensure the buffer composition does not interfere with the analytical method.

  • Sample Preparation: Dilute the ADC to a final concentration of 1 mg/mL in each of the prepared buffers.

  • Incubation: Incubate the samples at 37°C for various time points (e.g., 0, 6, 12, 24, and 48 hours).

  • Sample Analysis: At each time point, analyze the samples to determine the extent of linker cleavage. This can be done by:

    • Size Exclusion Chromatography (SEC-HPLC): To detect the fragmentation of the ADC.

    • Reverse Phase Chromatography (RP-HPLC): To quantify the released drug or small molecule.

    • Mass Spectrometry (LC-MS): To identify the parent ADC and any cleavage products.

  • Data Analysis: Calculate the percentage of intact ADC remaining at each time point for each pH condition.

Visualizations

Below are diagrams illustrating key concepts and workflows related to linker stability.

LinkerCleavagePathway cluster_conditions Environmental Conditions cluster_linker This compound Linker cluster_products Cleavage Products Acidic_pH Acidic pH (e.g., < 6.0) Amide_Cleavage Amide Hydrolysis Products Acidic_pH->Amide_Cleavage Neutral_pH Neutral pH (e.g., 7.4) Linker Intact Linker Neutral_pH->Linker Relatively Stable Basic_pH Basic pH (e.g., > 8.0) Basic_pH->Amide_Cleavage Nitrate_Cleavage Nitrate Ester Hydrolysis Products Basic_pH->Nitrate_Cleavage Linker->Amide_Cleavage Amide Bond Cleavage Linker->Nitrate_Cleavage Nitrate Ester Cleavage

Caption: pH-dependent cleavage pathways of the linker.

TroubleshootingWorkflow Start Unexpected Linker Cleavage Observed Check_pH Verify pH of all solutions Start->Check_pH pH_Correct pH is within expected stable range Check_pH->pH_Correct Yes pH_Incorrect pH is acidic or basic Check_pH->pH_Incorrect No Check_Temp Review incubation temperature pH_Correct->Check_Temp Adjust_pH Adjust buffer pH and repeat experiment pH_Incorrect->Adjust_pH End Problem Resolved Adjust_pH->End Temp_Correct Temperature is correct Check_Temp->Temp_Correct Yes Temp_Incorrect Temperature is incorrect/fluctuating Check_Temp->Temp_Incorrect No Check_Buffer Analyze buffer composition for catalysts Temp_Correct->Check_Buffer Adjust_Temp Control temperature and repeat Temp_Incorrect->Adjust_Temp Adjust_Temp->End Buffer_OK Buffer composition is inert Check_Buffer->Buffer_OK Yes Buffer_Issue Potential catalytic component identified Check_Buffer->Buffer_Issue No Consult Consult further technical support Buffer_OK->Consult Modify_Buffer Prepare new buffer and repeat Buffer_Issue->Modify_Buffer Modify_Buffer->End

Caption: Troubleshooting workflow for unexpected linker cleavage.

References

Technical Support Center: Analytical Methods for Ald-Ph-amido-C2-nitrate ADCs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed analytical protocols and impurity profiles for ADCs utilizing the specific "Ald-Ph-amido-C2-nitrate" linker are not extensively available in the public domain. The following troubleshooting guides and FAQs are based on established analytical principles for non-cleavable antibody-drug conjugates and a hypothetical structure for the linker-payload. Researchers should use this information as a starting point and optimize methods for their specific ADC.

Hypothetical Structure of this compound Linker-Payload

Based on the chemical name and its classification as a thiazolidine (B150603) derivative, a plausible hypothetical structure for the this compound linker-payload is presented below. This structure assumes a phenyl-amide linkage to the antibody, a two-carbon spacer, and a terminal nitrate (B79036) payload attached to a thiazolidine ring.

G cluster_linker This compound Linker-Payload (Hypothetical) Antibody Antibody Phenyl Phenyl Antibody->Phenyl Amide Bond C1 C1 Phenyl->C1 C-C C2 C2 C1->C2 C-C Thiazolidine Thiazolidine C2->Thiazolidine C-N Nitrate Nitrate Thiazolidine->Nitrate C-O-NO2

Caption: Hypothetical structure of the this compound linker-payload.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in this compound ADC production?

A1: Impurities can arise from several stages of the ADC manufacturing process. These can be broadly categorized as:

  • Process-related impurities:

    • Unconjugated antibody: Incomplete conjugation reaction.

    • Free drug-linker: Excess drug-linker not washed away during purification.[1]

    • Residual solvents and reagents: From the conjugation and purification steps.

    • Aggregates and fragments: Formed due to the hydrophobic nature of the drug-linker or stress during processing.[2][3][4][5]

  • Product-related impurities:

    • Species with different drug-to-antibody ratios (DAR): Heterogeneity in the number of conjugated drug-linkers per antibody.

    • Charge variants: Deamidation, oxidation, or other post-translational modifications of the antibody, as well as modifications to the linker-payload, can lead to different charged species.[6][7][8]

    • Degradation products: Hydrolysis of the amide bond in the linker or modifications to the nitrate payload under certain pH or temperature conditions.

Q2: Which analytical techniques are recommended for routine purity analysis of this compound ADCs?

A2: A combination of orthogonal methods is essential for comprehensive purity assessment of ADCs. Recommended techniques include:

  • Hydrophobic Interaction Chromatography (HIC): To determine the drug-to-antibody ratio (DAR) distribution and assess hydrophobicity.[9][10][11][12]

  • Size Exclusion Chromatography (SEC): To quantify high molecular weight species (aggregates) and low molecular weight fragments.[2][3][4][5]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For analyzing the ADC under denaturing conditions, often used to separate light and heavy chains and their drug-conjugated forms.[13][14][15][16][17]

  • Capillary Electrophoresis (CE): Techniques like imaged Capillary Isoelectric Focusing (iCIEF) and Capillary Zone Electrophoresis (CZE) are powerful for resolving charge variants.[6][7][8][18][19]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the identity of the ADC and its fragments, and to identify and characterize impurities.[1][20][21][22][23][24]

Troubleshooting Guides

Hydrophobic Interaction Chromatography (HIC)

Issue: Poor peak resolution or broad peaks in HIC analysis, making accurate DAR determination difficult.

HIC_Troubleshooting cluster_issue Issue cluster_causes Potential Causes cluster_solutions Solutions Issue Poor Peak Resolution in HIC Cause1 Suboptimal Salt Concentration Issue->Cause1 Cause2 Inappropriate Stationary Phase Issue->Cause2 Cause3 Steep Gradient Issue->Cause3 Cause4 On-column Aggregation Issue->Cause4 Solution1 Optimize Salt Type and Concentration in Mobile Phase Cause1->Solution1 Solution2 Screen Different HIC Columns (e.g., Butyl, Phenyl) Cause2->Solution2 Solution3 Decrease Gradient Steepness Cause3->Solution3 Solution4 Add Non-polar Organic Solvent (e.g., isopropanol) to Mobile Phase B Cause4->Solution4

Caption: Troubleshooting poor peak resolution in HIC analysis.

Detailed Troubleshooting Steps:

Potential Cause Troubleshooting Steps Rationale
Suboptimal Salt Concentration Vary the starting and ending concentrations of the salt (e.g., ammonium (B1175870) sulfate, sodium chloride) in the mobile phase.Salt concentration directly influences the hydrophobic interactions between the ADC and the stationary phase. Finding the optimal range is crucial for good separation.[11][25]
Inappropriate Stationary Phase Test HIC columns with different hydrophobic ligands (e.g., Butyl, Phenyl, Ether) and pore sizes.The hydrophobicity of the stationary phase should be matched to the hydrophobicity of the ADC to achieve optimal retention and resolution.
Steep Elution Gradient Decrease the gradient steepness (i.e., the rate of decrease in salt concentration over time).A shallower gradient provides more time for the different DAR species to interact with the column, leading to better separation.[16]
Secondary Interactions or On-Column Aggregation Add a low concentration of a non-polar organic solvent (e.g., 5-15% isopropanol) to the mobile phase B (low salt).This can help to disrupt secondary interactions and prevent on-column aggregation, leading to sharper peaks.[14]
Size Exclusion Chromatography (SEC)

Issue: Appearance of unexpected peaks or shoulders, or an increase in the high molecular weight (HMW) peak upon sample injection, suggesting induced aggregation.

SEC_Troubleshooting cluster_issue Issue cluster_causes Potential Causes cluster_solutions Solutions Issue Induced Aggregation in SEC Cause1 Hydrophobic Interactions with Stationary Phase Issue->Cause1 Cause2 Incompatible Mobile Phase Issue->Cause2 Cause3 Sample Overloading Issue->Cause3 Solution1 Add Organic Solvent (e.g., Acetonitrile) or Arginine to Mobile Phase Cause1->Solution1 Solution2 Optimize Mobile Phase pH and Ionic Strength Cause2->Solution2 Solution3 Reduce Sample Injection Volume and/or Concentration Cause3->Solution3

Caption: Troubleshooting induced aggregation in SEC analysis.

Detailed Troubleshooting Steps:

Potential Cause Troubleshooting Steps Rationale
Hydrophobic Interactions with Stationary Phase Add a small percentage of an organic solvent (e.g., 5-15% acetonitrile) or an aggregation suppressor like arginine to the mobile phase.[4][5]The hydrophobic nature of the this compound linker-payload can lead to non-ideal interactions with the SEC column material, causing peak tailing or induced aggregation. These additives can mitigate such effects.[3]
Incompatible Mobile Phase Adjust the pH and ionic strength of the mobile phase to better match the formulation buffer of the ADC.A significant change in the buffer environment upon injection can destabilize the ADC and promote aggregation.
Sample Overloading Perform a loading study by injecting decreasing amounts of the ADC sample.Injecting too much protein can lead to concentration-dependent aggregation on the column.[3]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Issue: Poor recovery or peak shape of the ADC or its subunits.

Detailed Troubleshooting Steps:

Potential Cause Troubleshooting Steps Rationale
Irreversible Adsorption to the Column Use a column with a wider pore size (e.g., 300 Å or greater) and a shorter carbon chain (e.g., C4). Increase the column temperature (e.g., 60-80°C).The large and hydrophobic nature of ADCs can lead to strong interactions with the stationary phase. Wider pores prevent size-exclusion effects, and shorter alkyl chains reduce hydrophobicity. Elevated temperatures can improve peak shape and recovery.[16]
Suboptimal Mobile Phase Composition Optimize the concentration of the ion-pairing agent (e.g., trifluoroacetic acid - TFA, difluoroacetic acid - DFA). Screen different organic modifiers (e.g., acetonitrile, isopropanol).The choice and concentration of the ion-pairing agent and organic solvent are critical for achieving good peak shape and resolution in RP-HPLC of large molecules.[14]
On-Column Degradation If analyzing the intact ADC, consider using native RP-HPLC conditions with a mobile phase at neutral pH (e.g., ammonium acetate).The acidic mobile phases typically used in RP-HPLC can cause degradation of some ADCs. Native RP-HPLC offers a milder alternative.[14]
Capillary Electrophoresis (CE) for Charge Variants

Issue: Poor resolution of charge variants in iCIEF or CZE.

Detailed Troubleshooting Steps:

Potential Cause Troubleshooting Steps Rationale
Inappropriate pH Gradient (iCIEF) Optimize the ampholyte composition to create a pH gradient that brackets the isoelectric points (pI) of the ADC variants.A well-defined pH gradient is essential for the focusing and separation of charge variants based on their pI.[6][8]
Suboptimal Buffer System (CZE) Screen different background electrolytes (BGEs) and adjust their pH and concentration. Consider adding modifiers to the BGE to improve resolution.The composition of the BGE influences the electrophoretic mobility of the ADC variants and the electroosmotic flow, which are key to achieving good separation.[7][8]
Sample-Related Issues Ensure the sample is properly desalted before analysis. Optimize the sample concentration.High salt concentrations in the sample can interfere with the electric field and broaden peaks. High protein concentrations can lead to aggregation and poor resolution.

Experimental Protocols

Protocol 1: HIC for DAR Analysis
  • Column: A HIC column suitable for proteins (e.g., Butyl-NPR, 4.6 x 35 mm, 2.5 µm).

  • Mobile Phase A: 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.

  • Mobile Phase B: 25 mM Sodium Phosphate, 25% Isopropanol, pH 7.0.

  • Gradient:

    • 0-2 min: 0% B

    • 2-12 min: 0-100% B

    • 12-14 min: 100% B

    • 14-16 min: 100-0% B

    • 16-20 min: 0% B

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 280 nm.

  • Data Analysis: Integrate the peaks corresponding to different DAR species. The average DAR is calculated as the weighted average of the peak areas.

Protocol 2: SEC for Aggregate Analysis
  • Column: A SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl, 7.8 x 300 mm).

  • Mobile Phase: 100 mM Sodium Phosphate, 150 mM Sodium Chloride, 10% Acetonitrile, pH 6.8.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 280 nm.

  • Data Analysis: Integrate the peaks corresponding to aggregates, monomer, and fragments. Express the amount of each as a percentage of the total peak area.

Protocol 3: RP-HPLC for Reduced ADC Analysis
  • Sample Preparation: Reduce the ADC with dithiothreitol (B142953) (DTT) to separate the light and heavy chains.

  • Column: A wide-pore C4 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: A shallow gradient from approximately 25% to 55% B over 15-20 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 70°C.

  • Detection: UV at 280 nm and/or online mass spectrometry.

  • Data Analysis: Correlate the separated peaks with the light chain, heavy chain, and their drug-conjugated variants.

Quantitative Data Summary

The following tables provide a template for summarizing quantitative data from ADC analysis. The values presented are for illustrative purposes only.

Table 1: Comparison of HIC Column Performance for DAR Analysis

Column Type Resolution (DAR 2 vs. DAR 4) Average DAR (Calculated) Peak Tailing Factor (DAR 2)
Phenyl1.83.951.2
Butyl2.13.981.1
Ether1.53.961.4

Table 2: SEC Analysis of this compound ADC under Stress Conditions

Condition % Aggregates (HMW) % Monomer % Fragments (LMW)
T=01.298.50.3
40°C, 1 week3.595.80.7
Freeze/Thaw (3 cycles)1.897.90.3

Visualization of Analytical Workflow

ADC_Workflow cluster_sample ADC Sample cluster_primary Primary Analysis cluster_secondary In-depth Characterization cluster_results Results Sample This compound ADC HIC HIC (DAR Distribution) Sample->HIC SEC SEC (Aggregation/Fragmentation) Sample->SEC CE iCIEF/CZE (Charge Heterogeneity) Sample->CE RP_LCMS RP-LC/MS (Reduced Subunits) Sample->RP_LCMS Intact_MS Intact Mass Analysis (Identity Confirmation) Sample->Intact_MS DAR Average DAR HIC->DAR Purity Purity Profile SEC->Purity Heterogeneity Heterogeneity Profile CE->Heterogeneity Peptide_Map Peptide Mapping (PTM & Conjugation Site) RP_LCMS->Peptide_Map RP_LCMS->Purity Identity Identity Confirmation Intact_MS->Identity Peptide_Map->Heterogeneity

Caption: A typical analytical workflow for the characterization of ADCs.

References

Validation & Comparative

A Comparative Guide to Non-Cleavable Linkers in Antibody-Drug Conjugates: SMCC vs. Ald-Ph-amido-C2-nitrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a pivotal decision in the design of efficacious and safe antibody-drug conjugates (ADCs). This guide provides a detailed comparison of two non-cleavable linkers: the well-established succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) and the less characterized Ald-Ph-amido-C2-nitrate, a thiazolidine (B150603) derivative.

Non-cleavable linkers are designed to remain intact in systemic circulation, releasing the cytotoxic payload only after the ADC is internalized by the target cell and the antibody component is degraded within the lysosome.[1][2][3] This mechanism enhances the stability of the ADC in plasma and can lead to an improved therapeutic index.[2]

At a Glance: SMCC vs. Thiazolidine-Based Linkers

FeatureSMCC LinkerThis compound (Thiazolidine Derivative)
Classification Non-cleavableNon-cleavable[4]
Release Mechanism Lysosomal degradation of the antibody[1][2]Presumed lysosomal degradation of the antibody
Key Chemical Feature Maleimide group for conjugation to antibody cysteinesThiazolidine ring structure
Plasma Stability High, contributing to a favorable safety profile[2]Expected to be stable, a characteristic of non-cleavable linkers
Bystander Effect Limited to no bystander effectLikely limited to no bystander effect
Clinical Precedent Extensively used, part of the FDA-approved ADC, Kadcyla® (ado-trastuzumab emtansine)[1][5]No known clinical ADCs utilizing this specific linker

In-Depth Comparison

SMCC Linker: The Gold Standard of Non-Cleavable Linkers

The SMCC linker is a cornerstone in the field of ADCs, primarily due to its role in the clinically successful ADC, Kadcyla®.[1][5] Its robust nature ensures that the cytotoxic payload remains securely attached to the antibody while in circulation, minimizing off-target toxicity.[2] The release of the payload is contingent on the internalization of the ADC and the complete proteolytic degradation of the antibody within the lysosome. This process releases the payload with the linker and a lysine (B10760008) residue attached.

A critical aspect of SMCC-based ADCs is their reliance on the biological processes of the target cell, including high antigen expression and efficient internalization and lysosomal trafficking.[1] The lack of a bystander effect, where the payload can diffuse out and kill neighboring antigen-negative cells, makes SMCC-linked ADCs most suitable for tumors with homogenous antigen expression.

This compound: A Thiazolidine Derivative

Information regarding the this compound linker is sparse, with available data primarily from chemical suppliers identifying it as a non-cleavable, thiazolidine derivative.[4] Thiazolidine-containing compounds have been explored in medicinal chemistry for various applications. In the context of drug delivery, a thiazolidine ring could potentially be used as a stable linkage that, like other non-cleavable linkers, relies on lysosomal degradation for payload release.

Without specific experimental data, the efficacy of an ADC employing the this compound linker can only be hypothesized. Its performance would depend on factors such as the efficiency of its conjugation to the antibody, its stability in vivo, and the ultimate cytotoxic potency of the released payload-linker-amino acid complex.

Experimental Data Summary

As no direct comparative studies between this compound and SMCC were found, this section presents representative data for SMCC-containing ADCs to serve as a benchmark.

Table 1: Representative Preclinical Data for SMCC-based ADCs

ParameterADC ConstructCell LineIn Vitro IC50In Vivo Tumor ModelEfficacyReference
CytotoxicityTrastuzumab-SMCC-DM1SK-BR-3 (HER2+)~0.02 µg/mLNCI-N87 xenograftSignificant tumor regressionNot available in search results
StabilityGeneric mAb-SMCC-PayloadHuman Plasma>95% intact ADC after 7 days--[2]

Experimental Protocols

Below are detailed methodologies for key experiments to evaluate and compare the efficacy of ADCs with different linkers.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of an ADC.

  • Cell Seeding: Plate target cancer cells (e.g., SK-BR-3 for HER2-targeted ADCs) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and a relevant isotype control ADC. Add the diluted ADCs to the cells and incubate for 72-96 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and plot against the ADC concentration. Determine the IC50 value using a non-linear regression curve fit.

In Vivo Antitumor Efficacy in a Xenograft Model

This protocol describes a typical xenograft study to assess the in vivo efficacy of an ADC.

  • Tumor Implantation: Subcutaneously implant tumor cells (e.g., 5 x 10^6 NCI-N87 cells) into the flank of immunocompromised mice.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a volume of 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, isotype control ADC, and experimental ADC).

  • ADC Administration: Administer the ADCs intravenously at a predetermined dose and schedule (e.g., a single dose of 5 mg/kg).

  • Monitoring: Measure tumor volume and body weight twice weekly.

  • Endpoint: The study is terminated when tumors in the control group reach a specified size (e.g., 2000 mm³) or if significant toxicity is observed.

  • Data Analysis: Plot the mean tumor volume over time for each group. Statistically analyze the differences in tumor growth between the treatment and control groups.

ADC Stability Assay in Plasma

This protocol outlines a method to assess the stability of an ADC in plasma.

  • Incubation: Incubate the ADC in plasma (human, mouse) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).

  • Analysis by ELISA:

    • Coat a 96-well plate with an anti-human IgG antibody.

    • Add the plasma samples containing the ADC.

    • Detect the intact ADC using a secondary antibody conjugated to an enzyme that recognizes the payload.

    • Add a substrate and measure the absorbance to quantify the amount of intact ADC.

  • Data Analysis: Calculate the percentage of intact ADC remaining at each time point relative to the 0-hour time point.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanism of action for a non-cleavable ADC and the experimental workflow for its evaluation.

ADC_Mechanism cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Target Antigen ADC->Receptor 1. Binding Internalization Internalization (Endocytosis) Receptor->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome 3. Trafficking Degradation Antibody Degradation Lysosome->Degradation 4. Degradation Payload_Release Payload-Linker-Amino Acid Release Degradation->Payload_Release Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis 5. Cytotoxicity

Figure 1. General mechanism of action for a non-cleavable ADC.

ADC_Workflow cluster_dev ADC Development & In Vitro Evaluation cluster_invivo In Vivo Evaluation Conjugation ADC Synthesis (Antibody + Linker + Payload) Cytotoxicity In Vitro Cytotoxicity (IC50 Determination) Conjugation->Cytotoxicity Stability Plasma Stability Assay Conjugation->Stability Xenograft Xenograft Model Establishment Cytotoxicity->Xenograft Stability->Xenograft Treatment ADC Administration Xenograft->Treatment Efficacy Tumor Growth Monitoring Treatment->Efficacy Toxicity Toxicity Assessment (Body Weight) Treatment->Toxicity PK Pharmacokinetic Analysis Treatment->PK

Figure 2. Experimental workflow for ADC evaluation.

Conclusion

The SMCC linker represents a well-validated and highly stable non-cleavable linker technology that has demonstrated clinical success. Its mechanism of action, which avoids a bystander effect, makes it particularly suitable for hematological malignancies and solid tumors with uniform antigen expression.

The this compound linker, as a thiazolidine derivative, falls into the category of non-cleavable linkers. However, a comprehensive evaluation of its efficacy and a direct comparison with established linkers like SMCC are not possible due to the lack of publicly available experimental data. Further research and publication of preclinical data are necessary to ascertain the potential advantages and disadvantages of this and other novel non-cleavable linker technologies. For researchers in ADC development, the choice of linker should be guided by the specific properties of the payload, the target antigen biology, and the desired therapeutic outcome, with established linkers like SMCC providing a robust benchmark for comparison.

References

A Comparative Guide to Linker Strategies in Antibody-Drug Conjugates: Non-Cleavable vs. Cleavable Linkers in an In Vivo Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vivo comparison of non-cleavable and cleavable linkers used in antibody-drug conjugates (ADCs). Initially, this guide intended to focus on "Ald-Ph-amido-C2-nitrate" as a cleavable linker. However, available data classifies the core "Ald-Ph-amido-" structure as a non-cleavable linker. Therefore, this guide has been adapted to address this crucial distinction, offering a broader comparison between the two major classes of ADC linkers to inform rational drug design.

Understanding the Core Distinction: Non-Cleavable vs. Cleavable Linkers

The linker is a critical component of an ADC, connecting the monoclonal antibody to the cytotoxic payload. Its stability in circulation and the mechanism of payload release are paramount to the ADC's efficacy and safety.[1][2] The fundamental difference lies in their mechanism of drug release.

  • Non-Cleavable Linkers: These linkers remain intact during systemic circulation and only release the payload after the ADC has been internalized by the target cell and the antibody component is completely degraded within the lysosome.[3][4][5] This process results in the payload being released with the linker and a single amino acid from the antibody still attached.[3] Consequently, ADCs with non-cleavable linkers are highly dependent on the internalizing properties of the target antigen and the lysosomal degradation pathway.[4][6] The "Ald-Ph-amido-" scaffold is categorized as a non-cleavable linker.

  • Cleavable Linkers: These are designed to be stable in the bloodstream but are susceptible to cleavage within the tumor microenvironment or inside the cancer cell by specific triggers.[1] This allows for the release of the payload in its original, unmodified form. Common cleavage mechanisms include:

    • Enzyme-sensitive: Utilizing proteases like cathepsins that are upregulated in tumors (e.g., valine-citrulline linkers).[1]

    • pH-sensitive: Exploiting the lower pH of endosomes and lysosomes (e.g., hydrazone linkers).[1][4]

    • Redox-sensitive: Responding to higher intracellular concentrations of reducing agents like glutathione (B108866) (e.g., disulfide linkers).[1][4]

In Vivo Performance Comparison: Non-Cleavable vs. Cleavable Linkers

The choice between a non-cleavable and a cleavable linker has profound implications for the in vivo performance of an ADC, including its stability, efficacy, and toxicity profile.

FeatureNon-Cleavable LinkersCleavable Linkers
Plasma Stability Generally higher plasma stability, leading to a longer half-life and reduced premature payload release.[4][6][7]Stability varies by type. While modern designs are highly stable, some older types (e.g., early hydrazones) showed lability in circulation.[4]
Mechanism of Payload Release Complete lysosomal degradation of the antibody.[3][4][5]Specific enzymatic cleavage, pH-mediated hydrolysis, or reduction of disulfide bonds.[1][4]
Active Metabolite Payload + Linker + Amino Acid.[3]Unmodified payload.
"Bystander Effect" Generally limited or no bystander effect, as the charged active metabolite has poor membrane permeability.[5][8]Can exhibit a potent bystander effect, where the released, membrane-permeable payload can kill neighboring antigen-negative tumor cells.
Therapeutic Window Often a wider therapeutic window due to increased stability and lower off-target toxicity.[4][7]Can be narrower if premature cleavage occurs, but the bystander effect can enhance overall efficacy in heterogeneous tumors.
Efficacy in Heterogeneous Tumors May be less effective as they cannot kill adjacent antigen-negative cells.[5]Generally more effective due to the bystander killing effect.
Dependence on Target Biology Highly dependent on efficient internalization and lysosomal trafficking of the target antigen.[3][4]Less dependent on internalization for linkers that can be cleaved extracellularly in the tumor microenvironment.[8]
Observed Toxicities Platform-specific toxicities have been observed (e.g., liver toxicity for MCC-DM1, ocular toxicity for mc-MMAF).[3]Can be dose-limiting if off-target cleavage leads to systemic exposure to the potent payload.
Approved Examples Ado-trastuzumab emtansine (Kadcyla®) with an MCC linker.[5]Brentuximab vedotin (Adcetris®) with a valine-citrulline linker.[7]

Visualizing the Mechanisms of Action

The distinct pathways for payload release by non-cleavable and cleavable linkers are illustrated below.

non_cleavable_pathway ADC ADC with Non-Cleavable Linker Circulation Systemic Circulation (High Stability) ADC->Circulation TargetCell Target Cancer Cell Circulation->TargetCell Targeting Binding Antigen Binding TargetCell->Binding Internalization Internalization (Endocytosis) Binding->Internalization Lysosome Lysosome Internalization->Lysosome Degradation Antibody Degradation Lysosome->Degradation Release Payload-Linker-AA Release Degradation->Release Action Cytotoxic Action Release->Action cleavable_pathway cluster_cell Target Cell Lysosome Lysosome (Low pH, High Proteases) Cleavage Linker Cleavage Lysosome->Cleavage Cytoplasm Cytoplasm (High GSH) Cytoplasm->Cleavage ADC ADC with Cleavable Linker Circulation Systemic Circulation (Stable) ADC->Circulation TargetCell Antigen Binding & Internalization Circulation->TargetCell TargetCell->Lysosome pH/Enzyme-sensitive TargetCell->Cytoplasm Redox-sensitive Release Unmodified Payload Release Cleavage->Release Action Cytotoxic Action Release->Action Bystander Bystander Effect Release->Bystander experimental_workflow cluster_PK Pharmacokinetics Study cluster_Efficacy Efficacy Study PK_Dosing IV Dosing of ADC PK_Sampling Serial Blood Sampling PK_Dosing->PK_Sampling PK_Analysis ELISA (Total Ab, ADC) LC-MS/MS (Free Payload) PK_Sampling->PK_Analysis E_Implant Tumor Cell Implantation E_Growth Tumor Growth to ~150 mm³ E_Implant->E_Growth E_Dosing ADC Administration E_Growth->E_Dosing E_Monitor Monitor Tumor Volume & Body Weight E_Dosing->E_Monitor

References

A Comparative Guide to the Validation of ADC Activity with a Non-Cleavable Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Antibody-Drug Conjugate (ADC) performance, focusing on the validation of ADCs constructed with the Ald-Ph-amido-C2-nitrate linker , a non-cleavable linker technology. The performance of this linker is benchmarked against common cleavable linker technologies, supported by representative experimental data from literature. Detailed methodologies for key validation assays are provided to ensure reproducibility and aid in the design of future experiments.

Introduction to ADC Linker Technology

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload. The linker is a critical component that covalently connects the antibody and the payload, profoundly influencing the ADC's stability, efficacy, and safety profile.[1]

Linkers are broadly categorized into two classes:

  • Cleavable Linkers : These are designed to be stable in systemic circulation but are cleaved by specific triggers within the tumor microenvironment or inside cancer cells.[2] Common mechanisms include cleavage by proteases (e.g., Valine-Citrulline), acidic pH (e.g., hydrazone), or reducing agents (e.g., disulfide).[2]

  • Non-Cleavable Linkers : These linkers, such as the this compound, form a highly stable bond. The payload is released only after the complete proteolytic degradation of the antibody backbone within the lysosome of the target cell.[3][4] This mechanism enhances plasma stability and often leads to a better safety profile by minimizing premature drug release.[4][5]

This guide focuses on the validation of ADCs utilizing the this compound non-cleavable linker, comparing its performance characteristics to established cleavable linker systems.

Data Presentation: Performance Comparison

The following tables summarize quantitative data from various studies to facilitate a direct comparison of different linker technologies.

Disclaimer: Direct comparative experimental data for the this compound linker is not extensively available in public literature. Therefore, data for the well-characterized non-cleavable SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker is used as a representative benchmark for this class.

Table 1: Comparative In Vitro Cytotoxicity (IC₅₀) of ADCs

Lower IC₅₀ values indicate higher potency. The data shows that while cleavable linkers can be highly potent, non-cleavable linkers also achieve potent, target-dependent cell killing.

Linker TypeLinker ExamplePayloadTarget AntigenCancer Cell LineIC₅₀ (pM)
Non-Cleavable SMCC (as proxy for this compound) DM1HER2HER2+33
Protease-CleavableValine-Citrulline (vc)MMAEHER2HER2+14.3
Enzyme-Cleavableβ-galactosidase-cleavableMMAEHER2HER2+8.8

(Data compiled from representative studies[6])

Table 2: Comparative Plasma Stability of ADCs

Higher stability in plasma is crucial for minimizing off-target toxicity and maximizing the amount of ADC reaching the tumor. Non-cleavable linkers typically exhibit superior plasma stability.

Linker TypeLinker ExampleMeasurementStability Metric
Non-Cleavable SMCC (as proxy for this compound) In vivo studiesGenerally higher stability and longer half-life
pH-SensitiveHydrazoneIn human plasmat½ ≈ 2 days
Disulfide-basedSPDPIn vivo studiesModerate stability, susceptible to thiol-exchange
Silyl ether-based(Novel acid-cleavable)In human plasmat½ > 7 days
Protease-CleavableValine-Alanine (va)In mouse plasmaHydrolyzed within 1 hour

(Data compiled from representative studies[4][5][6])

Experimental Workflows and Signaling Pathways

ADC Validation Workflow

The following diagram illustrates a typical workflow for the preclinical validation of an Antibody-Drug Conjugate, from initial conjugation to in vivo efficacy studies.

ADC_Validation_Workflow cluster_0 Phase 1: ADC Construction & Characterization cluster_1 Phase 2: In Vitro Validation A Antibody Selection C Conjugation to Antibody A->C B Linker-Payload Synthesis (e.g., this compound) B->C D Purification & Characterization (DAR, Aggregation) C->D E Binding Assay (ELISA, Flow Cytometry) D->E Proceed to In Vitro H Plasma Stability Assay (LC-MS) D->H F Internalization Assay E->F G Cytotoxicity Assay (IC50) (e.g., MTT Assay) F->G I Pharmacokinetics (PK) Study G->I Proceed to In Vivo H->I J Tumor Xenograft Model Efficacy Study I->J K Toxicology Study J->K

A typical workflow for ADC validation.
General Mechanism of Action and Payload-Induced Signaling

ADCs with non-cleavable linkers rely on antibody degradation in the lysosome to release a payload-linker-amino acid complex.[7] If the payload is a DNA alkylating agent, as is common for payloads attached to phenyl-containing linkers, it will translocate to the nucleus, damage DNA, and trigger apoptosis.

ADC_MOA cluster_cell Target Cancer Cell cluster_endo Endosome/Lysosome cluster_cyto Cytoplasm cluster_nuc Nucleus Internalization ADC-Antigen Complex Trafficking Trafficking Internalization->Trafficking Endocytosis Degradation Antibody Degradation & Payload Release Trafficking->Degradation Fusion with Lysosome Payload_Cytoplasm Payload-Linker-AA Complex Degradation->Payload_Cytoplasm Release into Cytoplasm DNA_Alkylation DNA Alkylation & Cross-linking Payload_Cytoplasm->DNA_Alkylation Nuclear Translocation DDR DNA Damage Response (DDR) DNA_Alkylation->DDR Apoptosis Cell Cycle Arrest & Apoptosis DDR->Apoptosis ADC ADC Binding to Antigen ADC->Internalization 1. Binding

Mechanism of a non-cleavable ADC with a DNA alkylating payload.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC₅₀).[8]

Materials:

  • Target antigen-positive and antigen-negative cell lines

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • ADC stock solution, unconjugated antibody, and free payload

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL medium). Incubate overnight (37°C, 5% CO₂) to allow for attachment.[9][10]

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated cells as a control.

  • Incubation: Incubate the plate for a period appropriate for the ADC's mechanism of action (typically 72-120 hours).[11]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[8]

  • Formazan Solubilization: Carefully aspirate the medium. Add 150 µL of solubilization solution to each well and place the plate on an orbital shaker for 15 minutes to dissolve the crystals.[8]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percent viability relative to the untreated control. Plot percent viability against the logarithm of ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[12]

In Vitro Plasma Stability Assay (LC-MS Method)

This assay evaluates the stability of the ADC and the premature release of its payload in plasma.[13]

Materials:

  • ADC stock solution

  • Human or mouse plasma

  • Incubator (37°C)

  • Immunoaffinity capture reagents (e.g., anti-human Fc antibody conjugated to magnetic beads)

  • LC-MS system (High-Resolution Mass Spectrometer)

  • Digestion enzymes (e.g., IdeS) and reducing agents (e.g., DTT) for DAR analysis

  • Protein precipitation agents (e.g., acetonitrile) for free payload analysis

Protocol:

  • Incubation: Spike the ADC into plasma at a defined concentration (e.g., 100 µg/mL). Incubate the mixture at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).[14]

  • Sample Preparation for DAR Analysis:

    • Use immunoaffinity capture to isolate the ADC from the plasma matrix at each time point.[13]

    • Elute the captured ADC.

    • The sample may be analyzed intact or after enzymatic digestion and/or reduction to separate heavy and light chains.

  • Sample Preparation for Free Payload Analysis:

    • To the plasma aliquot, add a protein precipitation agent (e.g., 3 volumes of cold acetonitrile) to crash out plasma proteins and the ADC.

    • Centrifuge to pellet the precipitate and collect the supernatant containing the released free payload.

  • LC-MS Analysis:

    • DAR Analysis: Analyze the prepared ADC samples by LC-MS. Deconvolute the resulting mass spectra to determine the distribution of species with different drug-to-antibody ratios (DAR). Calculate the average DAR at each time point.[15]

    • Free Payload Analysis: Analyze the supernatant by LC-MS/MS to quantify the concentration of released payload.

  • Data Analysis: Plot the average DAR or the percentage of intact ADC over time to determine the stability and half-life of the conjugate. Plot the concentration of free payload over time to quantify premature release.[15]

References

Assessing the Bystander Effect of Ald-Ph-amido-C2-nitrate ADCs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bystander effect, the ability of an antibody-drug conjugate (ADC) to kill not only antigen-positive target cells but also adjacent antigen-negative cells, is a critical attribute for therapeutic efficacy, especially in the context of heterogeneous tumors. This guide provides a comprehensive comparison of the bystander effect of ADCs utilizing the non-cleavable Ald-Ph-amido-C2-nitrate linker with alternative ADC technologies. Due to the absence of specific published data on this compound ADCs, this guide will use Trastuzumab emtansine (T-DM1), a well-characterized ADC with a non-cleavable linker, as a representative for comparison against ADCs with cleavable linkers known for their potent bystander effects, such as Trastuzumab deruxtecan (B607063) (T-DXd).

The fundamental difference lies in the linker chemistry. Non-cleavable linkers, like this compound and the one used in T-DM1, require lysosomal degradation of the antibody to release the payload.[1] This process results in a payload-linker remnant that is often charged and membrane-impermeable, thus limiting its ability to diffuse out of the target cell and kill neighboring cells.[1][2] In contrast, cleavable linkers are designed to release the payload in its native, often more lipophilic and membrane-permeable form, facilitating a robust bystander effect.[2][3]

Comparative Data on Bystander Effect

The following tables summarize the expected performance of an this compound ADC based on data from T-DM1, compared to an ADC with a cleavable linker like T-DXd.

ADC Platform Linker Type Payload Example Payload Permeability Expected Bystander Effect
This compound ADC (represented by T-DM1) Non-cleavableDM1Low (charged metabolite)Minimal to None
Cleavable Linker ADC (e.g., T-DXd) Cleavable (enzymatic)DXd (deruxtecan)High (membrane-permeable)Potent

Table 1: General Properties of ADCs with Non-Cleavable vs. Cleavable Linkers. This table outlines the key characteristics that determine the bystander effect potential of different ADC platforms.

Experiment This compound ADC (T-DM1 data) Cleavable Linker ADC (T-DXd data)
Co-culture Assay (Antigen+ & Antigen- cells) No significant killing of antigen-negative cells.[4][5]Significant killing of antigen-negative cells.[4][5]
Conditioned Medium Transfer Assay No significant cytotoxicity from conditioned medium.[4]Significant cytotoxicity from conditioned medium.[4]
In Vivo Tumor Xenograft (Heterogeneous) Limited efficacy in tumors with low or heterogeneous antigen expression.[1]High efficacy in tumors with low and heterogeneous antigen expression.[1][6]

Table 2: Summary of Experimental Outcomes for Bystander Effect Assessment. This table presents a comparison of typical results from key in vitro and in vivo experiments designed to evaluate the bystander effect.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable researchers to conduct their own comparative studies.

In Vitro Co-culture Bystander Assay

This assay directly measures the ability of an ADC to kill antigen-negative cells when they are cultured together with antigen-positive cells.

Materials:

  • Antigen-positive (Ag+) cancer cell line (e.g., SK-BR-3 for HER2)

  • Antigen-negative (Ag-) cancer cell line, stably expressing a fluorescent protein like GFP or RFP for easy identification (e.g., MCF7-GFP).[4]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • ADC constructs (e.g., this compound ADC, T-DM1, T-DXd).

  • 96-well cell culture plates.

  • Fluorescence microscope or high-content imager.

  • Cell viability reagent (e.g., CellTiter-Glo®).

Procedure:

  • Seed a co-culture of Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1 or 1:3). Total cell density should allow for several days of growth.

  • As controls, seed monocultures of Ag+ and Ag- cells.

  • Allow cells to adhere overnight.

  • Prepare serial dilutions of the ADCs in complete culture medium.

  • Remove the overnight culture medium from the cells and add the ADC dilutions. Include an untreated control.

  • Incubate the plates for 72-120 hours.

  • At the end of the incubation, assess the viability of the Ag- cell population in the co-cultures using fluorescence imaging to count the GFP/RFP-positive cells.

  • Alternatively, total cell viability can be measured using a luminescent assay, and the specific killing of Ag- cells can be inferred by comparing the results from co-cultures and monocultures.

  • Calculate the percentage of viable Ag- cells relative to the untreated control. A significant decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.

Conditioned Medium Transfer Assay

This assay determines if a cytotoxic payload is released into the culture medium from ADC-treated antigen-positive cells.

Materials:

  • Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines.

  • Complete cell culture medium.

  • ADC constructs.

  • Cell culture flasks or plates for generating conditioned medium.

  • 96-well cell culture plates for the cytotoxicity assay.

  • Centrifugation equipment and filters to clarify the medium.

  • Cell viability assay reagent (e.g., MTT or XTT).[7][8][9]

Procedure:

  • Seed Ag+ cells in a culture flask and allow them to adhere.

  • Treat the Ag+ cells with a high concentration of the ADC (e.g., 10x IC50) for 24-48 hours.

  • Collect the culture medium (now "conditioned medium").

  • Centrifuge the conditioned medium to pellet any detached cells and debris, and then filter it through a 0.22 µm filter to sterilize and remove any remaining cells.

  • Seed Ag- cells in a 96-well plate and allow them to adhere overnight.

  • Remove the culture medium from the Ag- cells and replace it with the clarified conditioned medium. As a control, treat Ag- cells with fresh medium containing the same concentration of ADC that was used to treat the Ag+ cells.

  • Incubate for 72 hours.

  • Assess the viability of the Ag- cells using an MTT or XTT assay.[7][9]

  • A significant reduction in the viability of Ag- cells treated with conditioned medium compared to those treated with fresh medium containing the ADC indicates that a cytotoxic payload was released from the Ag+ cells.

Visualizing the Mechanisms and Workflows

The following diagrams illustrate the key concepts and experimental procedures discussed in this guide.

Bystander_Effect_Mechanism cluster_non_cleavable Non-Cleavable Linker (e.g., this compound) cluster_cleavable Cleavable Linker ADC1 ADC binds to Antigen+ Cell Internalization1 Internalization & Lysosomal Trafficking ADC1->Internalization1 Degradation1 Antibody Degradation Internalization1->Degradation1 PayloadRelease1 Payload-Linker Metabolite Released (Charged) Degradation1->PayloadRelease1 NoExit Metabolite Trapped in Cell PayloadRelease1->NoExit CellDeath1 Antigen+ Cell Death PayloadRelease1->CellDeath1 ADC2 ADC binds to Antigen+ Cell Internalization2 Internalization & Lysosomal Trafficking ADC2->Internalization2 Cleavage2 Linker Cleavage Internalization2->Cleavage2 PayloadRelease2 Payload Released (Permeable) Cleavage2->PayloadRelease2 Exit Payload Diffuses to Neighboring Cell PayloadRelease2->Exit CellDeath2 Antigen+ Cell Death PayloadRelease2->CellDeath2 BystanderDeath Antigen- Cell Death Exit->BystanderDeath

Caption: Mechanism of Action: Non-Cleavable vs. Cleavable Linker ADCs.

CoCulture_Workflow start Start seed_cells Seed Co-culture of Antigen+ and Antigen- (GFP+) Cells in 96-well Plate start->seed_cells adhere Allow Cells to Adhere Overnight seed_cells->adhere add_adc Add Serial Dilutions of ADC adhere->add_adc incubate Incubate for 72-120 hours add_adc->incubate image Image Plate and Count Viable GFP+ (Antigen-) Cells incubate->image analyze Analyze Data: Compare Viability to Monoculture Control image->analyze end End analyze->end

Caption: Experimental Workflow for the In Vitro Co-culture Bystander Assay.

Conditioned_Medium_Workflow start Start treat_ag_pos Treat Antigen+ Cells with ADC for 24-48h start->treat_ag_pos collect_medium Collect and Clarify Conditioned Medium treat_ag_pos->collect_medium add_cm Add Conditioned Medium to Antigen- Cells collect_medium->add_cm seed_ag_neg Seed Antigen- Cells in 96-well Plate seed_ag_neg->add_cm incubate Incubate for 72 hours add_cm->incubate viability_assay Assess Cell Viability (MTT or XTT Assay) incubate->viability_assay analyze Analyze Data: Compare to Control viability_assay->analyze end End analyze->end

Caption: Experimental Workflow for the Conditioned Medium Transfer Assay.

References

A Comparative Guide to ADC Linker Stability: In Vitro and In Vivo Performance

Author: BenchChem Technical Support Team. Date: December 2025

The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, influencing both efficacy and toxicity. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and reduced delivery of the cytotoxic payload to the tumor. Conversely, a linker that is too stable may not efficiently release the payload within the target cell. This guide provides an objective comparison of the in vitro and in vivo stability of different ADC linkers, supported by experimental data, to aid researchers, scientists, and drug development professionals in the rational design of next-generation ADCs.

The choice of linker connecting the antibody to the cytotoxic drug is a pivotal factor in the overall performance of an ADC.[1] Linkers are broadly categorized into two main classes: cleavable and non-cleavable, each with distinct mechanisms of payload release and stability profiles.[2][] The ideal linker should be highly stable in circulation to prevent premature drug release, yet allow for efficient and specific payload liberation at the target site.[4]

Comparative Stability of ADC Linkers: In Vitro Data

The in vitro stability of ADC linkers is often assessed by incubating the ADC in plasma from different species or in the presence of specific enzymes or subcellular fractions.[5][6] These studies provide valuable insights into the intrinsic stability of the linker chemistry.

Linker TypeSub-typeADC ModelIn Vitro SystemKey Stability FindingsReference(s)
Cleavable Protease-Sensitive (Val-Cit)Vedotin (MMAE)Human Liver S9 Fraction>80% cleavage within 30 minutes in lysosomal extract.[6]
Protease-Sensitive (Val-Cit)-Human PlasmaHighly stable.[5]
Protease-Sensitive (Val-Ala)TesirineHuman Liver LysosomesSlower cleavage compared to Val-Cit linkers.[6]
Protease-Sensitive (Gly-Gly-Phe-Gly)DeruxtecanHuman Liver LysosomesSlower cleavage compared to Val-Cit linkers.[6]
pH-Sensitive (Hydrazone)--Generally less stable in plasma compared to other cleavable linkers.[7]
Glutathione-Sensitive (Disulfide)--Stable in plasma, but readily cleaved in the reducing environment of the cytoplasm.[5]
Non-Cleavable Thioether (SMCC)MafodotinHuman Liver LysosomesNo proteolytic changes observed over 24 hours.[6]
Thioether (SMCC)T-DM1-High plasma stability.[7]

Comparative Stability of ADC Linkers: In Vivo Data

In vivo stability is the ultimate test of a linker's performance, reflecting its behavior in a complex biological system. These studies typically involve administering the ADC to animal models and measuring the levels of intact ADC and released payload over time.[2]

Linker TypeSub-typeADC ModelAnimal ModelHalf-life of Intact ADCKey Stability FindingsReference(s)
Cleavable Protease-Sensitive (Val-Cit)cAC10-MMAECynomolgus Monkey~230 hours (9.6 days)Demonstrates good stability in circulation.[2]
Protease-Sensitive (Val-Cit)ITC6104ROMouseUnstable in mouse plasma due to susceptibility to carboxylesterase 1c (Ces1c).[8][9][10]
pH-Sensitive (Hydrazone)--Variable, often showing premature release in circulation.[7]
Sulfatase-Cleavable-MouseHigh plasma stability (over 7 days).[5]
Non-Cleavable Thioether (SMCC)T-DM1-High plasma stability, leading to a wider therapeutic window in some cases.[7][11]
Thioether (CX)CX-DM1-Half-life of 9.9 days, comparable to SMCC-DM1.[4]

Experimental Protocols for Assessing Linker Stability

Accurate assessment of linker stability is crucial for ADC development. The following are outlines of common experimental protocols used to evaluate in vitro and in vivo stability.

In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC and the rate of drug deconjugation in plasma from different species.[5]

Methodology:

  • ADC Incubation: The test ADC is diluted to a final concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) and a control buffer (e.g., PBS).[5]

  • Incubation: Samples are incubated at 37°C with gentle shaking for various time points.[5]

  • Sample Analysis: At each time point, an aliquot is taken and analyzed to determine the concentration of the intact ADC. This is often done using techniques like ELISA or LC-MS.

Workflow for In Vitro Plasma Stability Assay cluster_0 Sample Preparation cluster_1 Incubation cluster_2 Analysis ADC Test ADC Incubate Incubate at 37°C (Various Time Points) ADC->Incubate Plasma Plasma (Human, Mouse, etc.) Plasma->Incubate PBS Control Buffer (PBS) PBS->Incubate Analysis Quantify Intact ADC (ELISA or LC-MS) Incubate->Analysis

Caption: Workflow for assessing the in vitro stability of ADCs in plasma.

In Vivo Stability Assessment

Objective: To quantify the pharmacokinetic profile of an ADC and the extent of premature payload release in an animal model.

Methodology:

  • Animal Dosing: The ADC is administered intravenously to a suitable animal model (e.g., mice, rats).[2]

  • Sample Collection: Blood samples are collected at predetermined time points post-injection and processed to obtain plasma.[2]

  • Quantification of Intact ADC (ELISA-based):

    • A 96-well plate is coated with an antigen specific to the ADC's antibody.[2]

    • Plasma samples are added, and the intact ADC binds to the antigen.[2]

    • A secondary antibody conjugated to an enzyme, which specifically binds to the cytotoxic payload, is added.[2]

    • A substrate is added, and the resulting signal, proportional to the amount of intact ADC, is measured.[2]

  • Quantification of Free Payload (LC-MS/MS-based):

    • Plasma proteins are precipitated from the samples.[2]

    • The supernatant, containing the small molecule free payload, is collected.[2]

    • The free payload is separated by liquid chromatography and quantified by tandem mass spectrometry.[2]

Workflow for In Vivo ADC Stability Assessment cluster_0 In Vivo Phase cluster_1 Sample Processing cluster_2 Analysis of Intact ADC cluster_3 Analysis of Free Payload Dosing Administer ADC to Animal Model Sampling Collect Blood Samples (Multiple Time Points) Dosing->Sampling Plasma_Prep Process Blood to Obtain Plasma Sampling->Plasma_Prep ELISA ELISA for Intact ADC Quantification Plasma_Prep->ELISA LCMS LC-MS/MS for Free Payload Quantification Plasma_Prep->LCMS

Caption: General workflow for assessing the in vivo stability of ADCs.

Mechanisms of Payload Release

The stability of a linker is intrinsically linked to its mechanism of payload release. Cleavable linkers are designed to be selectively cleaved in the tumor microenvironment or within the cancer cell, while non-cleavable linkers rely on the degradation of the antibody backbone.

Payload Release Mechanisms for ADC Linkers cluster_0 Cleavable Linkers cluster_1 Non-Cleavable Linkers Protease Protease-Sensitive (e.g., Val-Cit) Cleaved by Cathepsins Payload Released Payload Protease->Payload pH pH-Sensitive (e.g., Hydrazone) Hydrolyzed at Low pH pH->Payload Redox Redox-Sensitive (e.g., Disulfide) Reduced by Glutathione Redox->Payload Degradation Antibody Degradation (e.g., Thioether) Payload released after lysosomal proteolysis Degradation->Payload ADC Antibody-Drug Conjugate Tumor_Cell Tumor Cell ADC->Tumor_Cell Tumor_Cell->Protease Tumor_Cell->pH Tumor_Cell->Redox Tumor_Cell->Degradation

Caption: Overview of payload release mechanisms for different ADC linker types.

Conclusion

The selection of an appropriate linker is a critical step in the design of a safe and effective ADC. A thorough understanding of the in vitro and in vivo stability profiles of different linker chemistries is essential. Non-cleavable linkers generally exhibit higher plasma stability, which can translate to an improved therapeutic window.[7][11] Cleavable linkers, while potentially more susceptible to premature cleavage, offer the advantage of releasing the unmodified payload, which can be beneficial for bystander killing of neighboring antigen-negative tumor cells.[12] Ultimately, the optimal linker choice depends on the specific target, payload, and desired therapeutic outcome. Rigorous preclinical evaluation using the methodologies described in this guide is paramount to selecting the most promising ADC candidates for clinical development.

References

Performance of Ald-Ph-amido-C2-nitrate Linker in Tumor Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Ald-Ph-amido-C2-nitrate linker, a non-cleavable linker used in the development of antibody-drug conjugates (ADCs). Due to the limited availability of public data on this specific linker, this guide will focus on the well-characterized, commercially successful non-cleavable linker, succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), as a representative analogue. The performance of ADCs utilizing this non-cleavable linker technology will be compared with those employing cleavable linkers, providing a framework for understanding their respective advantages and disadvantages in various tumor models.

Executive Summary

The choice of linker is a critical determinant of an ADC's therapeutic index, influencing its stability, efficacy, and toxicity profile. Non-cleavable linkers, such as the this compound and the extensively studied SMCC linker, are characterized by their high plasma stability, which minimizes premature payload release and associated off-target toxicity.[1][2] However, this stability necessitates the complete lysosomal degradation of the antibody component for drug release, a process that can limit the bystander killing of neighboring antigen-negative tumor cells.[3][4] In contrast, cleavable linkers are designed to release their payload in response to specific triggers within the tumor microenvironment or inside the cell, which can lead to a potent bystander effect but may also result in lower plasma stability.[3]

This guide presents a summary of the performance of non-cleavable linkers in key tumor models, detailed experimental protocols for evaluating ADC efficacy, and visualizations of the underlying mechanisms and workflows.

Data Presentation: Non-Cleavable vs. Cleavable Linker Performance

The following tables summarize the performance characteristics of ADCs with non-cleavable linkers (represented by SMCC in Trastuzumab emtansine, T-DM1) in comparison to ADCs with cleavable linkers.

Table 1: In Vivo Efficacy in Breast Cancer Xenograft Models

ADC ConfigurationTumor ModelDosing ScheduleOutcomeCitation
Non-Cleavable: Trastuzumab-SMCC-DM1 (T-DM1)JIMT-1 (HER2+, Trastuzumab-resistant)15 mg/kg, i.v., weeklySignificant tumor growth inhibition[5]
Non-Cleavable: Trastuzumab-SMCC-DM1 (T-DM1)BT474 (HER2+)Single doseTumor regression[6]
Cleavable: Trastuzumab-vc-MMAENCI-N87 (HER2+)Single dosePotent tumor growth inhibition[7]

Table 2: In Vivo Efficacy in Gastric Cancer Xenograft Models

ADC ConfigurationTumor ModelDosing ScheduleOutcomeCitation
Non-Cleavable: Trastuzumab-SMCC-DM1 (T-DM1)NCI-N87 (HER2+)20 mg/kg, single doseSignificant antitumor activity, tumor volume decrease[8]
Non-Cleavable: Trastuzumab-SMCC-DM1 (T-DM1)SNU-16 (HER2 low)20 mg/kg, single doseNo significant efficacy[8]
Cleavable: Trastuzumab-vc-MMAENCI-N87 (HER2+)Single doseSignificant tumor growth inhibition[9]

Table 3: Plasma Stability and Bystander Effect

Linker TypeRepresentative ADCPlasma StabilityBystander EffectCitation
Non-Cleavable Trastuzumab-SMCC-DM1 (T-DM1)High, with a half-life of 3-5 days in monkeysMinimal to none, as the released payload is charged and membrane-impermeable[4][10][11]
Cleavable Trastuzumab-vc-MMAEVariable, can be susceptible to premature cleavagePotent, as the released payload is membrane-permeable and can kill neighboring cells[7]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

ADC_Mechanism cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) (Non-cleavable Linker) Receptor Tumor Antigen (e.g., HER2) ADC->Receptor 1. Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization 2. Internalization Lysosome Lysosomal Degradation Internalization->Lysosome 3. Trafficking Payload Active Payload-Linker- Amino Acid Complex Lysosome->Payload 4. Antibody Degradation Target Intracellular Target (e.g., Microtubules) Payload->Target 5. Target Binding Apoptosis Apoptosis Target->Apoptosis 6. Cell Death

ADC_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assay (e.g., MTT) Xenograft Tumor Xenograft Model Establishment Cytotoxicity->Xenograft Bystander Bystander Effect Assay (Co-culture) Bystander->Xenograft Stability Plasma Stability Assay (LC-MS) Stability->Xenograft Dosing ADC Administration Xenograft->Dosing Monitoring Tumor Volume Measurement & Body Weight Monitoring Dosing->Monitoring Analysis Pharmacokinetic & Pharmacodynamic Analysis Monitoring->Analysis end Lead Candidate Selection Analysis->end start ADC Candidate start->Cytotoxicity start->Bystander start->Stability

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC and the rate of drug deconjugation in plasma.

Methodology:

  • Incubation: Incubate the ADC at a concentration of 1 mg/mL in human, rat, or mouse plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, and 168 hours).

  • Sample Preparation: At each time point, capture the ADC from the plasma using an anti-human IgG antibody conjugated to magnetic beads.

  • Analysis by LC-MS:

    • Elute the captured ADC and analyze by liquid chromatography-mass spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR).

    • Analyze the plasma supernatant to quantify the amount of free payload that has been released.

  • Data Interpretation: A stable linker will show minimal change in the average DAR and low levels of free payload in the supernatant over time.

Protocol 2: In Vitro Bystander Killing Assay

Objective: To assess the ability of the ADC to kill antigen-negative cells in the vicinity of antigen-positive cells.

Methodology:

  • Cell Lines: Use a co-culture of antigen-positive (e.g., HER2-positive SK-BR-3) and antigen-negative (e.g., HER2-negative U-87 MG) cells. The antigen-negative cells should be labeled with a fluorescent marker (e.g., GFP) for easy identification.[12]

  • Co-culture Setup: Seed the cells in a 96-well plate at a defined ratio (e.g., 1:1 or 1:3 antigen-positive to antigen-negative).

  • ADC Treatment: Add serial dilutions of the ADC to the co-culture and incubate for 72-120 hours.

  • Analysis:

    • Use fluorescence microscopy or flow cytometry to quantify the viability of the GFP-labeled antigen-negative cells.

    • In parallel, assess the viability of the overall cell population using a standard cytotoxicity assay (e.g., MTT or CellTiter-Glo).

  • Data Interpretation: A significant reduction in the viability of the antigen-negative cells in the presence of antigen-positive cells and the ADC indicates a bystander effect.[12]

Protocol 3: Subcutaneous Tumor Xenograft Model for In Vivo Efficacy

Objective: To evaluate the anti-tumor efficacy of the ADC in a living organism.

Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 5 x 10^6 JIMT-1 cells) into the flank of immunodeficient mice (e.g., SCID or nude mice).[13]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Dosing: Randomize the mice into treatment groups (e.g., vehicle control, non-binding antibody control, and ADC treatment group). Administer the ADC intravenously at a specified dose and schedule (e.g., 15 mg/kg, once a week).[13]

  • Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice two to three times per week.

  • Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size or when signs of toxicity are observed.

  • Data Analysis: Plot the mean tumor volume over time for each group to assess the extent of tumor growth inhibition. Statistical analysis is performed to determine the significance of the observed effects.

Conclusion

The this compound linker, as a member of the non-cleavable linker class, is anticipated to confer high plasma stability to an ADC, a desirable characteristic for minimizing off-target toxicity.[1][2] This stability, however, comes at the cost of a limited bystander effect, which may be a crucial attribute for efficacy in heterogeneous tumors.[3][4] The choice between a non-cleavable linker like this compound and a cleavable alternative will ultimately depend on the specific target antigen, the tumor type, and the desired mechanism of action. The experimental protocols provided in this guide offer a robust framework for the preclinical evaluation of ADCs, enabling researchers to make informed decisions in the drug development process.

References

Evaluating the Therapeutic Index of ADCs with Non-Cleavable Thiazolidine-Based Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic index—a measure of a drug's safety and efficacy—is a critical parameter in the development of antibody-drug conjugates (ADCs). This guide provides a comparative analysis of the therapeutic index of ADCs featuring non-cleavable linkers, with a focus on providing a representative evaluation in the context of limited public data on the specific Ald-Ph-amido-C2-nitrate linker. As a proxy, this guide will utilize preclinical data from ADCs employing the well-characterized non-cleavable thioether linker, succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), found in the approved ADC, Trastuzumab emtansine (T-DM1).

Mechanism of Action of Non-Cleavable Linker ADCs

ADCs with non-cleavable linkers rely on the complete lysosomal degradation of the antibody component to release the cytotoxic payload. This process ensures that the payload is primarily released inside the target cancer cell, which can contribute to a wider therapeutic window and reduced off-target toxicity.

ADC ADC binds to cell surface antigen Internalization Internalization via endocytosis ADC->Internalization Lysosome Trafficking to lysosome Internalization->Lysosome Degradation Antibody degradation by lysosomal proteases Lysosome->Degradation Release Release of amino acid- linker-payload catabolite Degradation->Release Action Payload exerts cytotoxic effect Release->Action

ADC internalization and payload release pathway.

Comparative Preclinical Data

The following tables summarize key preclinical data for Trastuzumab emtansine (T-DM1), an ADC utilizing the non-cleavable SMCC linker, providing a benchmark for evaluating ADCs with similar linker technologies.

In Vitro Cytotoxicity
Cell LineTarget AntigenADC ConstructIC50
HSC-2EGFRanti-EGFR-SMCC-DM1Low Activity
HCC827EGFRanti-EGFR-SMCC-DM1Active
BT-474HER2T-DM1-
SK-BR-3HER2T-DM1-
MDA-MB-361HER2T-DM1Higher than 2D culture
MDA-MB-175HER2T-DM1Higher than 2D culture
MCF-7HER2T-DM1Higher than 2D culture

Note: Specific IC50 values for T-DM1 in some cell lines were not explicitly stated in the referenced materials, but its activity was demonstrated. In 3D cell cultures, T-DM1 showed higher IC50 values compared to 2D cultures, suggesting that the tumor microenvironment can influence ADC efficacy.[1]

In Vivo Efficacy (Xenograft Models)
Tumor ModelADC ConstructDosingOutcome
NCI-N87 (Gastric Cancer)T-DM120 mg/kgSignificant tumor growth inhibition
4-1ST (Gastric Cancer)T-DM120 mg/kgSignificant tumor growth inhibition
SCH (Gastric Cancer)T-DM120 mg/kgSignificant tumor growth inhibition
SNU-16 (Gastric Cancer)T-DM120 mg/kgNo significant efficacy
MKN-28 (Gastric Cancer)T-DM120 mg/kgNo significant efficacy
BT474 (Breast Cancer)T-DM115 mg/kg, single doseTumor regression

Note: The efficacy of T-DM1 in gastric cancer xenograft models was correlated with HER2 expression levels.[2]

Toxicity Data
Study TypeADC ConstructMaximum Tolerated Dose (MTD)Key Findings
Phase 1 Clinical Trial (q3w)T-DM13.6 mg/kgDose-limiting toxicity: Grade 4 thrombocytopenia at 4.8 mg/kg.[3]
Phase 1 Clinical Trial (weekly)T-DM12.4 mg/kgGrade ≥ 3 adverse events in 67.9% of patients.[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental results.

In Vitro Cytotoxicity Assay

Objective: To determine the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).

Protocol:

  • Cell Culture: Culture target cancer cell lines in appropriate media and conditions.

  • Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and add to the wells. Include untreated cells as a control.

  • Incubation: Incubate the plates for a specified period (e.g., 72-120 hours).

  • Viability Assessment: Measure cell viability using a suitable assay, such as MTT or CellTiter-Glo.

  • Data Analysis: Plot cell viability against ADC concentration and calculate the IC50 value using a non-linear regression model.

cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis A Culture Cells B Seed Plates A->B C Add ADC Dilutions B->C D Incubate C->D E Measure Viability D->E F Calculate IC50 E->F

In vitro cytotoxicity experimental workflow.
In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of an ADC in a living organism.

Protocol:

  • Animal Model: Use immunocompromised mice (e.g., nude or SCID).

  • Tumor Implantation: Subcutaneously implant human cancer cells into the flanks of the mice.

  • Tumor Growth: Monitor tumor growth until they reach a specified volume (e.g., 100-200 mm³).

  • Randomization: Randomize mice into treatment and control groups.

  • ADC Administration: Administer the ADC, vehicle control, and any comparator agents via an appropriate route (e.g., intravenous).

  • Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint: Euthanize mice when tumors reach a predetermined maximum size or at the end of the study.

  • Data Analysis: Plot mean tumor volume over time for each group and calculate tumor growth inhibition.

A Implant Tumor Cells B Monitor Tumor Growth A->B C Randomize Mice B->C D Administer ADC C->D E Measure Tumor Volume D->E F Analyze Data E->F

In vivo xenograft study workflow.

Conclusion

References

Navigating Specificity: A Guide to Cross-Reactivity Studies of Antibodies Targeting Nitrated Phenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of an antibody is paramount to ensuring accurate and reliable experimental results. This guide provides a framework for evaluating the cross-reactivity of antibodies conjugated with moieties such as Ald-Ph-amido-C2-nitrate, focusing on the recognition of nitrated phenylalanine derivatives. Due to a lack of publicly available cross-reactivity data for antibodies conjugated specifically with this compound, this comparison guide leverages established principles and data from studies on analogous anti-nitrotyrosine antibodies to outline a comprehensive evaluation strategy.

The core of this guide is to provide a robust methodology for assessing how specifically an antibody binds to its intended target—a nitrated phenylalanine residue—versus other structurally similar molecules. This is crucial as the nitration of proteins is a post-translational modification implicated in various physiological and pathological processes, making specific detection essential.

Comparative Analysis of Potential Cross-Reactants

When developing and validating an immunoassay for a nitrated phenylalanine derivative, a critical step is to test the antibody's binding to a panel of structurally related and unrelated molecules. This allows for the determination of the antibody's specificity profile. The following table outlines potential cross-reactants and the expected binding characteristics based on studies of highly specific anti-nitrotyrosine antibodies.

Compound CategorySpecific ExamplesExpected Cross-ReactivityRationale
Target Analyte Nitrated PhenylalanineHigh The antibody is raised against this epitope and should exhibit strong binding.
Unmodified Amino Acid L-Phenylalanine, L-TyrosineNone to Negligible A highly specific antibody should not recognize the unmodified amino acid backbone. Lack of cross-reactivity is a key indicator of specificity.[1][2]
Other Nitrated Amino Acids 3-NitrotyrosinePotential for Moderate to High Structural similarity between nitrated aromatic amino acids could lead to cross-reactivity. The degree of cross-reactivity will depend on the specific epitope recognized by the antibody.
Structurally Similar Analogs p-nitro-L-phenylalanine, 3-amino-L-tyrosine, 3-chloro-L-tyrosineNone to Negligible These molecules, while similar, possess different modifications. Lack of binding indicates high specificity for the nitro group at a specific position.[1]
Phosphorylated Amino Acids Phospho-L-tyrosineNone to Negligible The phosphate (B84403) group is structurally and chemically distinct from the nitro group, and a specific antibody should not cross-react.[1][2]
Carrier Protein Keyhole Limpet Hemocyanin (KLH), Bovine Serum Albumin (BSA)None to Negligible If the antibody was generated against a hapten-carrier conjugate, it should be specific to the hapten (the nitrated phenylalanine derivative) and not the carrier protein. This is often ensured through purification steps.[1]

Experimental Protocols for Cross-Reactivity Assessment

A competitive enzyme-linked immunosorbent assay (ELISA) is a standard method for quantifying the cross-reactivity of an antibody. This assay measures the ability of various compounds to compete with the target analyte for binding to the antibody.

Competitive ELISA Protocol
  • Coating: Microtiter plates are coated with a conjugate of the target analyte (e.g., nitrated phenylalanine conjugated to a protein like BSA) and incubated overnight at 4°C.

  • Washing: Plates are washed with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound conjugate.

  • Blocking: Remaining protein-binding sites on the plate are blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Competition: A standard curve of the target analyte is prepared. In separate wells, various concentrations of potential cross-reactants are prepared. The antibody (at a pre-determined optimal dilution) is added to these wells and incubated for a set period (e.g., 1 hour at 37°C). This pre-incubation allows the antibody to bind to the free analyte or cross-reactant.

  • Transfer: The antibody/analyte mixtures are transferred to the coated and blocked microtiter plate and incubated for 1-2 hours at room temperature. During this step, any unbound antibody will bind to the coated antigen.

  • Washing: The plate is washed again to remove unbound antibodies and analytes.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that recognizes the primary antibody is added and incubated for 1 hour at room temperature.

  • Washing: The plate is washed to remove the unbound secondary antibody.

  • Substrate Addition: A substrate for the enzyme (e.g., TMB for HRP) is added, leading to a color change.

  • Stopping the Reaction: The enzyme reaction is stopped by adding a stop solution (e.g., sulfuric acid).

  • Measurement: The absorbance is read using a microplate reader at the appropriate wavelength. The degree of color development is inversely proportional to the concentration of the analyte or cross-reactant in the initial sample.

  • Data Analysis: The percentage of cross-reactivity is calculated using the following formula:

    • % Cross-Reactivity = (Concentration of target analyte at 50% inhibition / Concentration of cross-reactant at 50% inhibition) x 100

Visualizing Experimental Concepts

To further clarify the principles and workflows discussed, the following diagrams are provided.

G cluster_0 Competitive ELISA Workflow A Coat Plate with Nitrated Phenylalanine-BSA B Block Plate A->B C Pre-incubate Antibody with Sample or Standard B->C D Add Mixture to Plate C->D E Wash D->E F Add Secondary Antibody-HRP E->F G Wash F->G H Add Substrate (TMB) G->H I Read Absorbance H->I

Caption: Workflow for a competitive ELISA to assess antibody cross-reactivity.

G cluster_1 High Specificity cluster_2 Cross-Reactivity Antibody1 Antibody Target Nitrated Phenylalanine Antibody1->Target Binds NonTarget1 Phenylalanine Antibody2 Antibody Target2 Nitrated Phenylalanine Antibody2->Target2 Binds CrossReactant Nitrated Tyrosine Antibody2->CrossReactant Binds

Caption: Conceptual diagram of antibody specificity versus cross-reactivity.

References

Benchmarking Ald-Ph-amido-C2-nitrate: A Comparative Guide to Next-Generation ADC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of Antibody-Drug Conjugates (ADCs) is rapidly evolving, with linker technology at the forefront of innovation. The choice of linker is paramount, dictating the stability, efficacy, and safety profile of an ADC. This guide provides an objective comparison of Ald-Ph-amido-C2-nitrate, a non-cleavable linker, against prominent next-generation cleavable and non-cleavable linkers. While specific experimental data for this compound is not extensively available in the public domain, this guide will benchmark its theoretical profile as a non-cleavable linker against established next-generation alternatives, supported by experimental data for the latter.

Introduction to this compound

This compound is a thiazolidine (B150603) derivative utilized as a non-cleavable ADC linker.[1] As a non-cleavable linker, it is designed to remain intact in systemic circulation, with payload release occurring only after the internalization of the ADC and complete lysosomal degradation of the antibody backbone.[2][3] This mechanism is intended to offer high plasma stability and a reduced risk of off-target toxicity.[2]

Next-Generation ADC Linkers: A Snapshot

Next-generation ADC linkers are broadly categorized as cleavable and non-cleavable, each with distinct mechanisms of action and associated advantages.

  • Cleavable Linkers: These linkers are designed to release their payload in response to specific triggers within the tumor microenvironment or inside cancer cells.[4] This class includes:

    • Protease-Cleavable Linkers (e.g., Valine-Citrulline): These linkers, such as the widely used Valine-Citrulline (Val-Cit), are cleaved by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells.[5]

    • pH-Sensitive Linkers (e.g., Hydrazones): These linkers are stable at physiological pH but are hydrolyzed in the acidic environment of endosomes and lysosomes.

    • Glutathione-Sensitive Linkers (e.g., Disulfide Bonds): These linkers are cleaved in the reducing environment of the cytoplasm, which has a higher concentration of glutathione (B108866) than the bloodstream.

  • Non-Cleavable Linkers (e.g., SMCC, Thioether): Similar to this compound, these linkers rely on the degradation of the antibody in the lysosome to release the payload, which remains attached to an amino acid residue.[2][6] The succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker is a classic example.[7]

Quantitative Data Comparison

The following tables summarize key performance indicators for various ADC linkers based on available literature. It is important to note the absence of specific published data for this compound.

Table 1: In Vitro Cytotoxicity (IC50 Values)

Linker TypePayloadCell LineIC50 (nM)Reference
This compound Not specified in literatureNot specified in literatureData not available
Val-Cit-PABCMMAEHT-10800.09358[8]
Val-Cit-PABCMMAEMCF-70.4250[8]
Val-Cit-PABCMMAEHEK-2930.8354[8]
β-glucuronideMMAEU87MG (in presence of β-glucuronidase)Low nanomolar range[9]
β-glucuronideMMAE786-O (in presence of β-glucuronidase)Low nanomolar range[9]
Thioether (non-cleavable)Maytansinoid (DM1)VariousGenerally reported to have potent in vitro activity[10]

Table 2: In Vivo Efficacy

Linker TypePayloadAnimal ModelEfficacyReference
This compound Not specified in literatureNot specified in literatureData not available
Val-CitMMAEL-82 tumor xenograftComplete remission at 3 mg/kg
β-glucuronideMMAEAdmixed tumor modelComplete remission at 3 mg/kg
Thioether (non-cleavable)Maytansinoid (DM1)CanAg-positive tumor xenograftsLess active than disulfide-linked counterparts in some models[10]
Thioether (non-cleavable)Dolastatin derivativeBT-474 xenograftComplete tumor regression at a single 2.5 mg/kg dose[11]

Table 3: Plasma Stability

Linker TypeStability MetricSpeciesValueReference
This compound Not specified in literatureNot specified in literatureData not available
SMCC (non-cleavable)% Drug Loss (7 days)Mouse29%[7]
SMCC (non-cleavable)% Degradation (120 hrs)Mouse Plasma38%[7]
Val-CitHalf-lifeHuman Plasma> 230 days
Sulfatase-cleavableStabilityMouse PlasmaHigh stability (> 7 days)[7]
Silyl ether-based acid-cleavableHalf-lifeHuman Plasma> 7 days[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate benchmarking of ADC linkers. Below are protocols for key experiments.

In Vitro Plasma Stability Assay (ELISA-based)

Objective: To determine the stability of an ADC and the rate of drug deconjugation in plasma.

Methodology:

  • Incubate the ADC at a final concentration of 100 µg/mL in plasma (human, mouse, rat) at 37°C.

  • Collect aliquots at multiple time points (e.g., 0, 6, 24, 48, 72, 168 hours).

  • Store aliquots at -80°C until analysis.

  • Use two separate ELISA protocols to quantify:

    • Total Antibody: An ELISA that captures the antibody regardless of whether the drug is conjugated.

    • Conjugated Antibody: An ELISA that utilizes an anti-drug antibody for detection, thus measuring only the ADC with the payload attached.

  • The concentration of deconjugated drug is determined by subtracting the conjugated antibody concentration from the total antibody concentration.

  • Plot the percentage of intact ADC over time to determine the stability profile.[12]

In Vitro Cytotoxicity Assay (Flow Cytometry-based)

Objective: To determine the potency (IC50) of an ADC in killing target cancer cells.

Methodology:

  • Cell Preparation: Culture target cells (antigen-positive) and control cells (antigen-negative) to optimal density.

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload. Add to the respective wells.

  • Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced apoptosis (typically 72-120 hours).

  • Staining:

    • Wash the cells with PBS.

    • Resuspend cells in a staining solution containing a viability dye (e.g., 7-AAD) and an apoptosis marker (e.g., Annexin V-FITC).[13]

  • Flow Cytometry Analysis:

    • Acquire a sufficient number of events for each sample.

    • Gate on the target cell population.

    • Quantify the percentage of live, apoptotic, and necrotic cells based on the staining profile.[14][15]

  • Data Analysis: Plot the percentage of viable cells against the ADC concentration and fit the data to a sigmoidal curve to determine the IC50 value.[16]

Drug-to-Antibody Ratio (DAR) Determination (HIC-HPLC)

Objective: To determine the average number of drug molecules conjugated to each antibody and the distribution of different drug-loaded species.

Methodology:

  • Sample Preparation: Dilute the ADC sample in a high-salt mobile phase A (e.g., containing 1M ammonium (B1175870) sulfate).[17]

  • HIC-HPLC System:

    • Column: A hydrophobic interaction chromatography column (e.g., BioPro HIC BF).[18]

    • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate (B86663) in 50 mM sodium phosphate, pH 7).

    • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7, with an organic modifier like isopropanol).

  • Chromatography:

    • Inject the prepared ADC sample.

    • Elute the ADC species using a decreasing salt gradient (from high to low concentration of Mobile Phase A).[19]

    • The least hydrophobic species (unconjugated antibody, DAR0) will elute first, followed by species with increasing DAR values (DAR2, DAR4, etc.).[20]

  • Data Analysis:

    • Integrate the peak areas for each resolved species.

    • Calculate the weighted average DAR using the relative peak areas of the different drug-loaded species.[21]

Visualizations

Signaling Pathway: ADC Internalization and Payload Release

ADC_Pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen Binding Internalization Receptor-Mediated Endocytosis Antigen->Internalization Endosome Endosome (Acidic pH) Internalization->Endosome Lysosome Lysosome (Proteases & Acidic pH) Endosome->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Antibody Degradation (Non-cleavable) or Linker Cleavage DNA_Damage DNA Damage/ Microtubule Disruption Payload_Release->DNA_Damage Cell_Death Apoptosis/ Cell Death DNA_Damage->Cell_Death

Caption: General mechanism of ADC action from binding to apoptosis.

Experimental Workflow: In Vitro Cytotoxicity Assay

Cytotoxicity_Workflow start Start cell_seeding Seed Antigen-Positive & Negative Cells start->cell_seeding adc_treatment Treat with Serial Dilutions of ADC cell_seeding->adc_treatment incubation Incubate for 72-120 hours adc_treatment->incubation staining Stain with Viability & Apoptosis Dyes incubation->staining flow_cytometry Analyze by Flow Cytometry staining->flow_cytometry data_analysis Calculate % Viability & Determine IC50 flow_cytometry->data_analysis end End data_analysis->end

Caption: Workflow for determining ADC in vitro cytotoxicity.

Logical Relationship: Cleavable vs. Non-cleavable Linkers

Linker_Comparison cluster_cleavable Cleavable Linkers cluster_non_cleavable Non-Cleavable Linkers ADC_Linker ADC Linker Cleavable e.g., Val-Cit, Hydrazone ADC_Linker->Cleavable NonCleavable e.g., this compound, SMCC ADC_Linker->NonCleavable Cleavable_Pros Pros: - Bystander Effect - Potentially Higher Potency Cleavable->Cleavable_Pros Cleavable_Cons Cons: - Potential for Premature  Payload Release - Lower Plasma Stability Cleavable->Cleavable_Cons NonCleavable_Pros Pros: - High Plasma Stability - Reduced Off-Target Toxicity NonCleavable->NonCleavable_Pros NonCleavable_Cons Cons: - No Bystander Effect - Relies on Antibody Degradation NonCleavable->NonCleavable_Cons

Caption: Pros and cons of cleavable vs. non-cleavable linkers.

References

Safety Operating Guide

Proper Disposal of Ald-Ph-amido-C2-nitrate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) and to be aware of immediate actions in case of accidental exposure or spills.

Personal Protective Equipment (PPE)

Due to the unknown specific hazards of Ald-Ph-amido-C2-nitrate, a comprehensive PPE approach is required to minimize exposure.

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).Protects against potential splashes and airborne particles.
Hand Protection Chemical impermeable gloves. Gloves must be inspected prior to use.Prevents skin contact with the chemical.
Body Protection Fire/flame resistant and impervious clothing. A lab coat should be worn.Protects skin from potential contact and provides a barrier against spills.
Respiratory Protection Use a full-face respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.Protects against inhalation of dust or vapors, especially in poorly ventilated areas.
Emergency Procedures

In the event of accidental contact or a spill, immediate and appropriate action is critical.

IncidentImmediate Action
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.
Spill Avoid dust formation. Avoid breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains.

Step-by-Step Disposal Protocol

The disposal of this compound should be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[1]

  • Container Selection and Labeling:

    • Collect waste this compound, including any contaminated materials (e.g., absorbent pads from a spill), in a suitable and closed container.[1] The container must be in good condition, with no leaks or cracks.

    • Clearly label the container with a "Hazardous Waste" label. The label must include the full chemical name: "this compound". Do not use abbreviations.

  • Segregation of Waste:

    • Crucially, segregate waste containing this compound from other incompatible wastes.[1] As a nitrate-containing compound, it should be considered an oxidizer.

    • Never mix this waste with flammable or combustible materials, strong acids, strong reducing agents, powdered metals, alkali metals, or alkaline earth metals.[2]

  • Storage of Waste:

    • Store the sealed and labeled hazardous waste container in a designated, well-ventilated area.

    • Keep the container away from sources of ignition, heat, and direct sunlight.[2]

    • Use secondary containment, such as a larger, chemically resistant bin, to prevent the spread of material in case of a leak.[1]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.

    • Provide the EHS office or contractor with the full chemical name and any available safety information.

  • Disposal of Empty Containers:

    • Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.

    • To decontaminate, triple-rinse the container with a suitable solvent. The first rinse must be collected and disposed of as hazardous waste.[1]

    • After triple-rinsing and allowing the container to air-dry in a well-ventilated area (such as a fume hood), the labels must be completely removed or defaced before the container can be discarded as non-hazardous waste or recycled, in accordance with your institution's policies.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: Identify this compound for Disposal ppe Don Appropriate PPE start->ppe container Select & Label Hazardous Waste Container ppe->container collect Collect Waste Chemical & Contaminated Materials container->collect segregate Segregate from Incompatible Wastes (Oxidizer Precautions) collect->segregate store Store in Designated, Ventilated Area with Secondary Containment segregate->store contact_ehs Contact EHS or Licensed Contractor for Pickup store->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ald-Ph-amido-C2-nitrate
Reactant of Route 2
Reactant of Route 2
Ald-Ph-amido-C2-nitrate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.